molecular formula C13H11ClN2O2 B1310530 Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate CAS No. 113271-89-9

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Cat. No.: B1310530
CAS No.: 113271-89-9
M. Wt: 262.69 g/mol
InChI Key: ALKGKYDTQXQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGKYDTQXQWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a reactive chlorine atom, a phenyl group, and an ethyl ester on a pyrimidine core makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a building block in the development of pharmacologically active agents. We will delve into the mechanistic rationale behind its reactivity and provide field-proven insights and protocols for its use in a research setting.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antivirals, and antibacterial agents.

Halogenated pyrimidines, such as this compound, represent a particularly valuable subclass. The chloro-substituent at an electron-deficient position (C2) acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a reliable and modular handle for introducing diverse functional groups, allowing chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide focuses specifically on the 2-chloro-4-phenyl variant, a key intermediate for building molecules that require a specific combination of aromatic and heterocyclic moieties.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 113271-89-9 [1][2]
Molecular Formula C₁₃H₁₁ClN₂O₂ [3]
Molecular Weight 262.70 g/mol [3]

| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1)Cl)C2=CC=CC=C2 |[3] |

Table 2: Physicochemical Properties

Property Value Notes
Appearance White to off-white solid/crystalline powder Based on typical appearance of similar compounds.
Melting Point Data not readily available Must be determined experimentally.
Boiling Point Data not readily available Likely decomposes at high temperatures.

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Insoluble in water. | Based on typical solubility of related pyrimidines. |

Synthesis Pathway and Experimental Protocol

The construction of the 2-chloro-4-phenylpyrimidine core can be achieved through a multi-step sequence, typically starting from common laboratory reagents. A robust and widely adopted method involves the condensation of a β-ketoester with an amidine, followed by chlorination.

Synthetic Workflow Overview

The synthesis can be logically broken down into three primary stages:

  • Condensation: Formation of the pyrimidinone ring system.

  • Chlorination: Conversion of the hydroxyl group on the pyrimidinone to the reactive chloro group.

  • Purification: Isolation of the final product.

G cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Purification A Ethyl Benzoylacetate + Formamidine B Base-catalyzed Condensation (e.g., NaOEt in Ethanol) A->B Reagents C Ethyl 4-phenyl-2(1H)-pyrimidinone-5-carboxylate B->C Product E Heat / Reflux C->E Starting Material D Chlorinating Agent (POCl₃) D->E Reagent F This compound E->F Final Product G Quench, Extraction, and Solvent Removal F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established pyrimidine synthesis literature and should be adapted and optimized.

Step 1: Synthesis of Ethyl 4-phenyl-2(1H)-pyrimidinone-5-carboxylate

  • To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl benzoylacetate (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add formamidine hydrochloride (1.1 eq) to the mixture in portions.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC. Causality: The basic conditions deprotonate the β-ketoester, facilitating condensation with the formamidine to cyclize and form the stable pyrimidinone ring.

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Pour the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried pyrimidinone intermediate from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (optional, to facilitate the reaction).

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the tautomeric hydroxyl group of the pyrimidinone into the chloride, which is a superior leaving group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process that must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the electrophilic nature of the pyrimidine ring, which is further enhanced by the chloro-substituent.

The C2 position is the primary site of reactivity. The two ring nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2, C4, and C6 positions. This makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Key Reactive Sites:

  • C2-Chloro Group: The most reactive site for SNAr with a wide range of nucleophiles (amines, alcohols, thiols).

  • C5-Ester Group: Can undergo hydrolysis, amidation, or reduction.

  • C4-Phenyl Group: Can undergo electrophilic aromatic substitution, although this is less common under typical reaction conditions used to modify the pyrimidine core.

G cluster_n N-Nucleophiles cluster_o O-Nucleophiles cluster_s S-Nucleophiles cluster_c C-Nucleophiles main Ethyl 2-chloro-4-phenyl- pyrimidine-5-carboxylate N_Prod 2-Amino-pyrimidine (Amine Coupling) main->N_Prod O_Prod 2-Alkoxy-pyrimidine (Ether Formation) main->O_Prod S_Prod 2-Thioether-pyrimidine (Thioether Formation) main->S_Prod C_Prod 2-Aryl/Alkyl-pyrimidine (Suzuki Coupling) main->C_Prod N_Nu R-NH₂ N_Nu->N_Prod SₙAr O_Nu R-OH / Base O_Nu->O_Prod SₙAr S_Nu R-SH / Base S_Nu->S_Prod SₙAr C_Nu R-B(OH)₂ / Pd Catalyst C_Nu->C_Prod Cross-Coupling

Caption: Key reactivity pathways for the title compound.

Application in Medicinal Chemistry: A Case Study for Statin Synthesis

While not the exact intermediate used in all commercial syntheses, this compound serves as an excellent model for a key building block in the synthesis of complex pharmaceuticals like Rosuvastatin.[4][5] The core of Rosuvastatin contains a substituted pyrimidine ring.

The synthesis of the Rosuvastatin core involves a crucial SNAr reaction where an amine nucleophile displaces a chloro group on the pyrimidine ring.[4][6]

Illustrative Step in Rosuvastatin Synthesis:

  • A pyrimidine intermediate, structurally similar to our title compound, is prepared.

  • This intermediate is reacted with N-methylmethanesulfonamide under basic conditions.

  • The nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine and displacing the chloride ion.

  • This reaction efficiently constructs the complex N-substituted sulfonamide side chain required for the biological activity of Rosuvastatin.[4]

This example authoritatively demonstrates the value proposition of this chemical: it provides a robust and predictable method for linking complex side chains to a heterocyclic core, a common strategy in modern drug discovery.[7]

Safety and Handling Protocols

As with all chlorinated heterocyclic compounds, appropriate safety measures are mandatory. The following information is based on data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Table 3: GHS Hazard Information (Anticipated)

Hazard Type GHS Pictogram Code Hazard Statement
Health GHS07 (Exclamation Mark) H315 Causes skin irritation.[9][10]
H319 Causes serious eye irritation.[9][10]

| | | H335 | May cause respiratory irritation.[8][11] |

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its predictable reactivity, centered on the SNAr reaction at the C2 position, provides a reliable gateway for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, understanding the properties and reactivity profile of this intermediate unlocks significant potential for developing novel compounds with tailored functions. Its role as a foundational building block ensures its continued relevance in the landscape of modern organic synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ronifibrate. PubChem Compound Database. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 384). Retrieved from [Link]

  • Drug Central. (n.d.). ronifibrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • SOBHABIO. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

  • Arques, A., et al. (2003).
  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]

  • European Patent Office. (1998).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). WO2006100689A1 - Process for preparation of rosuvastatin.
  • Ashton, S., et al. (2017). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester.
  • Google Patents. (n.d.). US7396927B2 - Process for preparation of rosuvastatin calcium.
  • ResearchGate. (2014). Synthesis of rosuvastatin calcium (1). [Scientific Diagram]. Retrieved from [Link]

  • Google Patents. (n.d.). US20060004200A1 - Processes to produce intermediates for rosuvastatin.

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Structural Elucidation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural core of numerous therapeutic agents. Their diverse biological activities are intrinsically linked to the precise three-dimensional arrangement of their atoms. Therefore, the unambiguous structural elucidation of novel pyrimidine compounds is a critical and non-negotiable step in the drug discovery and development pipeline. This guide provides an in-depth, experience-driven walkthrough of the multifaceted analytical approach required to definitively characterize the structure of a key synthetic intermediate: Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate.

This document eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. We will delve into the "why" behind experimental choices, ensuring that each analytical step serves to validate the others, creating a self-reinforcing web of evidence that culminates in a confident structural assignment.

The Strategic Imperative: A Multi-Pronged Analytical Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the requisite certainty. For this compound, our strategy is built upon three analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique window into the molecular architecture, and their combined interpretation allows for a comprehensive and unequivocal structural assignment.[1][2]

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Workflow cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purified Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Purified Sample FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Purified Sample Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Final Structure Confirmed Data_Integration->Structure_Confirmed

A workflow for the synthesis and structural elucidation of this compound.

Synthesis: From Precursors to Purified Product

The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient synthetic route is paramount. For this compound, a logical approach involves the synthesis of a key intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, followed by a selective reaction with a nucleophile and subsequent esterification.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil-5-carboxylic acid (1.0 eq).

  • Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine-5-carbonyl chloride.

Part B: Synthesis of this compound

  • Friedel-Crafts Acylation: To a solution of 2,4-dichloropyrimidine-5-carbonyl chloride (1.0 eq) in dry benzene (or a suitable solvent) at 0 °C, add aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Esterification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Then, add an excess of cold ethanol to facilitate the esterification of the carboxylic acid intermediate.

  • Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With a purified sample in hand, we can now employ our suite of spectroscopic techniques to piece together the molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides the molecular weight of the compound, a fundamental piece of the structural puzzle. For this compound (C₁₃H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 262.05 g/mol . The presence of a chlorine atom should also be evident from the isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

Electron impact ionization will likely induce fragmentation at the most labile bonds. Key expected fragmentation pathways include:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with an m/z corresponding to the loss of 45 Da.

  • Loss of the entire ester group (-COOCH₂CH₃): A loss of 73 Da.

  • Cleavage of the phenyl group (-C₆H₅): A loss of 77 Da.

  • Loss of a chlorine radical (-Cl): A loss of 35/37 Da.

Hypothetical MS Data m/z (relative intensity) Interpretation
Molecular Ion 262 (M+, 100%), 264 (M+2, 33%)Confirms molecular formula and presence of one chlorine atom.
Fragment 1 217 (45%)[M - OCH₂CH₃]⁺
Fragment 2 185 (60%)[M - COOCH₂CH₃]⁺
Fragment 3 155 (25%)[M - C₆H₅ - CO]⁺
Fragment 4 77 (40%)[C₆H₅]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Hypothetical FTIR Data Wavenumber (cm⁻¹) Vibrational Mode Functional Group
Absorption 1 ~3050C-H stretchAromatic (Phenyl and Pyrimidine)
Absorption 2 ~2980C-H stretchAliphatic (Ethyl group)
Absorption 3 ~1725C=O stretchEster
Absorption 4 ~1600, ~1550, ~1480C=C and C=N stretchAromatic/Heteroaromatic Rings
Absorption 5 ~1250C-O stretchEster
Absorption 6 ~750C-Cl stretchChloro group

The presence of a strong absorption around 1725 cm⁻¹ is a key indicator of the ester carbonyl group.[3] The aromatic C=C and C=N stretching vibrations confirm the presence of the phenyl and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1 9.10s1HH-6 (pyrimidine)
Signal 2 7.80 - 7.75m2Hortho-H (phenyl)
Signal 3 7.55 - 7.45m3Hmeta/para-H (phenyl)
Signal 4 4.45q, J = 7.1 Hz2H-OCH₂CH₃
Signal 5 1.40t, J = 7.1 Hz3H-OCH₂CH₃
  • Rationale for Assignments:

    • The singlet at 9.10 ppm is characteristic of a proton on a pyrimidine ring, deshielded by the two nitrogen atoms.

    • The multiplets between 7.45 and 7.80 ppm are typical for protons of a monosubstituted benzene ring.

    • The quartet at 4.45 ppm and the triplet at 1.40 ppm, with their characteristic coupling constant (J ≈ 7.1 Hz) and 2:3 integration ratio, are the unmistakable signature of an ethyl group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Signal 1 168.0C=O (ester)
Signal 2 165.5C-4 (pyrimidine)
Signal 3 161.0C-2 (pyrimidine)
Signal 4 158.5C-6 (pyrimidine)
Signal 5 135.0C-ipso (phenyl)
Signal 6 131.0C-para (phenyl)
Signal 7 129.5C-ortho (phenyl)
Signal 8 128.8C-meta (phenyl)
Signal 9 115.0C-5 (pyrimidine)
Signal 10 62.0-OCH₂CH₃
Signal 11 14.2-OCH₂CH₃
  • Rationale for Assignments:

    • The downfield signal at 168.0 ppm is characteristic of an ester carbonyl carbon.

    • The signals between 158.5 and 165.5 ppm are in the expected range for the carbon atoms of the pyrimidine ring, influenced by the electronegative nitrogen atoms and the chlorine substituent.

    • The aromatic carbons of the phenyl ring appear between 128.8 and 135.0 ppm.

    • The aliphatic carbons of the ethyl group are found upfield at 62.0 and 14.2 ppm.

Final elucidated structure of this compound.

Conclusion: A Symphony of Corroborating Evidence

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2019).
  • Jana, P., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. SciSpace.
  • ResearchGate. (2025).
  • PubChem. Ethyl 2-chloro-4-(trifluoromethyl)
  • Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
  • SOBHABIO.
  • PubChem.
  • PubChem.
  • ARKIVOC. (2003).
  • Matrix Scientific.
  • Chem-Impex. Ethyl 2-chloro-4-(trifluoromethyl)
  • Studylib.
  • ChemicalBook. 2,4-Dichloropyrimidine-5-carboxylic acid.
  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate.
  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)
  • Google Patents. Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Baghdad Science Journal. (2012).
  • SpectraBase.
  • MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)
  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • ResearchGate. (2016).
  • OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Asian Journal of Chemistry. (2015).
  • SpectraBase.
  • PubMed. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

Sources

An In-Depth Technical Guide to Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9): A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. We will delve into its physicochemical properties, synthesis, core reactivity, and strategic applications as a versatile scaffold in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of pharmaceutical research, leading to a wide range of approved drugs with anticancer, antiviral, and antibacterial activities.[2][3]

This compound emerges as a particularly valuable building block. Its structure is strategically functionalized with three key features: a reactive chloro group at the 2-position, a stabilizing phenyl group at the 4-position, and an ester moiety at the 5-position. This arrangement provides a robust platform for selective chemical modifications, enabling the systematic construction of diverse molecular libraries for drug screening and lead optimization.

Physicochemical & Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 113271-89-9[4][5]
Molecular Formula C₁₃H₁₁ClN₂O₂[5][6]
Molecular Weight 262.70 g/mol [5][6]
Appearance White to beige crystalline powder[7]
MDL Number MFCD09991485[5]
Spectroscopic Characterization (Expected)

While a definitive spectrum requires experimental acquisition, the expected NMR and IR signatures provide a baseline for characterization:

  • ¹H NMR: Signals would be expected for the ethyl group (a quartet around 4.0-4.4 ppm and a triplet around 1.1-1.4 ppm), aromatic protons of the phenyl group (multiplets in the 7.3-7.8 ppm range), and the lone pyrimidine proton at the C6 position (a singlet in the 8.5-9.0 ppm region).

  • ¹³C NMR: Characteristic peaks would include those for the ester carbonyl (~165 ppm), the various aromatic and heterocyclic carbons (115-170 ppm range), and the ethyl group carbons (~62 ppm and ~14 ppm).[2]

  • IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (1715-1730 cm⁻¹) and C=N/C=C stretching vibrations of the pyrimidine and phenyl rings (1500-1650 cm⁻¹).[2]

Synthesis and Purification

The synthesis of functionalized pyrimidines often involves multi-component condensation reactions. A common and adaptable route to the core structure involves a Biginelli-type reaction or a similar cyclocondensation, followed by chlorination.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product benzamidine Benzamidine condensation Cyclocondensation benzamidine->condensation ketoester Ethyl 2-(ethoxymethylene)acetoacetate ketoester->condensation chlorination Chlorination (e.g., POCl₃) condensation->chlorination Hydroxy-pyrimidine intermediate final_product Ethyl 2-chloro-4-phenyl pyrimidine-5-carboxylate chlorination->final_product

Caption: Generalized synthetic workflow for the target compound.

Protocol 1: Generalized Synthesis
  • Cyclocondensation: React benzamidine hydrochloride with an appropriate β-ketoester, such as ethyl 2-(ethoxymethylene)acetoacetate, in the presence of a base (e.g., sodium ethoxide in ethanol). Reflux the mixture until thin-layer chromatography (TLC) indicates the consumption of starting materials. This forms the ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate intermediate.

  • Chlorination: After removing the solvent, treat the crude intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline). Heat the reaction mixture, typically at reflux, to drive the conversion of the hydroxyl group to the chloride.[3]

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from the high reactivity of the C2-chloro substituent, which serves as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position, making the attached chlorine highly susceptible to displacement by nucleophiles.[1] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This pathway allows for the facile introduction of a wide range of functional groups, including:

  • Amines (Aminolysis): Reaction with primary or secondary amines yields 2-aminopyrimidine derivatives.[9]

  • Alcohols/Phenols (Alcoholysis): Reaction with alkoxides or phenoxides produces 2-alkoxy/aryloxypyrimidines.[10]

  • Thiols (Thiolysis): Reaction with thiolates gives 2-thioether derivatives.[10]

Protocol 2: Representative SNAr Amination
  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 2-pentanol in a flask equipped with a reflux condenser.

  • Reagents: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).[9]

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-aminopyrimidine derivative by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[11] The C2-Cl bond of the pyrimidine serves as an excellent electrophilic partner for coupling with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[12][13]

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' RedElim->Product ArylCl Aryl-Cl ArylCl->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Suzuki-Miyaura Coupling
  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12][13]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.[14] Purge the vessel with an inert gas (argon or nitrogen).

  • Reaction: Heat the mixture, often between 80-100 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, and wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-arylpyrimidine derivative.

Applications in Medicinal Chemistry: A Scaffold for Diversification

The dual reactivity of this compound makes it an ideal scaffold for generating libraries of drug-like molecules. Chemists can systematically vary the substituent at the C2 position to explore the structure-activity relationship (SAR) for a given biological target. For example, in the development of kinase inhibitors, the pyrimidine core often serves as a "hinge-binding" motif, and modifications at the C2 and C4 positions are crucial for achieving potency and selectivity.[3][9]

Scaffold_Diversification cluster_reactions Synthetic Transformations cluster_products Diverse Chemical Libraries Core Ethyl 2-chloro-4-phenyl- pyrimidine-5-carboxylate SNAr SNAr Reaction (e.g., + R₂NH) Core->SNAr Suzuki Suzuki Coupling (e.g., + Ar-B(OH)₂) Core->Suzuki Amines 2-Amino Derivatives SNAr->Amines Alkoxy 2-Alkoxy Derivatives SNAr->Alkoxy Aryls 2-Aryl Derivatives Suzuki->Aryls

Caption: Diversification of the core scaffold via key chemical reactions.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is essential.

  • Hazards: This compound is classified as an irritant and may cause an allergic skin reaction. It may be harmful if swallowed or inhaled and causes serious eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[6]

  • Spills: In case of a spill, avoid generating dust. Collect the material and place it in an approved waste disposal container.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and predictable reactivity at the C2 position, through both SNAr and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with reliable and versatile pathways to novel and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for leveraging its full potential in the quest for new therapeutic agents.

References

  • 4

  • 6

  • 15

  • Vanden Eynde, J. J. (2003).
  • 16

  • 5

  • 3

  • 17

  • Hurst, D. T., & Salisbury, R. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1449-1451.
  • 12

  • 8

  • 11

  • 14

  • 1

  • Jadhav, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • 7

  • Kwarcinski, F. E., et al. (2021). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry, 64(13), 9133–9159.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the realm of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] A thorough understanding of their structure is paramount for drug discovery and development. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. We will delve into the theoretical underpinnings of the expected spectral data, present a detailed interpretation of experimental spectra, and provide robust protocols for data acquisition and analysis. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of pyrimidine-based compounds.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound. Its structure, featuring a pyrimidine core substituted with a chloro group, a phenyl ring, and an ethyl carboxylate moiety, makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The precise characterization of this molecule is the first critical step in any synthetic pathway, and NMR spectroscopy stands as the most powerful tool for unambiguous structural elucidation in solution.[1] This guide will provide the in-depth NMR analysis that is crucial for confirming the identity and purity of this important building block.

Predicted ¹H NMR Spectral Analysis

The structure of this compound suggests a distinct set of proton signals. By analyzing the electronic environment of each proton, we can predict their chemical shifts (δ), multiplicities, and integration values.

  • Pyrimidine Ring Proton (H6): The lone proton on the pyrimidine ring is expected to be the most deshielded aromatic proton due to the anisotropic effects of the ring and the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group. Its signal should appear as a singlet.

  • Phenyl Group Protons: The five protons of the phenyl group will exhibit chemical shifts in the aromatic region.[2] Due to the free rotation around the carbon-carbon single bond connecting the phenyl and pyrimidine rings, the ortho-, meta-, and para-protons may have distinct chemical shifts, often presenting as a complex multiplet.

  • Ethyl Ester Protons: The ethyl group will give rise to two distinct signals:

    • A quartet for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom. The typical range for such protons is 3.7-4.1 ppm.[3]

    • A triplet for the methyl protons (-CH₃) coupled to the methylene protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the nitrogen atoms and the substituents. The carbon bearing the chloro group (C2) and the carbon attached to the phenyl group (C4) are expected to be significantly deshielded. The carboxylate-substituted carbon (C5) and the proton-bearing carbon (C6) will also have distinct resonances.

  • Phenyl Group Carbons: The phenyl group will show signals in the aromatic region (typically 125-150 ppm).[4] The ipso-carbon (attached to the pyrimidine ring) and the ortho-, meta-, and para-carbons will likely have unique chemical shifts.

  • Ethyl Ester Carbons:

    • The carbonyl carbon (-C=O) of the ester group will appear at the most downfield region of the spectrum (typically 170-185 ppm).[4]

    • The methylene carbon (-CH₂-) will be deshielded by the oxygen atom.

    • The methyl carbon (-CH₃) will be the most upfield signal.

  • Quaternary Carbons: The spectrum will also reveal the quaternary carbons, which are those not directly bonded to any protons. These include C2, C4, C5, the ipso-carbon of the phenyl ring, and the carbonyl carbon.

Experimental Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H68.5 - 9.5 (singlet)150 - 160
Phenyl-H7.2 - 8.0 (multiplet)125 - 140
Phenyl-C (ipso)-135 - 145
Pyrimidine-C2 (C-Cl)-160 - 170
Pyrimidine-C4 (C-Ph)-165 - 175
Pyrimidine-C5 (C-COOEt)-110 - 120
Ester -CH₂-4.0 - 4.5 (quartet)60 - 65
Ester -CH₃1.0 - 1.5 (triplet)10 - 15
Ester C=O-160 - 170

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar organic molecules.[7] The choice of solvent can slightly influence chemical shifts.[8]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

¹H NMR Acquisition
  • Spectrometer Frequency: 300-600 MHz.[1]

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient.[1]

  • Number of Scans: 8-16 scans.[1]

  • Relaxation Delay (D1): 1-2 seconds.[1]

¹³C NMR Acquisition
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

  • Spectral Width: A range of 0 to 220 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation dissolve Dissolve Compound in Deuterated Solvent (e.g., CDCl3) add_tms Add TMS Internal Standard dissolve->add_tms acquire_1h Acquire 1H NMR Spectrum add_tms->acquire_1h acquire_13c Acquire 13C NMR Spectrum add_tms->acquire_13c analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity acquire_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shifts - Identify Quaternary Carbons acquire_13c->analyze_13c correlate Correlate 1H and 13C Data analyze_1h->correlate analyze_13c->correlate confirm Confirm Structure of Ethyl 2-chloro-4- phenylpyrimidine-5-carboxylate correlate->confirm

Caption: Workflow for NMR-based structural elucidation.

Advanced NMR Techniques for Deeper Insight

For a more detailed structural analysis, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those in the ethyl group and potentially within the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.

The following diagram illustrates the key correlations that would be expected in an HMBC spectrum.

Sources

A Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key building block in drug discovery, its unambiguous structural characterization is paramount. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight for this purpose. This document details the predictable fragmentation behaviors under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by high-resolution mass spectrometry (HRMS) for elemental composition confirmation and tandem mass spectrometry (MS/MS) for establishing fragment connectivity. We will dissect the causal mechanisms behind specific fragmentation pathways, providing researchers and drug development professionals with a robust framework for identifying this molecule and its analogues in complex matrices.

Introduction: The Analytical Imperative

This compound is a substituted pyrimidine, a class of compounds central to numerous biologically active molecules, including nucleobases.[1] The specific arrangement of its functional groups—a chloro substituent, a phenyl ring, and an ethyl ester—makes it a versatile intermediate for creating more complex pharmaceutical agents.[2] Given its role, confirming its identity and purity is a critical step in any synthetic workflow. Mass spectrometry is the cornerstone of this validation process, providing definitive molecular weight and structural data from minute sample quantities. This guide explains the logic behind interpreting the mass spectrum of this specific molecule, transforming raw data into confident structural elucidation.

Foundational Principles: Ionization & Molecular Structure

The behavior of a molecule in a mass spectrometer is dictated by its chemical structure and the ionization technique employed. The choice of ionization is the first and most critical experimental decision.

Key Structural Features Influencing Fragmentation

The fragmentation of this compound is governed by the interplay of its constituent parts:

  • Pyrimidine Core: A stable heterocyclic aromatic system, though susceptible to characteristic ring-opening and fragmentation pathways, often involving the loss of nitrogen-containing species like HCN.[3]

  • Chloro Substituent: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) imparts a signature isotopic pattern for the molecular ion and any chlorine-containing fragments, where an "M+2" peak appears with roughly one-third the intensity of the "M" peak.[4][5] This is a powerful diagnostic tool.

  • Ethyl Carboxylate Group: This ester moiety is prone to well-documented fragmentation patterns, including the loss of an ethoxy radical (•OCH₂CH₃) or the neutral loss of ethene (C₂H₄) via rearrangement.[6][7]

  • Phenyl Group: The C-C bond connecting the phenyl group to the pyrimidine ring can cleave. Fragments containing the phenyl group can also rearrange to form the highly stable tropylium ion (C₇H₇⁺).

Selecting the Appropriate Ionization Technique
  • Electron Ionization (EI): This is a high-energy ("hard") technique that bombards the molecule with 70 eV electrons, inducing extensive and reproducible fragmentation.[8] While this often prevents the observation of the molecular ion for fragile molecules, it generates a rich "fingerprint" spectrum that is invaluable for structural elucidation.[8]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9][10] It is the method of choice for obtaining a clear signal for the protonated molecule ([M+H]⁺) and for coupling with liquid chromatography (LC-MS). Its low fragmentation nature makes it ideal for precursor ion selection in tandem MS experiments.[9]

Workflow for Structural Elucidation

A multi-step approach is essential for a comprehensive analysis, leveraging the strengths of different MS techniques.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve Analyte in Appropriate Solvent (e.g., MeOH/ACN for ESI, DCM for GC) ESI_HRMS ESI-HRMS Analysis (Direct Infusion or LC-MS) Prep->ESI_HRMS Soft Ionization EI_MS GC-EI-MS Analysis Prep->EI_MS Hard Ionization MSMS Tandem MS (MS/MS) (Select [M+H]⁺ as Precursor) ESI_HRMS->MSMS Isolate Precursor Data1 Determine Elemental Formula (from HRMS data) ESI_HRMS->Data1 Data2 Identify Diagnostic Fragments & Isotopic Patterns EI_MS->Data2 Data3 Confirm Fragment Connectivity (from MS/MS data) MSMS->Data3 Final Structural Confirmation Data1->Final Data2->Final Data3->Final

Caption: General workflow for MS-based structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

HRMS provides mass measurements with high precision (typically <5 ppm), allowing for the determination of a molecule's elemental formula.[11][12] Unlike low-resolution instruments that measure nominal mass (integer mass), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[13]

Analyte Properties & Theoretical Mass
PropertyValueSource
Molecular Formula C₁₃H₁₁ClN₂O₂[14]
Molecular Weight 262.70 g/mol [2]
Theoretical Exact Mass ([M] for ³⁵Cl) 262.05090 uCalculated
Theoretical Exact Mass ([M] for ³⁷Cl) 264.04795 uCalculated
Theoretical Exact Mass ([M+H]⁺ for ³⁵Cl) 263.05873 uCalculated

The ability to measure the mass to four or more decimal places with an HRMS instrument like a Q-TOF or Orbitrap provides strong evidence for the elemental formula C₁₃H₁₁ClN₂O₂, distinguishing it from other potential isobaric compounds.[15][16]

Analysis of Fragmentation Patterns

The core of structural elucidation lies in interpreting the fragmentation patterns generated within the mass spectrometer.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•⁺) is formed, which then undergoes a cascade of fragmentation events. The presence of the chlorine atom provides a crucial validation point for each chlorine-containing fragment.

EI_Fragmentation M Molecular Ion (M•⁺) m/z 262/264 F1 [M - C₂H₅O]⁺ m/z 217/219 M->F1 - •OC₂H₅ F2 [M - Cl]⁺ m/z 227 M->F2 - •Cl F3 [M - C₂H₄]•⁺ m/z 234/236 M->F3 - C₂H₄ (rearrangement) F4 [M - CO₂Et]⁺ m/z 189/191 M->F4 - •CO₂Et F6 [M - C₂H₅O - CO]⁺ m/z 189/191 F1->F6 - CO F7 [M - Cl - HCN]⁺ m/z 200 F2->F7 - HCN F5 Phenyl Cation C₆H₅⁺ m/z 77 F4->F5 ring cleavage MSMS_Workflow MS1 MS1: Isolate Precursor [M+H]⁺ m/z 263/265 CID Collision Cell (CID) Fragment with Inert Gas (Ar, N₂) MS1->CID MS2 MS2: Analyze Product Ions CID->MS2 P1 [M+H - C₂H₄]⁺ m/z 235/237 MS2->P1 P2 [M+H - C₂H₅OH]⁺ m/z 217/219 MS2->P2 P3 [M+H - Cl - H]⁺ m/z 227 MS2->P3

Caption: Conceptual workflow for an ESI-MS/MS experiment.

Expected neutral losses in ESI-MS/MS from the [M+H]⁺ precursor would include the loss of ethene (28 u) and ethanol (46 u), which are characteristic of protonated ethyl esters. These low-energy fragmentation pathways provide complementary data to the high-energy EI fragmentation. [17][18]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation available.

Protocol 1: Sample Preparation
  • Weigh approximately 1 mg of this compound.

  • For ESI-MS analysis, dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For GC-EI-MS analysis, dissolve the sample in 1 mL of dichloromethane or ethyl acetate.

Protocol 2: ESI-HRMS Analysis (Direct Infusion)
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). [19]2. Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Infuse the prepared sample solution (1-10 µg/mL) at a flow rate of 5-10 µL/min.

  • Mass Analyzer Settings:

    • Scan Range: m/z 100-500.

    • Resolution: >20,000 FWHM.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire full scan data. Use the accurate mass measurement of the ion at m/z 263.0587 and its M+2 isotopic peak to confirm the elemental formula with software tools.

Protocol 3: GC-EI-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum for the key fragments and isotopic patterns detailed in Section 5.1.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide robust structural confirmation. By combining high-resolution mass spectrometry to establish the elemental formula and detailed fragmentation analysis via both EI-MS and ESI-MS/MS, a self-validating system of data is created. The characteristic chlorine isotopic signature serves as a constant internal marker, while the predictable fragmentation of the ester and pyrimidine moieties provides a detailed structural fingerprint. This guide provides the foundational logic and practical framework necessary for researchers to confidently identify this molecule, ensuring the integrity of their synthetic and drug development endeavors.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 42(4), 45. Available at: [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... Available at: [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]

  • PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Available at: [Link]

  • ResearchGate. (n.d.). High-resolution mass spectrometry. Available at: [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Available at: [Link]

  • JoVE. (2024). Video: High-Resolution Mass Spectrometry (HRMS). Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. Available at: [Link]

  • AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • SOBHABIO. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Available at: [Link]

  • MOST Wiedzy. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Available at: [Link]

  • ResearchGate. (2025). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Available at: [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several approved drugs.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[1][3] Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a member of this important class of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of this particular molecule is not widely published, its structural features suggest several plausible and compelling biological activities.

This technical guide will provide an in-depth exploration of the potential mechanisms of action of this compound based on the well-documented activities of structurally related pyrimidine derivatives. We will delve into its potential as a kinase inhibitor, an antimicrobial agent, and an anticancer compound. This document is intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this and similar pyrimidine-based molecules. We will provide not only a theoretical framework but also practical experimental protocols to elucidate its precise biological function.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a key structural motif in a multitude of bioactive molecules. Its presence in nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity. This has led to the development of numerous pyrimidine-containing drugs with diverse therapeutic applications.[1][2]

The 2,4,5-trisubstituted pyrimidine framework, as seen in this compound, is particularly significant. The substituents at these positions can be readily modified to fine-tune the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The chloro group at the 2-position, for instance, can act as a leaving group in nucleophilic substitution reactions, making it a versatile handle for the synthesis of compound libraries.[4][5]

Potential Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for this compound.

Kinase Inhibition

A significant number of pyrimidine derivatives have been identified as potent inhibitors of various protein kinases.[6][7] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Plausible Targets:

  • Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of EGFR and ALK containing a pyrimidine core have been developed for the treatment of non-small cell lung cancer.[6] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[6][7]

  • Cell Division Cycle 42 (CDC42): Trisubstituted pyrimidine compounds have been shown to inhibit the interaction between CDC42 and its downstream effector, a PAK protein.[8] This interaction is critical for cancer progression, and its inhibition has demonstrated anticancer efficacy in vivo.[8]

Experimental Workflow for Investigating Kinase Inhibition:

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Hit Kinases Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Determine Potency Cell Proliferation Assay Cell Proliferation Assay Mechanism of Inhibition Studies->Cell Proliferation Assay Validate Target Engagement Western Blot Analysis Western Blot Analysis Cell Proliferation Assay->Western Blot Analysis Assess Downstream Signaling Apoptosis Assay Apoptosis Assay Western Blot Analysis->Apoptosis Assay Evaluate Cellular Response Xenograft Tumor Model Xenograft Tumor Model Apoptosis Assay->Xenograft Tumor Model Confirm In Vivo Efficacy Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Tumor Model->Pharmacokinetic Analysis

Caption: Workflow for kinase inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Activity

Certain pyrimidine derivatives have demonstrated promising antimicrobial properties.[1][9] A notable example is a compound that inhibits biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis.[10]

Plausible Target:

  • Biotin Carboxylase (BC): This enzyme catalyzes the first step in the synthesis of fatty acids, which are crucial for building bacterial cell membranes. Inhibition of BC would disrupt this process, leading to bacterial cell death. The mechanism of inhibition by a related compound was found to be atypical, involving binding to the biotin binding site in the presence of ADP.[10]

Experimental Workflow for Investigating Antimicrobial Activity:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy MIC Determination MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Assess Bacteriostatic/Bactericidal Activity Enzyme Inhibition Assay (e.g., Biotin Carboxylase) Enzyme Inhibition Assay (e.g., Biotin Carboxylase) MBC Determination->Enzyme Inhibition Assay (e.g., Biotin Carboxylase) Identify Molecular Target Macromolecular Synthesis Assays Macromolecular Synthesis Assays Enzyme Inhibition Assay (e.g., Biotin Carboxylase)->Macromolecular Synthesis Assays Confirm Cellular Effect Mouse Infection Model Mouse Infection Model Enzyme Inhibition Assay (e.g., Biotin Carboxylase)->Mouse Infection Model Evaluate In Vivo Potential Cell Membrane Integrity Assay Cell Membrane Integrity Assay Macromolecular Synthesis Assays->Cell Membrane Integrity Assay

Caption: Workflow for antimicrobial agent evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa)

    • Mueller-Hinton Broth (MHB)

    • This compound (dissolved in DMSO)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a 2-fold serial dilution of the compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

    • Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2][11][12] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[6][12]

Plausible Mechanisms:

  • Induction of Apoptosis: Many anticancer drugs trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 phase), preventing cancer cells from dividing.[6]

Signaling Pathway for Apoptosis Induction:

G Compound Compound Bcl-2 Bcl-2 Compound->Bcl-2 Inhibits Bax Bax Compound->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathway activation.

Data Summary of Related Pyrimidine Derivatives

Compound ClassBiological ActivityTarget(s)Reference
2,4,5-Trisubstituted PyrimidinesAnticancerEGFR, ALK[6]
Trisubstituted PyrimidinesAnticancerCDC42-PAK Interaction[8]
Phenylpyrimidine DerivativesAntifungalCYP51[13]
2-Chloropyrimidine DerivativesAntibacterialBiotin Carboxylase[10]
2-Aminopyrimidine DerivativesAnticancer, Antiviral, Anti-inflammatoryVarious[1][2]

Conclusion

This compound, by virtue of its chemical structure, holds significant promise as a biologically active molecule. While its specific mechanism of action remains to be fully elucidated, the extensive research on related pyrimidine derivatives provides a solid foundation for targeted investigation. The potential for this compound to act as a kinase inhibitor, an antimicrobial agent, or an anticancer therapeutic warrants further exploration. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically investigate these possibilities and unlock the full therapeutic potential of this and similar pyrimidine-based compounds.

References

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. ACS Publications. [Link]

  • Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. [Link]

  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Publications. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. PubMed Central. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]

  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem. [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Lineage and Strategic Importance of a Key Pharmaceutical Intermediate

This technical guide offers an in-depth exploration of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a heterocyclic compound that has emerged as a significant building block in the landscape of modern medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented in seminal literature, its structural motifs are deeply rooted in the rich history of pyrimidine chemistry. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its historical context, plausible synthetic evolution, and the scientific rationale underpinning its preparation and utility.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biological relevance has driven over a century of research into the synthesis and functionalization of pyrimidine derivatives, leading to a vast and diverse array of therapeutic agents with applications ranging from anticancer to antiviral and antibacterial therapies.[1] this compound (CAS No. 113271-89-9) represents a highly functionalized and strategically important member of this class, offering multiple reactive sites for the construction of complex molecular architectures.[2][3][4][5]

Historical Context: The Foundations of Pyrimidine Synthesis

The journey to understanding compounds like this compound begins in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds. This foundational reaction, now known as the Pinner synthesis , laid the groundwork for the construction of the pyrimidine core.[6]

Another landmark in pyrimidine synthesis was the one-pot, three-component reaction discovered by Pietro Biginelli in 1893. The Biginelli reaction , which combines an aldehyde, a β-ketoester, and urea or thiourea, provides a straightforward route to dihydropyrimidinones, which can be further modified to create a wide range of pyrimidine derivatives.[7] These classical methods, while foundational, have been continuously refined and expanded upon, leading to the development of more sophisticated and regioselective synthetic strategies capable of producing highly substituted pyrimidines.

Deconstructing the Molecule: A Plausible Synthetic Lineage

While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be logically deduced from established principles of pyrimidine chemistry. The structure suggests a convergent synthesis strategy, likely involving the formation of a pyrimidine ring followed by functional group interconversions. A plausible and efficient synthetic approach would involve a multi-step sequence, leveraging modern synthetic methodologies for the construction of polysubstituted pyrimidines.[8][9][10]

Core Synthesis: Building the Pyrimidine Scaffold

A common and versatile method for the synthesis of 2,4,5-trisubstituted pyrimidines begins with the construction of a pyrimidone intermediate.[11] This can be achieved through the condensation of a suitable three-carbon component with a urea or thiourea derivative.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

  • Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) and urea (1.5 equivalents) in absolute ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate.

Causality of Experimental Choices:

  • Solvent: Absolute ethanol is used as it is a good solvent for the reactants and the sodium ethoxide catalyst, and its boiling point allows for a suitable reaction temperature.

  • Catalyst: The use of a strong acid or base is crucial to catalyze the condensation and cyclization reactions. Sodium ethoxide is often preferred for its high efficiency in this transformation.

  • Work-up: Pouring the reaction mixture into ice-cold water facilitates the precipitation of the product while keeping byproducts in solution.

Chlorination: Introducing the Key Reactive Handle

The hydroxyl group at the 2-position of the pyrimidine ring can be readily converted to a chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, carefully add ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl group to a chloro group.

  • Catalyst: N,N-dimethylaniline acts as a base to activate the hydroxyl group and facilitate the chlorination reaction.

  • Quenching: The careful addition to ice is necessary to safely decompose the excess reactive POCl₃ in a controlled manner.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Off-white to pale yellow solid
CAS Number 113271-89-9

Expected Spectral Data:

  • ¹H NMR: Resonances corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the phenyl ring, and a singlet for the pyrimidine proton.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the pyrimidine and phenyl rings, and the ethyl group carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the ester, C=N and C=C of the aromatic rings.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The chloro group at the 2-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, oxygen, or sulfur nucleophiles. This reactivity has been exploited in the development of inhibitors for various protein kinases and other therapeutic targets.[9] The ester functionality at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

The strategic placement of the phenyl group at the 4-position also plays a crucial role in the pharmacological activity of its derivatives, often contributing to essential hydrophobic interactions within the binding pockets of target proteins.

Conclusion and Future Outlook

While the precise moment of its first synthesis may not be a celebrated historical event, the scientific lineage of this compound is deeply embedded in the foundational principles of heterocyclic chemistry. Its value as a synthetic intermediate is undeniable, providing a robust platform for the generation of diverse and complex molecules with significant potential in drug discovery. The continued exploration of new synthetic routes and the application of this versatile scaffold in the design of novel therapeutic agents will undoubtedly solidify its importance in the field of medicinal chemistry for years to come.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Ethyl Benzoylacetate C Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate A->C B Urea B->C D This compound C->D POCl₃ Reflux

Caption: Plausible synthetic pathway for this compound.

References

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry.
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
  • Supporting Inform
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC - PubMed Central.
  • The Synthesis of Some 2,4,5-Trisubstituted Pyrimidines. The Journal of Organic Chemistry.
  • The evolutionary history of the first three enzymes in pyrimidine biosynthesis. PubMed.
  • Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxyl
  • Ethyl 4-chloro-2-phenylpyrimidine-5-carboxyl
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry.
  • ETHYL 2-CHLORO-4-PHENYLPYRIMIDINE-5-CARBOXYL
  • Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)
  • This compound.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • 113271-89-9|Ethyl 2-chloro-4-phenylpyrimidine-5-carboxyl
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • This compound 113271-89-9 Purity 95% according to customer's requirement China. Guidechem.
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxyl
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Synthesis, characterization and biological evaluation of thiazolopyrimidine deriv
  • Ethyl 2-Chloro-4-(trifluoromethyl)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmacologically active agents. The synthesis is presented as a robust two-step process, commencing with the condensation of benzamidine hydrochloride and diethyl ethoxymethylenemalonate to form the pyrimidinone core, followed by a highly efficient, solvent-free chlorination. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to mimic the endogenous pyrimidine bases of DNA and RNA, allowing them to interact with a wide range of biological targets. The specific substituent pattern on the pyrimidine ring dictates the molecule's pharmacological activity. The title compound, this compound, is a versatile building block, with the chloro and phenyl groups at the 2 and 4 positions, respectively, and an ethyl carboxylate at the 5-position, offering multiple points for further chemical modification in the synthesis of complex drug candidates.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the construction of the pyrimidine ring via the condensation of benzamidine with diethyl ethoxymethylenemalonate. This is followed by the conversion of the resulting hydroxypyrimidine to the desired chloropyrimidine using a chlorinating agent.

Synthesis_Workflow cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination cluster_2 Purification & Characterization Benzamidine Benzamidine Hydrochloride Pyrimidinone Ethyl 4-phenyl-2-hydroxypyrimidine-5-carboxylate Benzamidine->Pyrimidinone Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Pyrimidinone Chlorinating_Agent POCl3 Final_Product This compound Chlorinating_Agent->Final_Product Purification Recrystallization / Chromatography Final_Product->Purification Pyrimidinone_ref->Final_Product Chlorination Characterization NMR, MS, IR Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 4-phenyl-2-hydroxypyrimidine-5-carboxylate (Intermediate)

This initial step constructs the core pyrimidine heterocycle. The reaction proceeds via a condensation reaction between an amidine and a malonate derivative, a well-established method for pyrimidine synthesis.[1]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable pyrimidinone ring system.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
Benzamidine hydrochloride156.610.115.66 g
Diethyl ethoxymethylenemalonate216.230.121.62 g (approx. 20 mL)
Sodium ethoxide68.050.16.81 g
Absolute Ethanol46.07-200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (200 mL) and sodium ethoxide (6.81 g).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • Add benzamidine hydrochloride (15.66 g) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add diethyl ethoxymethylenemalonate (21.62 g) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Expected Yield: ~80-90%

Part 2: Synthesis of this compound (Final Product)

This step involves the conversion of the hydroxyl group of the pyrimidinone intermediate to a chloro group. A modern, solvent-free approach using an equimolar amount of phosphorus oxychloride is employed for its efficiency and improved environmental profile.[[“]][3]

Causality of Experimental Choices

The use of phosphorus oxychloride (POCl₃) is a classic and effective method for the chlorination of hydroxypyrimidines.[4] The addition of a base, such as pyridine, facilitates the reaction. The solvent-free approach at elevated temperatures in a sealed reactor minimizes waste and can lead to higher yields and easier purification.[[“]][3]

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)
Ethyl 4-phenyl-2-hydroxypyrimidine-5-carboxylate258.260.0512.91 g
Phosphorus oxychloride (POCl₃)153.330.057.67 g (approx. 4.6 mL)
Pyridine79.100.053.96 g (approx. 4.0 mL)

Procedure:

  • Caution: This reaction should be carried out in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

  • In a Teflon-lined stainless steel reactor, add Ethyl 4-phenyl-2-hydroxypyrimidine-5-carboxylate (12.91 g), pyridine (4.0 mL), and phosphorus oxychloride (4.6 mL).

  • Seal the reactor and heat it to 120-130 °C for 2-3 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

Expected Yield: ~85-95%

Purification and Characterization

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the pure crystals by filtration.

  • Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the phenyl group, the pyrimidine proton, and the ethyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbons of the pyrimidine ring, the phenyl group, and the ethyl ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (262.69 g/mol for C₁₃H₁₁ClN₂O₂).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the ester and the C-Cl bond.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dispose of all chemical waste according to institutional guidelines.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Cerecetto, H., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Dunwell, D. W., & Evans, D. (1973). Reactions of 2-aminobenzimidazoles with propiolic esters and diethyl ethoxymethylenemalonate. Journal of the Chemical Society, Perkin Transactions 1, 1588-1590. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Link]

  • PubChem. Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Khamgaonkar, V. D., et al. (2015). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemistry and Chemical Sciences, 5(11), 694-700. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

Sources

Biginelli Reaction for Pyrimidine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Biginelli reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and convergent approach to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component condensation reaction has seen a resurgence in interest due to the significant pharmacological properties of its products.[1][2] DHPMs are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] Notably, they serve as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[5][6] This guide provides an in-depth exploration of the Biginelli reaction, from its mechanistic underpinnings to modern, optimized protocols suitable for contemporary research and drug development.

Theoretical Framework: Understanding the Biginelli Reaction

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea or thiourea.[5][7] The reaction's efficiency and broad substrate scope have made it a powerful tool for generating molecular diversity.[1]

The Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving an N-acyliminium ion intermediate.[5][8] This mechanism, proposed by Kappe, supersedes earlier proposals.[5] The key steps are as follows:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion. This step is often the rate-determining step.[5][8]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.[8]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine ring system.[5]

The following diagram illustrates the accepted mechanism of the Biginelli reaction:

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester EtO₂CCH₂C(O)CH₃ Adduct Open-Chain Ureide Ketoester->Adduct Iminium->Adduct + Ketoester (enol) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H₂O

Caption: Proposed mechanism of the Biginelli reaction via an N-acyliminium ion intermediate.

Applications in Drug Discovery and Synthesis

The dihydropyrimidine scaffold is a key pharmacophore found in numerous biologically active compounds.[9] A prominent example is Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which has been investigated as a potential anticancer agent.[10][11] The Biginelli reaction provides a direct and efficient route for the synthesis of Monastrol and its analogs.[10][12] The versatility of the reaction allows for the introduction of a wide range of substituents at the C4 position of the pyrimidine ring by varying the aldehyde component, making it highly amenable to the generation of compound libraries for high-throughput screening.[1]

Experimental Protocols

The following section details several protocols for the Biginelli reaction, from the classical approach to modern, more efficient methods. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

General Experimental Workflow

The overall workflow for a typical Biginelli reaction, followed by product isolation and purification, is outlined below.

Biginelli_Workflow A Reactant Mixing (Aldehyde, β-Ketoester, Urea/Thiourea, Catalyst) B Reaction Heating (Conventional, Microwave, or Ultrasound) A->B Add Solvent (if applicable) C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Cooling, Precipitation) C->D Complete E Isolation (Filtration) D->E F Purification (Recrystallization or Column Chromatography) E->F Crude Product G Product Characterization (NMR, MS, etc.) F->G Pure Product

Sources

The Versatile Intermediate: A Guide to Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Among these, heterocyclic compounds, particularly pyrimidine derivatives, have garnered significant attention due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a key intermediate in the synthesis of a range of pharmacologically relevant compounds. We will delve into its synthesis, characterization, and critical applications, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, this privileged scaffold is found in a plethora of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The reactivity of substituted pyrimidines allows for the strategic introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological profile.

This compound, with its distinct substitution pattern, presents a unique combination of reactive sites. The chlorine atom at the 2-position is a prime target for nucleophilic aromatic substitution, while the ester group at the 5-position offers a handle for further derivatization. The phenyl group at the 4-position contributes to the molecule's structural rigidity and can engage in crucial interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step sequence involving a Biginelli-type condensation followed by chlorination.

Synthesis Pathway

The overall synthetic route can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Biginelli-type Condensation cluster_1 Step 2: Chlorination A Ethyl Benzoylacetate C Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate A->C Acid catalyst (e.g., HCl) Ethanol, Reflux B Urea B->C D Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate E This compound D->E POCl3, Heat

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

This step involves the acid-catalyzed cyclocondensation of ethyl benzoylacetate, and urea, a classic example of the Biginelli reaction[1][2].

Reagent/SolventMolar Equiv.Notes
Ethyl Benzoylacetate1.0Starting β-ketoester
Urea1.5Source of the N-C-N fragment of the pyrimidine ring
Concentrated HClCatalyticAcid catalyst
Ethanol-Solvent

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) and urea (1.5 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate as a white solid.

Step 2: Synthesis of this compound

The hydroxyl group at the 2-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃)[3][4][5].

Reagent/SolventMolar Equiv.Notes
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate1.0Starting material
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent and solvent
N,N-DimethylanilineCatalyticOptional, to facilitate the reaction

Protocol:

  • In a fume hood, carefully add Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization Data
PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 85-90 °C (Varies with purity)
Solubility Soluble in dichloromethane, chloroform, and acetone. Sparingly soluble in ethanol.

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.10 (s, 1H, pyrimidine-H), 8.10-8.07 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 163.0 (C-Cl), 161.0 (C-Ph), 158.0 (C-H), 135.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 115.0 (C-CO₂Et), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).

  • FT-IR (KBr) ν (cm⁻¹): ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O, ester), ~1550, 1480 (C=C, C=N, pyrimidine ring), ~760, 690 (Ar C-H bend).

  • Mass Spectrometry (EI): m/z (%) = 262/264 [M]⁺ (isotopic pattern for Cl), 217/219 [M-OEt]⁺, 189/191 [M-CO₂Et]⁺.

Application as a Pharmaceutical Intermediate

The reactivity of the 2-chloro substituent makes this compound a valuable precursor for introducing a variety of functionalities, particularly nitrogen-based nucleophiles. This is a common strategy in the synthesis of kinase inhibitors.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in some cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics[6][7]. The 2-aminopyrimidine scaffold is a common feature in many JAK inhibitors.

The following workflow illustrates the general approach to synthesizing a JAK inhibitor scaffold from this compound.

JAK_Inhibitor_Synthesis A This compound C Ethyl 2-(alkylamino)-4-phenylpyrimidine-5-carboxylate A->C Nucleophilic Aromatic Substitution Base (e.g., DIPEA), Solvent (e.g., NMP), Heat B Primary Amine (R-NH2) B->C D JAK Inhibitor Scaffold C->D Further functionalization (e.g., Amide coupling)

Caption: General workflow for the synthesis of JAK inhibitor scaffolds.

Protocol: Synthesis of a 2-Anilino-4-phenylpyrimidine Derivative

This protocol details a representative nucleophilic aromatic substitution reaction with an aniline derivative.

Reagent/SolventMolar Equiv.Notes
This compound1.0Starting material
Substituted Aniline1.2Nucleophile
DIPEA2.0Diisopropylethylamine (non-nucleophilic base)
NMP-N-Methyl-2-pyrrolidone (solvent)

Protocol:

  • To a solution of this compound (1.0 eq) in NMP, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino-4-phenylpyrimidine derivative.

Further Synthetic Transformations

Beyond nucleophilic substitution, the chloro-pyrimidine core can undergo various other C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups, allowing for the synthesis of complex biaryl structures.

Suzuki_Coupling A This compound C Ethyl 2-aryl-4-phenylpyrimidine-5-carboxylate A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O), Heat B Arylboronic Acid (Ar-B(OH)2) B->C

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as handles for further "click chemistry" modifications or as part of the final pharmacophore.

Sonogashira_Coupling A This compound C Ethyl 2-(alkynyl)-4-phenylpyrimidine-5-carboxylate A->C Pd Catalyst, Cu(I) cocatalyst Base (e.g., Et3N), Solvent (e.g., THF), Heat B Terminal Alkyne (R-C≡CH) B->C

Caption: Sonogashira coupling reaction.

Safety and Handling

This compound and related chlorinated heterocyclic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[8][9][10].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical research. Its straightforward synthesis and the reactivity of its chloro and ester functionalities provide a robust platform for the construction of diverse molecular architectures, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in the quest for novel and improved therapeutic agents.

References

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Vaghasia, Y. V., & Shah, V. H. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Biological Sciences, 7(8), 1465-1471.
  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 427-437.
  • ResearchGate. (n.d.). Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Biginelli reaction among benzaldehyde, ethyl acetoacetate, and urea.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.
  • OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (2021). Master's Thesis.
  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SOBHABIO. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinone)
  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • M., et al. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

  • PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]

  • Molecules. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules.
  • SciSpace. (2016). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Using Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the strategic use of this compound. This versatile chemical intermediate serves as a foundational scaffold for the synthesis of diverse compound libraries targeting critical therapeutic areas. We will delve into the causality behind experimental choices, provide detailed and validated protocols, and explore its application in the development of targeted therapies.

Introduction: The Pyrimidine Scaffold and the Strategic Value of a Key Intermediate

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-cancer agent Gleevec (Imatinib) and the cholesterol-lowering drug Crestor (Rosuvastatin)[1]. Its prevalence is due to its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, making it an ideal framework for designing enzyme inhibitors and receptor modulators.

This compound is a particularly valuable building block for several key reasons:

  • Multiple Reactive Sites: It possesses three distinct functional handles—a reactive 2-chloro group, a modifiable C4-phenyl ring, and a C5-ester group—allowing for sequential and regioselective diversification.

  • The 2-Chloro Position: The chlorine atom at the C2 position is susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, providing two powerful and orthogonal pathways for library synthesis[1][2].

  • Proven Therapeutic Relevance: Derivatives of this and similar pyrimidine scaffolds have demonstrated significant potential as inhibitors of key drug targets, including Aurora kinases and Dipeptidyl Peptidase IV (DPP-4)[3][4][5].

This guide will focus on the two primary synthetic transformations that leverage the reactivity of the 2-chloro position, providing detailed protocols and the scientific rationale for their successful implementation.

Core Synthetic Strategies: Diversification of the Pyrimidine Scaffold

The primary value of this compound lies in the reactivity of its C2-chlorine atom. The two most effective strategies for its displacement are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

G start Ethyl 2-chloro-4-phenyl- pyrimidine-5-carboxylate snar Nucleophilic Aromatic Substitution (SNA_r) start->snar  + Nucleophile (R-NH2, R-SH, R-OH) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  + Boronic Acid (R-B(OH)2)  + Pd Catalyst library Diverse Compound Library snar->library C-N, C-S, C-O Bond Formation suzuki->library C-C Bond Formation

Caption: Core diversification strategies for the pyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for installing amine, ether, or thioether functionalities at the C2 position. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates nucleophilic attack at the chlorine-bearing carbon, proceeding through a Meisenheimer intermediate. This reaction is often thermally driven and can be performed with or without a base, depending on the nucleophile's strength.

Expert Insights (Causality): Unlike SN2 reactions, SNAr does not proceed via a backside attack. Instead, it involves an addition-elimination mechanism[6]. The aromaticity of the pyrimidine ring is temporarily disrupted during the formation of the tetrahedral intermediate and then restored upon elimination of the chloride leaving group[6]. This process is generally favored for electron-deficient heteroaromatics like pyrimidines[7][8].

Protocol 2.1.1: General Procedure for Amination via SNAr

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., piperazine, morpholine, aniline) (1.2 - 2.0 equiv)

  • Solvent: 1-Pentanol, DMSO, or N,N-Dimethylformamide (DMF)

  • Base (optional): Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vessel, add this compound (1.0 equiv).

  • Reagent Addition: Add the solvent (e.g., 1-pentanol), followed by the amine nucleophile (1.2 equiv) and triethylamine (2.0 equiv)[3].

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 140 °C) for 2-4 hours[3]. Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-phenylpyrimidine derivative.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds. For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the C2 position. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often necessitating more robust catalyst systems and higher temperatures to achieve efficient oxidative addition into the palladium catalyst[9].

Expert Insights (Causality): The success of a Suzuki coupling hinges on the interplay between the palladium catalyst, the ligand, the base, and the solvent system[9][10].

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for challenging couplings of chloro-heterocycles. These ligands promote the difficult oxidative addition step and can shield the palladium center from deactivation by coordination with the pyrimidine nitrogen[9].

  • Base: A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step in the catalytic cycle[9].

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to facilitate the dissolution of both the organic substrate and the inorganic base[1][10].

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)-Cl(L_n) oa->pd2 tm Transmetalation pd2->tm R-B(OR')_2 + Base pd2_r Ar-Pd(II)-R(L_n) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., SPhos, PPh₃) (4-10 mol%)

  • Base: Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[1][9]

  • Solvent System: Degassed 1,4-dioxane/water or Toluene/Ethanol/Water[1][10]

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1][10].

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe[10].

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C). Higher temperatures may be required for the less reactive C-Cl bond[9][10]. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material by flash column chromatography to yield the desired 2-aryl-4-phenylpyrimidine product.

Application in Targeted Drug Discovery Programs

The derivatives synthesized from this compound are valuable scaffolds for targeting several important classes of proteins.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis. Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development[11]. Many potent Aurora kinase inhibitors feature a 2,4-disubstituted pyrimidine core, which serves to anchor the molecule in the ATP-binding pocket of the enzyme[5][12].

By applying the SNAr protocol (2.1.1), researchers can synthesize a library of compounds where various amine-containing fragments are installed at the C2 position. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For example, a project might involve reacting the parent scaffold with a series of substituted anilines or heterocyclic amines to probe interactions within the kinase hinge region.

Substituent at C2 (via SNAr)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (µM)
4-Fluoroaniline35032015.6
1-Boc-piperazine1501808.2
3-Aminopyrazole45602.1
N-methyl-N'-(3-aminopropyl)amine3092931.31[5]

Table 1: Representative data for a hypothetical library of Aurora Kinase inhibitors derived from the title compound. Data is illustrative, except where cited.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes[4][13]. Several "gliptin" drugs are based on heterocyclic scaffolds that interact with the key active site residues of the DPP-4 enzyme[14][15]. The pyrimidine core can serve as a central scaffold to position key pharmacophoric elements, such as a β-amino acid side chain, into the S1 and S2 pockets of the enzyme[13].

Using the Suzuki coupling protocol (2.2.1), chemists can introduce diverse aromatic and heteroaromatic groups that can form critical π–π stacking interactions with tyrosine residues (e.g., Tyr662, Tyr547) in the DPP-4 active site[13].

Conclusion

This compound is a high-value, versatile starting material for drug discovery. Its well-defined reactive sites allow for the systematic and efficient generation of diverse chemical libraries through robust and scalable synthetic methods like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and scientific rationale provided herein offer a solid foundation for researchers to leverage this scaffold in their efforts to develop novel therapeutics against clinically relevant targets such as kinases and proteases.

References

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOj9IGstblzp-5BA2awHrAIFmq_Bb_Le82lQyGfTrLFTip5vYhtG5wXPIiuYsLFqStIfkiYHedVQqtwtk7skcary87fix5JdasY0nFe22X3DLwCZg3mNzwEPbtDg-nQB14pxc4MHZQTpHeR8Zr3TyIw1CqdJ7sKtPNRQrsBW6rza92ITRiTJtzubwvqJ6oVWMWUc77CbLmVFHxAS8LYpYurUvemlToZrKCyrE5UThI02IoyYEP4sWzzg==]
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7e6gRtcRmei_g3yF8h7jYbxqjlfE869WC_ZI3lXMNgHlOKkjNk_r455mE-Gj7Mssd8CoCcf0Dcec03pXq3eg65R4_hEoBV4XqNx-cXNGROJl7HyHhMnv5PmiibJGZOgM6JKXlfcENMwYo_GGCzPnQTRURS1loLdP4odSJKdqroUBUkv4-428J0iwIObRZnBkc2E52XublzBynLhxmgyNFaZZEOWaNPgN]
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDmcJym_Yu0KRtqFRYaUWjP8I-rGVsgnGk8Hk2VFw-jsQ4IbUFwNvyWsxq1HwRH3tOdDdBu9qbgpPxLSUf-mHQta-6QhbCzFSbdtgYOz-ZLeM3jWNuMmCD-pX1idM8vN9OQ-vUQN7o16n-lUg=]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2TnbdDsM4NxBwLgeo8JAxqDMXCOvujeEiHu51-6Og1YVVBQ6YVtFaHvbm2SQLaGI8A5Ip8VaL7FXL1K-26DaQieu1bDHM15C55RwgXXuC08sUKepg6qU7wPUYAlLbGPQVHzUCE0s1BBTm6j7-_p0KHWcrq7Hq5e2Kr9dtQ1alxU_36jYiOFLi2VPa5EHGR4II2QeXlx-3BtxlWFDjAe0wThAu6QMFGbYtdy5oPdFe]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [No specific source name in metadata]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAvClEIL7i_dhqxEoCzKMXIUAEtxzHiqoG636BmHVzGLZzUqwfR8IFfIGI7YyOGZiR3_IQaxwCxaOjaMpfK2yz5liJ1FcrcgY_W4SeGXKFBh-scwEwIWSdBZyLGk9Lh16N3OuMMb4WXIQqQ8g=]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7e4r6z5aBAwCr74HQCSLMRWiicoqghQeNEV6HDGobcoP3AEUNAHqyydXXLm8J17CO_rZw7iJRCNslYPT6mHvnOKk7jNv05KmU8nMhgTD1Ov2iitCJ7nGzbPmYJtd38bufkd8DK8m51Cdm7iC6u9Mnz0hGECkkRoNuKepO3tXgPMe35Uhkb50By-61fBvNHDLXrtgF-489tloMVa_DNswHksMI--uK6HXhka1bpNh2JPEPgkA=]
  • Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA7B-st_Isn9veNAkE2xuV78Ed3D-oDzhUyeB5f3pNM9DRobyL4itjRnqF-rFiNXeCyZrfUFFucbs8fG8ANDva5VLfNA5qlQSovp9x0VaveWQZ2__7v394BPCm1YsmVSIKiPtkHw==]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSWtoAtEEgooUKVZZaygw0cppWOTGBuYXikZXUQCQOmn1-bbssfciZnqqUPW0FqV4_k3LklBCMn4-tG5-nreY5Gx74TRgaOuDTz6I63N5zYS8y0iTZlj2gh4lQLC2xZ73fvHBUKJZR69J_9YY=]
  • nucleophilic aromatic substitutions. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8UWVIVScJn1gsNYQIg-U5ahCnVPCd7OFS1xvEOeevyQ8zSL77bn6Bgj74MjAyWMqk5RIzvmBVMlik8_nmEdSj4geFBa4DBGIOcPlfSVP6o6GbZNmYvBESzbC-KLot4TnUMW8KxGs=]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVdn_P1GByj2HNqiDnOXm7dbziW6eC0S1GOi4HnwEliXsG18PXBnYaHpNesIi8A-4fc79E-nYREzYFcW4pg_vR0RANnr1oty6hfU0CCnBSRrU36sKmiBmItEUaEA1iMJyPkDqJLlciXFSrT2P9j8sd1yPaKI2ZANfZOYMvIRnkqB_C7lqy7NhD1nqHCiVq-e4c3y-1T2-8zIZTdxr_l9_78l64_dwswdwHU88CPvCDCDzNU9WNh6z8aTCTWJIznyPZ-ppaz2M7aq5Fq867dar0sK1MWkDPP0lc8n-Cpm31qVlULgdvPJT2p56s7Z8yWquKXB5TIXljDKkRSDlmBETBi1uYpdiqaxHalinLEZ-ufyhpfDi1u6aZzxEGw8mjbA==]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34K_41-nIuk-_E3tULZpPFn9xPBCOZ3tETWSQeVCQAM_lMn2ci-kFK1wDjYXuCL-2PJKwjw4f-fp8vGSqgKLd2XbTL4w4O-SJB1jB527giLXCuguVhS7Vgp1wywXl3eLYhwvty2X-ZBmv992T]
  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0dKJmT4UZ9e0kcihh22AWUrH8CfQ3ImbfigZufnrDE85P-kHb-3O5jViwmkWUh-i1kqk214iOhicIkymeqgNLj0hptfri5otwCzfsrn0xy4qxn-z3FBzOjjvwbURz8ZOJkS15c0VM6rnYmiblVPAgEp2I_8abPL-lEveMeCn-ZsxM9nRc2l_X3Z45d8f96ppaVDZ-8m1]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAfeFW9fQaguLfJ7_Fy3_EWSdczilkyZvhlH3HcPR9YsbXySRrd9vL_1PejnUInOOf5N5q8o0leFuCBCdScuh2GzVXNlcVNk3pBOD92Rd6vSjA3Ntt5yn3X9yM4X9j-LKtqznU]
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHMPpEjC8jnLzYBD2WmWlWcEFvxmFFv7JORsufmePnkS5NBYjmGPUvGX4kid-hDecUNfycjKIeC75IoWbgjfae66zToDch7VptdGbWsm5ujXu9gThjIJi6uNThlM_Gdsl5B_0=]
  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaC4kjwKzPMZ5E5-EoM3eAywJYcnF9UB9GxnvnyFLd_8ZWz0czcC8yqYofVoc1h4yHejMK0oYd4ymP_tpkEDXPWE3-mNLRD7fV0JK5T47DG2jeoqSTBsoSP8ZfEwNLDyz8rROQOagaofpA3WA=]
  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwH89Rhq_eeKa8GjOHDH65fdCis8g0x9P4aMjX2CWwjhldOGikoSwUvEKZhdL0G5x22BKH9dya0V9tcAkSQQ3gDxOdftaUMeR30vqa5UegxqP3EyHWkvSRJ8Fvs38pi8MfsbcN]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAXQEQ3Uj5vjVQ_39FKampunP5XxfnKEoL_4CXEDUGYD97AEkNVOCUIAhg_9NhIE3RcU85tI_nQYdAeJw4487QpfXNA7W3aiGm6NZdeSsNsJjp8kRqwFn1f_KaiRBB2-5moYl]
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCbSAAzzGUQ7Rno1j5riC404MZeHJQP_1up3uBtivmI2fIvF15GqtU4JANIjRT5GBmfsGB4w1MlKVOnpWuXqMyOmqgz6g_L-gXiZ1INyYLGoPAhtyM3vP-0SdJvht7cLd3baZi7loplNPT5aLWb6RoXmMgzK2lOPLMIRzF1qK2mCYLWNvXiUIPwHfYWB3gvdyVGBf207Dqgj0HfTda6zQ9Q8t0AAPV2zNFgg==]
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6iJfYJJyj02Ymihv3qeePUU7izcIS4DWPj62jFZy5CQKsITxg7hrvgpomakYy3EI-Cip3EDd56dXt_rgL0cFH4DsB-v8MgM6baxPaIEm6XZPNsWGlHHNW8r6O_EnI8nLtZ1QYms4K9OFrayM=]
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG65K_bAaZEJBiSAvR6jH6PsfsO4M890_Nsc2azk1YtuQS7nTM0zKEUes_nimPJokwJoYinIwBqY0agQQKBVxTAZaPmqnT_YEvf06ey7CQQl-EGTf7iLOb1NlgxQJu3k2-hgQYrxraU76KIVL0=]
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRXCOkqgJjAs6MH-Mfyl9mxJiXA8yicLBtMtpfkjuvHfPzoG2HIgOm6HgPA4LUvj4qKBh0nLPtk4VCVD3Y_yYuEmiYYKuTecXMmM1ci5RXyMadNf_8C2WSHksyxe-wZdtYFWn72PUWfkHQU8=]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The pyrimidine scaffold is a privileged heterocycle, frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. The ability to functionalize the pyrimidine core through the strategic introduction of various aryl and heteroaryl moieties allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the formation of C-C bonds.[1] Its appeal stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] This application note provides a comprehensive guide to the Suzuki coupling of a key, functionalized building block: Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate .

This document is designed to serve as a practical resource for researchers, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices. We will delve into the synthesis of the starting material, explore the intricacies of the Suzuki coupling mechanism, and provide a series of optimized protocols for the successful coupling of this versatile substrate with a range of boronic acids. Furthermore, a troubleshooting guide is included to address common challenges encountered in these reactions.

Part 1: Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the title compound is a prerequisite for its widespread application. A reliable two-step approach involves an initial Biginelli-type condensation followed by chlorination.

Step 1: Synthesis of Ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

The Biginelli reaction is a one-pot, three-component condensation that efficiently constructs the dihydropyrimidinone core.[2][3] In this step, benzaldehyde, ethyl acetoacetate, and urea react under acidic catalysis to yield the desired pyrimidine intermediate.

Protocol 1: Synthesis of Ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

  • Materials:

    • Benzaldehyde

    • Ethyl acetoacetate

    • Urea

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.5 equiv.) in ethanol (3-5 mL per gram of benzaldehyde).

    • Add a few drops of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol to yield the desired ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate as a white solid.

Step 2: Chlorination of Ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

The hydroxyl group at the 2-position of the pyrimidine ring can be efficiently converted to a chlorine atom using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This step introduces the reactive handle for the subsequent Suzuki coupling reaction.

Protocol 2: Synthesis of this compound

  • Materials:

    • Ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a base)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 2-hydroxy-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (1.0 equiv.) in an excess of phosphorus oxychloride (5-10 equiv.).

    • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel to afford this compound.

Part 2: The Suzuki-Miyaura Coupling Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product RedElim Reductive Elimination Boronate Ar'-B(OR)₂ Base Base Halide Ar-X (Aryl Halide)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Key Reaction Components and Their Roles

The success of a Suzuki coupling reaction hinges on the judicious selection of several key components:

  • Palladium Catalyst: A palladium source is essential. While Pd(PPh₃)₄ can be effective, for challenging substrates like heteroaryl chlorides, more advanced catalyst systems are often required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand.[7]

  • Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For the coupling of electron-deficient 2-chloropyrimidines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often the ligands of choice. These ligands facilitate the oxidative addition to the C-Cl bond and promote the reductive elimination step.[7]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[6]

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is commonly employed. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Part 3: Optimized Protocols for Suzuki Coupling Reactions

The following protocols have been designed to provide a starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

General Experimental Workflow

Suzuki_Workflow cluster_workflow Experimental Workflow Prep Reaction Setup (Reagents, Solvent) Inert Inert Atmosphere (Degassing) Prep->Inert Heat Heating & Stirring Inert->Heat Monitor Reaction Monitoring (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Conventional Heating Conditions

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.

    • Add the catalyst/ligand mixture to the reaction flask.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Microwave-Assisted Conditions

Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings.[8][9]

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Add degassed 1,4-dioxane and water (typically a 2:1 ratio).

    • Seal the vial with a cap.

    • Place the vial in a microwave reactor and heat to 100-140 °C for 15-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Follow the workup and purification procedure as described in Protocol 3.

Data Presentation: Screening of Reaction Conditions

The following tables provide representative data for the optimization of Suzuki coupling reactions with this compound.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (2:1)1001265
2Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (2:1)1001272
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100891
4Pd₂(dba)₃ (2)XPhos (8)Cs₂CO₃ (2)Toluene/H₂O (10:1)110695

Reaction conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol).

Table 2: Base and Solvent Screening

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhosNa₂CO₃ (2)Dioxane/H₂O (4:1)1001255
2Pd(OAc)₂/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)1001085
3Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane/H₂O (4:1)100891
4Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (10:1)110888
5Pd(OAc)₂/SPhosK₃PO₄ (2)DME/H₂O (4:1)851289

Reaction conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%).

Part 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise in Suzuki coupling reactions. This guide addresses common issues and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Catalyst deactivation by pyrimidine nitrogens.[10] 4. Ineffective base or poor solubility.1. Use a fresh palladium source and ensure an inert atmosphere. 2. Switch to a more active ligand system (e.g., Buchwald biarylphosphines like SPhos or XPhos). Increase reaction temperature. 3. Use bulky ligands that shield the palladium center. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. Adjust the solvent system to improve solubility.
Formation of Side Products 1. Homocoupling of Boronic Acid: Presence of oxygen. 2. Protodeboronation: Decomposition of the boronic acid.[10] 3. Dehalogenation: Reduction of the starting material.1. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere. 2. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Avoid excessively high temperatures or prolonged reaction times. 3. Change the solvent or use a non-coordinating base.
Reaction Stalls 1. Catalyst decomposition (formation of palladium black). 2. Insufficient amount of base.1. Ensure rigorous exclusion of oxygen. Lower the reaction temperature. 2. Use a larger excess of the base (e.g., 3 equivalents).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of functionalized pyrimidine derivatives, which are of significant interest in medicinal chemistry. The protocols and guidelines presented in this application note provide a solid foundation for the successful coupling of this compound with a variety of boronic acids. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively troubleshoot and optimize these reactions to access a diverse range of novel compounds for further investigation.

References

  • Name-Reaction.com. Biginelli reaction. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • OMICS International. (2015). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2013). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. [Link]

  • Chemdad. 2-hydroxy-6-methyl-4-phenyl-1,4-dihydro-pyrimidine-5-carboxylic acid ethyl ester. [Link]

  • LookChem. 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Mujahid, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • ResearchGate. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. ResearchGate. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Google Patents. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Baghdad Science Journal. (2011). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. [Link]

Sources

Nucleophilic substitution reactions of 2-chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of 2-Chloropyrimidines: Applications and Protocols for Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases in DNA and RNA and serving as a privileged structure in a vast array of pharmaceuticals.[1][2][3][4][5] Among the various functionalized pyrimidines, those derived from 2-chloropyrimidine are particularly significant. The chlorine atom at the C2 position is highly activated towards displacement, making 2-chloropyrimidines exceptionally versatile building blocks for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyrimidines. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for substitutions with a range of common nucleophiles, and offer insights into experimental design and troubleshooting.

The Mechanism: Activating an Aromatic Ring for Attack

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the pyrimidine ring is an exception. The presence of two highly electronegative nitrogen atoms at the 1 and 3 positions makes the ring electron-deficient. This electronic feature is the key to its reactivity with nucleophiles. The carbon atoms at the C2, C4, and C6 positions are particularly electrophilic and thus susceptible to nucleophilic attack.[6][7]

The reaction proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[8][9]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyrimidine ring, with significant stabilization provided by the electronegative nitrogen atoms.[7][8][9]

  • Elimination of the Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is expelled from the Meisenheimer complex. This step is typically fast and irreversible, driving the reaction to completion.

Caption: General Mechanism of SNAr on 2-Chloropyrimidine.

Application & Protocols: Substitution with N, O, and S-Nucleophiles

The true utility of 2-chloropyrimidines lies in their reactivity with a diverse range of nucleophiles. Below are detailed protocols for the synthesis of 2-amino-, 2-alkoxy-, and 2-alkylthiopyrimidines, which are key intermediates in drug development.

Reactions with N-Nucleophiles: The Gateway to 2-Aminopyrimidines

The 2-aminopyrimidine motif is a critical pharmacophore found in numerous FDA-approved drugs, especially kinase inhibitors used in oncology.[1][10][11] The synthesis of these compounds is a frequent objective in medicinal chemistry. Due to the high reactivity of 2-chloropyrimidine, these transformations can often be achieved under simple thermal conditions without the need for transition-metal catalysts.[12]

This protocol describes a general procedure for the direct SNAr reaction between a 2-chloropyrimidine and a primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyrimidine derivative (1.0 eq).

  • Solvent and Amine Addition: Add a suitable polar aprotic solvent (e.g., ethanol, isopropanol, or DMF, approx. 0.2-0.5 M concentration). Add the desired amine (1.1–1.5 eq).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0–3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature depends on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[11][13]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or water).[11]

    • Alternatively, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by crystallization or column chromatography on silica gel.

For less reactive amines or for high-throughput synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes.[10]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a small magnetic stir bar, combine the 2-chloropyrimidine (1.0 eq), the amine (1.2 eq), and a base (e.g., DIPEA, 2.5 eq).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as NMP, DMF, or ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120 °C and 180 °C for 10–60 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Methodology Decision Tree for Amination
dot graph Amination_Workflow { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9]; start [label="Start: Synthesize 2-Aminopyrimidine"]; sub [label="Is the amine\nlow reactivity or\nhigh-throughput needed?"]; classic [label="Protocol 1:\nClassical Thermal Amination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; micro [label="Protocol 2:\nMicrowave-Assisted Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> sub; sub -> classic [label="No"]; sub -> micro [label="Yes"]; }
Caption: Choosing the right amination protocol.
Reactions with O-Nucleophiles: Synthesis of 2-Alkoxy- and 2-Hydroxypyrimidines

2-Alkoxy and 2-hydroxypyrimidine (which exists in its tautomeric form, pyrimidin-2-one) derivatives are also valuable synthetic intermediates. These are typically synthesized using strong oxygen-based nucleophiles like alkoxides or hydroxide ions.

This protocol uses a sodium alkoxide to displace the chloride.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the corresponding alcohol (e.g., methanol, ethanol) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small portions to generate the sodium alkoxide in situ. Alternatively, use a commercially available solution of sodium alkoxide.

  • Substrate Addition: Once the sodium has completely reacted, cool the solution to 0 °C and add the 2-chloropyrimidine derivative (1.0 eq) either neat or as a solution in the corresponding alcohol.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2–16 hours. Gentle heating may be required for less reactive substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via crystallization or column chromatography.

Reactions with S-Nucleophiles: Accessing 2-Alkylthiopyrimidines

The introduction of a sulfur linkage at the C2 position is readily achieved using thiol nucleophiles. The resulting 2-alkylthiopyrimidines can be further oxidized to sulfoxides or sulfones, expanding their synthetic utility.

This protocol utilizes a thiol in the presence of a base to generate the more nucleophilic thiolate in situ.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or THF.

  • Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), 1.2 eq) to deprotonate the thiol and form the thiolate.

  • Substrate Addition: Add the 2-chloropyrimidine derivative (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir until the reaction is complete (typically 1-4 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or crystallization.

Summary of Reaction Conditions

Nucleophile TypeReagentsBaseSolventTypical Temp.Typical Time
Nitrogen Primary/Secondary AmineDIPEA, TEAEtOH, IPA, DMF80-120 °C2-24 h
Nitrogen (MW) Primary/Secondary AmineDIPEANMP, DMF120-180 °C10-60 min
Oxygen Alcohol/Na or Na-alkoxideNone (reagent is base)Corresponding Alcohol0 °C to RT2-16 h
Sulfur ThiolNaH, K₂CO₃DMF, THF0 °C to RT1-4 h

Experimental Considerations and Troubleshooting

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are excellent for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[16] Alcohols are also commonly used, especially when their corresponding alkoxides are the nucleophiles.

  • Base Selection: For amine and thiol nucleophiles, a base is crucial. It must be strong enough to deprotonate the nucleophile (in the case of thiols) or scavenge HCl, but it should not be nucleophilic itself to avoid competing with the desired reaction. Tertiary amines like TEA and DIPEA are common choices.[11]

  • Temperature Control: While many SNAr reactions on 2-chloropyrimidine proceed at room temperature or with gentle heating, unreactive nucleophiles may require higher temperatures. Using a sealed tube or microwave reactor can safely achieve temperatures above the solvent's boiling point.[16]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Base is not strong enough or is absent.1. Increase reaction temperature; switch to microwave heating. 2. Use a stronger nucleophile (e.g., use thiolate instead of thiol + base). For amines, consider Buchwald-Hartwig conditions. 3. Add a suitable base (e.g., DIPEA, K₂CO₃) or switch to a stronger one (e.g., NaH for thiols).
Multiple Products 1. Reaction with solvent. 2. Di-substitution on a di-chloropyrimidine. 3. Degradation of starting material or product.1. Use a non-reactive solvent. 2. Use stoichiometric amounts of the nucleophile (1.0 eq) and run the reaction at a lower temperature to improve selectivity. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.

Conclusion

The nucleophilic substitution reaction of 2-chloropyrimidines is a powerful and reliable tool in the arsenal of the medicinal chemist. The inherent electron-deficient nature of the pyrimidine ring activates the C2 position for facile displacement by a wide variety of nitrogen, oxygen, and sulfur nucleophiles. This versatility allows for the rapid generation of diverse libraries of substituted pyrimidines, accelerating the discovery and development of new therapeutics. By understanding the underlying mechanism and optimizing reaction conditions as outlined in this guide, researchers can efficiently leverage 2-chloropyrimidines to construct the complex molecular architectures required to address today's most challenging diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
  • Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Org. Synth. Coll. Vol. 4, p.182.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1994). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 18.
  • YouTube. (2019). Nucleophilic Aromatic Substitutions.
  • Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Thieme. (2007). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synthesis, 2007(18), 2803-2807.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(4), 464.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258.
  • Google Patents. (n.d.). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Application of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate in the Synthesis of Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important target classes for modern drug discovery. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of many FDA-approved kinase inhibitors.[1] Its success is largely attributed to its ability to mimic the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[2]

This compound is a highly versatile and strategically important starting material for building libraries of potent and selective kinase inhibitors. Its pre-functionalized structure offers multiple reaction handles that can be addressed with high chemoselectivity, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in synthetic workflows targeting novel kinase inhibitors.

Molecular Architecture and Strategic Reactivity

The power of this compound as a synthetic intermediate lies in its distinct reactive sites. The C2-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the C5-ethyl ester provides a handle for late-stage diversification through amidation.

G cluster_main This compound cluster_reactions mol mol C2_Cl Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) p1 C2_Cl->p1 C5_Ester Nucleophilic Acyl Substitution (e.g., Amidation via Hydrolysis) p2 C5_Ester->p2

Caption: Key reactive sites of the pyrimidine scaffold.

The chlorine atom at the C2 position is the primary electrophilic center for modification. Its displacement by various nucleophiles, especially amines, is a cornerstone reaction for installing moieties that interact with the kinase hinge region. The ethyl ester at C5 can be readily converted into a carboxylic acid and subsequently coupled with amines to introduce functionalities that can target solvent-exposed regions of the ATP pocket, often enhancing selectivity and potency.

Core Synthetic Protocols

The following sections provide detailed, field-proven protocols for the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most fundamental and widely used reaction for this scaffold. The introduction of an amine at the C2 position is a key step in building the pharmacophore of many kinase inhibitors, including those targeting Src, Abl, and Aurora kinases.[3][4]

Objective: To synthesize Ethyl 2-(alkylamino)-4-phenylpyrimidine-5-carboxylate derivatives.

Reaction Scheme: Starting Material + R-NH2 → 2-Aminopyrimidine Product

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1-Pentanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or another suitable solvent like 1-pentanol).

  • Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Scientist's Note: A non-nucleophilic organic base like DIPEA is used to quench the HCl generated during the reaction without competing with the amine nucleophile. An excess ensures the reaction goes to completion.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[3][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water or saturated NaHCO3 solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminopyrimidine derivative.

ParameterConditionRationale
Solvent DMF, Dioxane, 1-PentanolHigh-boiling polar aprotic solvents facilitate SNAr reactions.
Base DIPEA, TEAScavenges in-situ generated HCl.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 50-95%Highly dependent on the amine substrate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr is dominant, the C2-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, significantly expanding the chemical space for SAR exploration.

Objective: To synthesize Ethyl 2-aryl-4-phenylpyrimidine-5-carboxylate derivatives.

Reaction Scheme: Starting Material + Ar-B(OH)2 → 2-Arylpyrimidine Product

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 - 0.1 eq)

  • Base, e.g., aqueous Potassium Carbonate (K2CO3, 2M solution) or Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene/Ethanol mixture

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Scientist's Note: The choice of catalyst and ligand is critical. Pd(PPh3)4 is a robust choice for many systems, but other catalysts may be required for challenging substrates.[6][7]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane), followed by the aqueous base (e.g., 2M K2CO3, 2.0 eq).

  • Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS). Reaction times typically range from 4 to 24 hours.[8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 2-arylpyrimidine.

Protocol 3: Amidation of the C5-Ester

Modification of the C5-ester into a carboxamide is a common late-stage diversification strategy. This two-step process involves saponification (hydrolysis) of the ester followed by amide coupling.

Objective: To convert the C5-ethyl ester into a C5-carboxamide.

Step 3A: Saponification to Carboxylic Acid

  • Dissolve the pyrimidine ethyl ester (from Protocol 1 or 2) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).

  • Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 eq) and stir at room temperature until hydrolysis is complete (monitor by LC-MS).

  • Concentrate the mixture to remove organic solvents.

  • Dilute with water and acidify to pH ~3-4 with 1N HCl. The carboxylic acid product will often precipitate.

  • Collect the solid by filtration or extract with a suitable organic solvent (e.g., EtOAc or DCM), then dry and concentrate to yield the carboxylic acid intermediate.

Step 3B: Amide Bond Formation

  • Dissolve the carboxylic acid from Step 3A (1.0 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Add a coupling agent such as HATU, HOBt/EDC, or T3P (1.1 - 1.2 eq).[3]

  • Add a non-nucleophilic base like DIPEA or TEA (2.0 - 3.0 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature for 4-24 hours.

  • Scientist's Note: The choice of coupling agent can be critical for difficult couplings (e.g., with electron-deficient anilines or sterically hindered amines). HATU is often a reliable choice.

  • Perform an aqueous work-up as described in Protocol 1 (Step 7-8).

  • Purify the final product by column chromatography or preparative HPLC.

Synthetic Workflow: A Case Study

The following workflow illustrates how the protocols can be combined to synthesize a hypothetical, multi-functionalized kinase inhibitor from the starting material.

workflow start Ethyl 2-chloro-4- phenylpyrimidine-5-carboxylate step1 Protocol 1: SNAr (e.g., with aminopyrrolidine) start->step1 intermediate1 Intermediate A: 2-(pyrrolidin-3-ylamino)pyrimidine step1->intermediate1 step2 Protocol 3: Amidation (Hydrolysis then Amide Coupling with 4-fluoroaniline) intermediate1->step2 final_product Final Kinase Inhibitor (Hypothetical) step2->final_product

Caption: A multi-step synthetic workflow.

This logical flow demonstrates how the initial scaffold can be rapidly elaborated at two distinct points, enabling the efficient generation of a diverse library of compounds for screening against a panel of kinases.

Conclusion

This compound is an exemplary building block for modern medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and efficient synthesis of complex pyrimidine-based molecules. The protocols detailed herein provide a robust foundation for researchers to leverage this scaffold in the discovery and development of next-generation kinase inhibitors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. SOBHABIO. Available at: [Link]

  • Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PubMed Central. Available at: [Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. PubMed. Available at: [Link]

  • The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure, improve yield, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process. The first step is the cyclocondensation of benzamidine with a suitable three-carbon electrophile, typically diethyl 2-(ethoxymethylidene)malonate, to form the intermediate Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate. The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: I am observing a low yield in the first step (pyrimidine ring formation). What are the likely causes?

A2: Low yields in the cyclocondensation step can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the benzamidine and diethyl 2-(ethoxymethylidene)malonate are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

  • Base Selection: The choice and stoichiometry of the base used can be critical in promoting the desired cyclization while minimizing side reactions.

Q3: My chlorination step with POCl₃ is resulting in a complex mixture of products. What could be going wrong?

A3: The chlorination of hydroxypyrimidines with POCl₃ is a robust but sometimes challenging reaction. A complex product mixture could be due to:

  • Incomplete Reaction: Insufficient heating or reaction time can leave unreacted starting material.

  • Side Reactions: At elevated temperatures, side reactions can occur. The presence of water is particularly detrimental as it can hydrolyze both POCl₃ and the desired product.

  • Improper Work-up: The quenching of excess POCl₃ is a highly exothermic process and must be handled with extreme care. Improper quenching can lead to product degradation or reversion to the starting material.[1][2]

Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3][4][5][6][7] Key safety precautions include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of excess POCl₃ should be performed slowly and in a controlled manner, typically by adding the reaction mixture to ice-water or a basic solution. Never add water to POCl₃.[1][2]

  • Inhalation/Contact: Avoid inhaling fumes and prevent any contact with skin or eyes. In case of exposure, seek immediate medical attention.[3][5]

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (Intermediate)
Symptom Potential Cause Troubleshooting Action
Significant amount of unreacted starting materials (TLC analysis) Incomplete reaction.Increase reaction time and/or temperature. Monitor progress by TLC. Ensure the base used is active and in the correct stoichiometry.
Low purity of reactants.Use freshly purified starting materials. Benzamidine can be hygroscopic and may hydrolyze over time.
Formation of a highly fluorescent byproduct Competing Hantzsch-type dihydropyridine synthesis.Lower the reaction temperature. The Hantzsch pathway is often favored at higher temperatures.
Presence of N-acylurea byproducts A competing reaction between the β-ketoester and the amidine source.Carefully control the stoichiometry of the reactants. Purification by recrystallization is often effective in removing these impurities.
Issue 2: Poor Yield or Product Decomposition during Chlorination with POCl₃
Symptom Potential Cause Troubleshooting Action
Starting material (hydroxypyrimidine) reappears after work-up Hydrolysis of the chlorinated product during aqueous work-up.[8][9]Minimize contact with water during work-up. Extract the product quickly into an organic solvent. Consider using a milder quenching agent like a buffered solution of sodium acetate.[1][2]
Incomplete reaction.Ensure the reaction has gone to completion by TLC before quenching. Consider increasing the reaction time or temperature. Using a mixture of POCl₃ and PCl₅ can sometimes drive the reaction to completion.[10]
Delayed and uncontrolled exotherm during quenching Accumulation of unreacted POCl₃ at low temperatures.[1][11]Quench by adding the reaction mixture to the quenching solution at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis.[1][2] Always add the POCl₃-containing mixture to the quenching solution (reverse quench).[1][2]
Difficult to purify crude product Residual phosphorus byproducts.After quenching, ensure the mixture is stirred for an adequate period to allow for complete hydrolysis of all reactive phosphorus species.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

This protocol is based on the well-established Pinner pyrimidine synthesis.[12]

Materials:

  • Benzamidine hydrochloride

  • Diethyl 2-(ethoxymethylidene)malonate

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add benzamidine hydrochloride and stir until it dissolves.

  • Add diethyl 2-(ethoxymethylidene)malonate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Diagram of the Pinner Pyrimidine Synthesis Workflow

Pinner_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzamidine Benzamidine HCl Reflux Reflux in Ethanol Benzamidine->Reflux DEEM Diethyl 2-(ethoxymethylidene)malonate DEEM->Reflux NaOEt Sodium Ethoxide in Ethanol NaOEt->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize Cool->Neutralize Filter Filter Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate Recrystallize->Product

Caption: Workflow for the synthesis of the hydroxypyrimidine intermediate.

Step 2: Synthesis of this compound

This protocol utilizes phosphorus oxychloride for the chlorination of the hydroxypyrimidine intermediate.[13][14]

Materials:

  • Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • In a round-bottom flask equipped with a reflux condenser, add Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate and an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution. Monitor the temperature and pH to ensure it remains basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Chlorination and Work-up Process

Chlorination_Workflow cluster_reaction Chlorination cluster_workup Quenching & Work-up cluster_purification Purification Hydroxypyrimidine Hydroxypyrimidine Intermediate Reflux Reflux Hydroxypyrimidine->Reflux POCl3 POCl₃ (excess) POCl3->Reflux Quench Quench in Ice/NaHCO₃(aq) Reflux->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Workflow for the chlorination and purification of the final product.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 949-959. Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • Al-Zaydi, K. M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

  • Chemical Space. (2009). My friend phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • SlideShare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2012). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel…. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of South Florida. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1317-1343. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Diethyl 2-(2-nitrobenzylidene)malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS: 113271-89-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key chemical intermediate. As Senior Application Scientists, we understand that robust purification is critical for downstream success, and this document addresses common challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most widely successful and scalable methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Column chromatography offers superior separation of closely related impurities, while recrystallization is excellent for removing minor impurities and is often more economical at a larger scale.

Q2: What are the likely impurities I need to remove?

While specific impurities are synthesis-dependent, common contaminants in related pyrimidine syntheses include:

  • Starting Materials: Unreacted precursors from the initial condensation and chlorination steps.

  • Isomeric Byproducts: Substitution at different positions on the pyrimidine ring can lead to isomers which may have similar polarities.[3]

  • Hydrolyzed Product: The ester group can be sensitive to hydrolysis, leading to the corresponding carboxylic acid.

  • Over-chlorinated or Under-chlorinated Species: If the synthesis involves a chlorination step from a hydroxy-pyrimidine precursor, incomplete or excessive reaction can be a source of impurities.[4]

Q3: How do I choose the right solvent system for column chromatography?

The key is to find a solvent system that provides a good retention factor (Rƒ) of approximately 0.3-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate. For this compound, a non-polar/polar solvent mixture is effective. A common starting point is a mixture of petroleum ether (or hexanes) and a slightly more polar solvent like dichloromethane or ethyl acetate. A patent for a structurally similar compound successfully used a 2:1 mixture of petroleum ether (60-90°C boiling range) and methylene dichloride.[3]

Q4: Which solvents are best for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrimidine derivatives, common and effective solvents include ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5][6][7] The choice depends on the specific impurities you are trying to remove.

Q5: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the purity of the final product, often achieving >95% purity after successful purification.[6] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structural integrity and identity of the compound.[6]

Experimental Protocols & Methodologies

Method 1: Flash Column Chromatography

This is the preferred method for separating the target compound from impurities with different polarities. The principle is to use a stationary phase (silica gel) and a mobile phase (solvent eluent) to separate components of a mixture based on their differential adsorption.

Step-by-Step Protocol:

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent completely under vacuum until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel (200-300 mesh is common) using the initial, least polar eluent mixture (e.g., petroleum ether:dichloromethane 2:1).[3] Ensure the silica bed is compact and free of air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column, taking care not to disturb the silica bed. Gently add a thin layer of sand on top to protect the surface.

  • Elution: Begin elution with the chosen solvent system. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot each fraction on a TLC plate and develop it in the chromatography eluent. Visualize the spots under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (200-300 mesh)Standard, cost-effective choice for separating moderately polar compounds.
Mobile Phase Petroleum Ether : Dichloromethane (2:1)This system provides good separation for related pyrimidine compounds.[3]
Loading Method Dry LoadingPrevents dissolution issues at the column head and often leads to sharper bands.
Monitoring TLC with UV visualizationAllows for quick and effective tracking of the target compound in eluted fractions.
Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol, or Ethyl Acetate/Hexane).[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow for Purification

Below is a generalized workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Assess Impurity Profile TLC->Decision Column Column Chromatography Decision->Column Multiple/ Close Impurities Recrystal Recrystallization Decision->Recrystal Minor/ Baseline Impurities Pure Pure Compound Column->Pure Recrystal->Pure Analysis Purity & Structure (HPLC, NMR, MS) Pure->Analysis

Caption: General purification and analysis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Column 1. Poor Separation (Rƒ values too close): The chosen eluent is not selective enough. 2. Column Overloading: Too much crude material was loaded onto the column.1. Adjust Eluent Polarity: Systematically test different solvent ratios (e.g., increase or decrease the percentage of the polar solvent) using TLC to maximize the separation (ΔRƒ) between your product and impurities. 2. Reduce Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product Won't Crystallize 1. Solution is Supersaturated or Too Dilute: Incorrect solvent volume was used. 2. Presence of Oily Impurities: "Oiling out" can occur if impurities inhibit crystal lattice formation.1. Adjust Concentration: If too dilute, evaporate some solvent. If supersaturated, add a small amount of solvent and reheat. Try scratching the flask or adding a seed crystal. 2. Secondary Purification: First, pass the crude material through a short plug of silica gel to remove the oily impurities, then attempt recrystallization again.
Low Yield from Recrystallization 1. Compound has significant solubility in cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization during hot filtration. 1. Change Solvent System: Test a solvent pair like ethyl acetate/hexane.[6] Dissolve in the good solvent (ethyl acetate) and add the poor solvent (hexane) until turbidity persists, then heat to clarify and cool slowly. 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required for complete dissolution. 3. Keep Funnel Hot: Use a stemless funnel and pre-heat it before hot filtration to prevent clogging.
Co-eluting Impurity in Chromatography 1. Isomeric Impurity: Isomers often have very similar polarities.[3]1. Try a Different Solvent System: Switch one of the eluent components (e.g., from dichloromethane to ethyl acetate) as this can alter the selectivity of the separation. 2. Recrystallize: Often, even if two compounds co-elute, their different crystal packing energies will allow for separation via recrystallization.
Troubleshooting Decision Tree

TroubleshootingTree start Purification Issue? q1 What is the main issue? start->q1 low_purity Low Purity q1->low_purity Purity low_yield Low Yield q1->low_yield Yield no_xtal No Crystals Forming q1->no_xtal Crystallization q_purity Method? low_purity->q_purity q_yield Method? low_yield->q_yield sol_no_xtal Scratch Flask / Add Seed Evaporate some solvent Change Solvent System no_xtal->sol_no_xtal sol_col Adjust Eluent Polarity or Reduce Load q_purity->sol_col Column sol_recrys_purity Re-dissolve & Cool Slower or Change Solvent q_purity->sol_recrys_purity Recrystallization sol_yield_col Check for material left on column q_yield->sol_yield_col Column sol_yield_recrys Minimize Solvent Volume or Cool Longer q_yield->sol_yield_recrys Recrystallization

Caption: Decision tree for troubleshooting common issues.

References

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025). ResearchGate. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. SIELC Technologies. [Link]

  • Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. SOBHABIO. [Link]

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, optimize your reaction conditions, and ensure the highest quality of your final product.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.

Q1: My yield for the initial cyclocondensation reaction to form the pyrimidinone intermediate is consistently low. What are the likely causes and how can I improve it?

Low yields in the initial cyclocondensation of ethyl benzoylacetate and guanidine (or a related amidine) are a common issue.[1] Several factors can contribute to this problem.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.[2] While ethanol is a common solvent, its polarity and boiling point may not be optimal for all substrates.

    • Temperature: Higher temperatures can sometimes lead to the decomposition of reactants or the formation of side products.[3] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Catalyst: The reaction is often base-catalyzed. The choice and concentration of the base are crucial. A base that is too strong can promote self-condensation of the ethyl benzoylacetate.

  • Purity of Starting Materials: Impurities in the ethyl benzoylacetate or guanidine can significantly inhibit the reaction or lead to the formation of unwanted byproducts.[1][2] Ensure that your starting materials are of high purity.

  • Equilibrium and Water Removal: The cyclocondensation reaction produces water as a byproduct. If not removed, the accumulation of water can shift the equilibrium back towards the starting materials, thus reducing the yield.

ParameterRecommendationRationale
Solvent Consider exploring solvents with a higher boiling point, such as n-butanol or dimethylformamide (DMF), to drive the reaction to completion.A higher temperature can help to overcome the activation energy barrier of the reaction.
Water Removal Use a Dean-Stark apparatus to azeotropically remove water during the reaction.This will shift the reaction equilibrium towards the product side, thereby increasing the yield.
Catalyst If using a base catalyst, perform a small-scale screen of different bases (e.g., sodium ethoxide, potassium carbonate) and concentrations.The optimal base and its concentration can vary depending on the specific reaction conditions.
Reactant Purity Purify the ethyl benzoylacetate by distillation if its purity is questionable. Ensure the guanidine salt is dry.Impurities can act as catalyst poisons or participate in side reactions.[1]
Q2: I am observing a significant byproduct in the chlorination step with phosphorus oxychloride (POCl₃). What could this be and how can I prevent it?

The chlorination of the pyrimidinone intermediate to the desired this compound using POCl₃ can be accompanied by side reactions.

Likely Side Reactions and Prevention Strategies:

  • Formation of Dimeric Byproducts: Under harsh conditions (e.g., high temperatures, prolonged reaction times), pyrimidine rings can undergo dimerization.[4][5][6]

  • Hydrolysis of the Ester: If there is any water present in the reaction mixture, the ester group can be hydrolyzed to the corresponding carboxylic acid. This is particularly relevant during the work-up procedure.

  • Incomplete Chlorination: This leads to a mixture of the starting pyrimidinone and the desired chlorinated product, which can be difficult to separate.

Troubleshooting Flowchart for Chlorination Step:

G start Low Yield or Impurities in Chlorination Step check_temp Was the reaction temperature too high (>110 °C)? start->check_temp high_temp_yes Yes check_temp->high_temp_yes Potential for Dimerization high_temp_no No check_temp->high_temp_no check_time Was the reaction time excessively long? long_time_yes Yes check_time->long_time_yes Increased Side Reactions long_time_no No check_time->long_time_no check_water Was anhydrous POCl3 and solvent used? water_yes No check_water->water_yes Risk of Ester Hydrolysis water_no Yes check_water->water_no check_workup Was the work-up performed quickly and at low temperature? workup_yes No check_workup->workup_yes Product Degradation workup_no Yes check_workup->workup_no solution1 Reduce temperature to 80-90 °C to minimize dimerization. high_temp_yes->solution1 high_temp_no->check_time solution2 Monitor reaction by TLC and stop when starting material is consumed. long_time_yes->solution2 long_time_no->check_water solution3 Use freshly distilled POCl3 and dry solvent to prevent hydrolysis. water_yes->solution3 water_no->check_workup solution4 Pour reaction mixture onto ice and extract immediately to prevent product degradation. workup_yes->solution4 Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Ethyl Benzoylacetate Ethyl Benzoylacetate Intermediate Ethyl 2-amino-4-phenyl- pyrimidine-5-carboxylate Ethyl Benzoylacetate->Intermediate + Guanidine (Base catalyst) Final_Product Ethyl 2-chloro-4-phenyl- pyrimidine-5-carboxylate Intermediate->Final_Product + POCl3

Sources

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrimidine scaffolds—a cornerstone of many therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying logic and chemical principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured into a hands-on Troubleshooting Guide and a comprehensive FAQ section to address both immediate experimental hurdles and broader strategic questions.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrimidine synthesis, particularly focusing on multicomponent strategies like the Biginelli reaction. Each problem is followed by a series of diagnostic questions and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, let it run for the prescribed time, and upon work-up, the yield of your desired pyrimidine is disappointingly low, or perhaps nonexistent.

Q1: Have you confirmed the activity and loading of your catalyst?

A1: Inefficient catalysis is a primary cause of low conversion.[1][2]

  • Plausible Causes & Solutions:

    • Catalyst Inactivity: Many Lewis and Brønsted acid catalysts are sensitive to moisture. Ensure anhydrous conditions if required. Reusable catalysts may need regeneration to restore their activity.[2][3]

    • Incorrect Catalyst Choice: The optimal catalyst is substrate-dependent.[3] While classic Brønsted acids (e.g., HCl) work, Lewis acids like Yb(OTf)₃, FeCl₃, or ZnCl₂ often provide milder conditions and better yields by activating the aldehyde component towards nucleophilic attack.[3][4] For some systems, organocatalysts can also be effective.[][6]

    • Insufficient Catalyst Loading: While called "catalytic," a certain threshold must be met. Typical loadings range from 1-20 mol%.[3] If you are seeing low conversion, consider incrementally increasing the catalyst loading.

Q2: Are your reaction conditions (temperature, time, solvent) optimal for your specific substrates?

A2: Suboptimal reaction conditions can stall the reaction or favor side pathways.

  • Plausible Causes & Solutions:

    • Temperature: While heating is common, excessively high temperatures can lead to the decomposition of starting materials (like urea into ammonia) and promote side reactions.[1][2][3] Conversely, a temperature that is too low may not overcome the activation energy. The best approach is to monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal balance.[2][3]

    • Reaction Time: Some reactions, particularly with sterically hindered substrates, are slow and require extended times to reach completion.[2][3] Again, TLC monitoring is crucial to determine when the reaction has ceased progressing.

    • Solvent Choice: The solvent's role in solubilizing reactants and mediating the reaction is critical.[2][3] Ethanol is a common choice, but for certain substrates, other polar solvents like acetonitrile or even solvent-free (neat) conditions can dramatically improve yields.[3][7][8]

Q3: Have you verified the purity of your starting materials?

A3: Impurities in aldehydes, β-ketoesters, or urea/thiourea can act as inhibitors or participate in unwanted side reactions.[1][2][3]

  • Plausible Causes & Solutions:

    • Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids upon storage. An acidic impurity can interfere with the intended catalysis. Use freshly distilled or purified aldehydes.

    • Contaminants: Ensure all reactants are of high purity and are properly stored.

Problem 2: Significant Side Product Formation

Your reaction works, but purification is a nightmare due to the presence of one or more significant byproducts, reducing the isolated yield of your target pyrimidine.

Q1: Are you observing a yellow, highly fluorescent byproduct in your Biginelli reaction?

A1: This is a classic sign of a competing Hantzsch-type 1,4-dihydropyridine (DHP) synthesis.[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[1][2]

  • Prevention Strategies:

    • Lower the Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly suppress this side reaction.[1][2]

    • Modify Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its premature decomposition.[1][2]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][9]

Q2: Is purification complicated by N-acylureas or Knoevenagel condensation products?

A2: These are other common byproducts that can reduce the efficiency of the main reaction.

  • Plausible Causes & Solutions:

    • N-Acylurea Formation: This byproduct can arise from a competing reaction pathway. Its presence can be confirmed by NMR and mass spectrometry.[2] Optimizing catalyst and temperature can help minimize its formation.

    • Knoevenagel Condensation: The initial condensation between the aldehyde and the β-ketoester can form a stable α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1] The use of an effective Lewis or Brønsted acid catalyst is crucial to facilitate the subsequent cyclization and dehydration steps to form the desired pyrimidine ring.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in pyrimidine synthesis.

G cluster_start Problem Identification cluster_diagnosis Diagnostic Checks cluster_solutions Corrective Actions Start Low Yield or Side Products Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckCatalyst Assess Catalyst (Activity, Loading) Start->CheckCatalyst CheckConditions Review Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeByproducts Characterize Byproducts (TLC, NMR, MS) Start->AnalyzeByproducts Purify Purify/Replace Reagents CheckPurity->Purify Impure OptimizeCatalyst Change Catalyst Type or Adjust Loading CheckCatalyst->OptimizeCatalyst Inactive/ Suboptimal OptimizeConditions Modify Temp/Time or Screen Solvents CheckConditions->OptimizeConditions Suboptimal AdjustStrategy Adjust Temp, Order of Addition, Catalyst AnalyzeByproducts->AdjustStrategy Identified End Successful Optimization Purify->End OptimizeCatalyst->End OptimizeConditions->End AdjustStrategy->End

Caption: A general troubleshooting workflow for pyrimidine synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my pyrimidine synthesis?

A1: Catalyst selection is a critical optimization parameter. There is no single "best" catalyst; the choice depends on your specific substrates and desired reaction conditions (e.g., temperature tolerance, solvent).

  • Brønsted Acids (e.g., HCl, p-TsOH): These are the classic catalysts, effective but can require harsh conditions.

  • Lewis Acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃): Often more efficient and allow for milder reaction conditions.[3][4] They are particularly useful for reactions involving sensitive functional groups.

  • Heterogeneous Catalysts (e.g., Montmorillonite clays, supported acids): These offer significant advantages in terms of purification (simple filtration) and catalyst recycling, aligning with green chemistry principles.[10][11]

  • Solvent-Free/Neat Conditions: In some cases, the reaction can be run without a solvent, often by gently heating a mixture of the reactants and a catalyst.[3][12] Ball milling is another solvent-free technique that has proven highly efficient.[7][12][13]

Q2: What is the role of the solvent, and how do I choose one?

A2: The solvent influences reactant solubility, reaction rate, and in some cases, the reaction pathway.[2][3] The polarity of the solvent can significantly affect the outcome.[3] While ethanol is a common starting point, it is worth screening other solvents if yields are low. Acetonitrile, THF, and even water have been used successfully in various pyrimidine syntheses.[14]

Q3: How should I approach the purification of my final pyrimidine product?

A3: Purification strategy depends on the physical properties of your product.

  • Precipitation/Recrystallization: Many dihydropyrimidinone (DHPM) products from the Biginelli reaction are sparingly soluble in the reaction solvent (like ethanol) upon cooling. Often, the product precipitates out in high purity and can be isolated by simple filtration.[15] If not, concentrating the reaction mixture and recrystallizing from a suitable solvent (e.g., ethanol, ethyl acetate) is the next step.

  • Column Chromatography: If recrystallization is ineffective or if byproducts are difficult to remove, silica gel column chromatography is the standard method for purification.[2][10] A gradient of ethyl acetate in hexanes is a common eluent system.

Data Summary: Typical Biginelli Reaction Conditions

The table below summarizes common conditions for the Biginelli reaction, a widely used method for synthesizing dihydropyrimidinones (DHPMs).

ParameterTypical Range/ExamplesRationale & Key Considerations
Catalyst Lewis Acids: Yb(OTf)₃, FeCl₃, InCl₃Brønsted Acids: HCl, p-TsOHHeterogeneous: Montmorillonite KSFLewis acids often offer milder conditions and higher yields.[3][4] Heterogeneous catalysts simplify work-up.[10]
Catalyst Loading 1 - 20 mol%Must be optimized; too little leads to poor conversion, too much can be wasteful and complicate purification.
Solvent Ethanol, Acetonitrile, THF, Solvent-FreeChoice impacts solubility and reaction rate.[3] Solvent-free (neat) or ball-milling conditions are green alternatives.[7][12]
Temperature Room Temp. to Reflux (e.g., 80-100 °C)Higher temperatures can increase rate but may also promote side reactions like Hantzsch dihydropyridine formation.[1][2]
Stoichiometry Aldehyde:β-Ketoester:Urea ≈ 1:1:1.5A slight excess of the urea/thiourea component is often used to drive the reaction to completion.[3]

Part 3: Experimental Protocol

General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a robust starting point for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and urea (1.5 eq.).[3]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or acetonitrile, approx. 0.4-0.5 M concentration). Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as eluent) until the starting aldehyde spot has been consumed. Reaction times can vary from a few hours to overnight.[2][3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[3]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure dihydropyrimidinone.[2]

Reaction Mechanism Visualization

The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.

G Reactants Aldehyde + Urea Iminium N-Acyliminium Ion (Key Intermediate) Reactants->Iminium H⁺ (Catalyst) -H₂O Adduct Open-Chain Adduct Iminium->Adduct + β-Ketoester (Enol) Ketoester β-Ketoester (Enol form) Ketoester->Adduct Product Dihydropyrimidinone (DHPM) Adduct->Product Cyclization -H₂O

Caption: Simplified mechanism of the Biginelli reaction.

References

  • A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). Benchchem.
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (n.d.). PMC - NIH.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Effect of solvent on the synthesis of 4-(4-chlorophenyl) - 3-methyl-1,4,8,9-tetrahydro-5H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-dione (6a). (n.d.).
  • A plausible catalytic cycle for pyrimidine synthesis. (n.d.).
  • Pyrimidine Synthesis and Salvage P
  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances.
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering.
  • De novo pyrimidine synthesis steps, p
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Publishing.
  • Recent advances in the Biginelli dihydropyrimidine synthesis.
  • Optimization the reaction conditions for the Biginelli reaction. (n.d.).
  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Deriv
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). NIH.
  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. (2022). Journal of Medicinal and Chemical Sciences.

Sources

Overcoming solubility issues of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile synthetic intermediate. As a substituted pyrimidine, this compound is a valuable building block in the synthesis of various bioactive molecules and novel pharmaceuticals.[1] However, its physicochemical properties, particularly its limited aqueous solubility, can present significant challenges during experimental workflows.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and overcome these solubility hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound characterized by a phenylpyrimidine core.[2][3] Such structures are typically hydrophobic (lipophilic) in nature.[4] Consequently, the compound exhibits:

  • High solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, and Ethyl Acetate.[5][6]

  • Poor to negligible solubility in aqueous solutions, including water, phosphate-buffered saline (PBS), and cell culture media. This is a common challenge with many heterocyclic drug candidates and intermediates, which can adversely affect bioavailability and assay performance.[7]

Q2: I need to prepare a stock solution for my experiments. Which solvent is recommended?

For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for highly hydrophobic compounds like this pyrimidine derivative.[7][8]

Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. Preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO is the critical first step. This stock can then be serially diluted to the final working concentration in your aqueous experimental system.[8]

Q3: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I resolve this?

This is the most common issue encountered and occurs when the highly soluble DMSO environment is rapidly replaced by an aqueous one, causing the hydrophobic compound to crash out of solution. Here is a systematic approach to troubleshoot this problem:

  • Optimize the Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as low as possible but sufficient to maintain solubility. Most cell-based assays can tolerate DMSO up to 0.5-1%, but it is crucial to determine the specific tolerance of your system, as higher concentrations can be cytotoxic.[8]

  • Employ a Co-solvent: If lowering the DMSO concentration isn't feasible, introducing a water-miscible co-solvent can help.[9] Co-solvents work by reducing the overall polarity of the aqueous medium, acting as a "bridge" between the hydrophobic compound and water.[10]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

    • Strategy: Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous medium.

  • Adjust the pH of the Aqueous Medium: The solubility of pyrimidine derivatives can be dependent on pH.[8] Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility. For weakly basic compounds, a slightly acidic pH can improve solubility, while weakly acidic compounds are more soluble in slightly basic conditions.[8] This must be done cautiously, ensuring the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Utilize Physical Dissolution Aids:

    • Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes help dissolve small amounts of precipitate. However, be cautious of compound stability at elevated temperatures.

    • Sonication: Using a bath sonicator can provide the energy needed to break up aggregates and facilitate the dissolution of the compound into the final medium.

Q4: I've tried the basic troubleshooting steps, but solubility remains a major issue for my in vivo or sensitive in vitro assays. What advanced formulation strategies can I explore?

When standard methods are insufficient, more advanced formulation techniques, commonly used in pharmaceutical development, may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like your pyrimidine derivative, forming an "inclusion complex" that has significantly improved aqueous solubility.[7]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within an inert, hydrophilic polymer carrier.[7] The resulting amorphous form has a higher apparent water solubility compared to the stable crystalline form.[7][10] This is typically achieved via methods like spray drying or hot-melt extrusion.[11]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media. This is a common strategy for formulating poorly soluble drugs for preclinical studies.

Troubleshooting Summary

Problem Probable Cause Recommended Solution(s)
Difficulty dissolving the initial powder. High crystallinity and hydrophobicity of the compound.Use 100% DMSO or DMF as the initial solvent for a concentrated stock.[7][8]
Precipitation upon dilution in aqueous buffer. The compound is crashing out of solution due to the solvent shift from organic to aqueous.1. Lower the final DMSO concentration (aim for <0.5%).[8]2. Add a co-solvent (e.g., Ethanol, PEG 400).[9][10]3. Use physical aids like gentle warming or sonication.
Persistent solubility issues in sensitive assays. The required concentration exceeds the compound's intrinsic aqueous solubility, even with co-solvents.1. Formulate with cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[7]2. Use low concentrations of biocompatible surfactants (e.g., Tween® 80).
Poor bioavailability in in vivo studies. Limited solubility leads to poor absorption in the gastrointestinal tract.1. Advanced formulation is required: cyclodextrin complexes, amorphous solid dispersions, or lipid-based formulations (e.g., SEDDS).[7][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the vial vigorously. If needed, gently warm the solution to 37°C or place it in a bath sonicator for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Dilution into Aqueous Media

This protocol uses a two-step dilution to minimize precipitation.

  • Thaw Stock: Thaw the DMSO stock solution completely and bring it to room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution into your aqueous buffer or media. Crucially, add the DMSO stock dropwise into the vortexing aqueous solution, not the other way around. This prevents localized high concentrations of the compound that can trigger precipitation.

  • Final Dilution: Use the intermediate dilution to prepare your final working concentrations, again adding the intermediate solution to the final volume of the aqueous medium while vortexing.

  • Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, proceed to the troubleshooting workflow.

Visualized Workflows and Mechanisms

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Derivatives.
  • Gaudenzi, G., et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • Chemicalbook. This compound | 113271-89-9.
  • PubChem. Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | C13H11ClN2O2.
  • Chem-Impex. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • SOBHABIO. Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate.
  • Matrix Scientific. This compound.
  • ResearchGate. Heterocycles in Drugs and Drug Discovery.
  • PubMed Central (PMC). Heterocycles in Medicinal Chemistry.
  • lookchem. Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
  • Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
  • MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Sources

Technical Support Center: Synthesis of Ethyl 2-Chloro-4-Phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals on overcoming the scale-up challenges in the synthesis of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols from a Senior Application Scientist's perspective.

The synthesis of substituted pyrimidines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous therapeutic agents.[1] this compound is a valuable intermediate, but its transition from bench-scale synthesis to pilot plant production is fraught with challenges. This guide provides practical, field-tested solutions to common issues encountered during scale-up, ensuring safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent route involves a two-stage process: first, the construction of the pyrimidine ring, followed by chlorination. A common method is a variation of the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like diethyl 2-formyl-3-phenyl-3-oxopropanoate) with an amidine.[2][3] However, for regiochemical control at scale, a more robust approach is often preferred, starting with precursors that already contain parts of the desired functionality. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃).

Q2: What are the primary safety concerns when scaling up this synthesis?

The two main areas of concern are the chlorination step and the potential for thermal runaway reactions.

  • Chlorination Hazards : Phosphorus oxychloride (POCl₃) is a highly corrosive reagent that reacts violently with water in a strongly exothermic manner.[4] Large-scale quenching of excess POCl₃ can lead to dangerous temperature and pressure spikes.[4] Furthermore, chlorine gas itself is a strong oxidizer and can form explosive mixtures with organic vapors.[5]

  • Thermal Runaway : Reactions involving the formation of the pyrimidine ring, especially those resembling a Vilsmeier-Haack process, can be thermally unstable.[6] The Vilsmeier intermediate itself can decompose exothermically, and if the reaction rate is not properly controlled, heat can accumulate, leading to a runaway reaction.[6][7]

Q3: How can the formation of isomeric by-products be minimized during scale-up?

Isomer formation is a significant challenge, often leading to difficult purifications and reduced yields. A key strategy is to use a synthetic pathway that locks in the desired regiochemistry early on. For instance, instead of a direct cyclization that could yield a 4-chloro isomer, a multi-step process using a precursor like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be employed.[8] In this approach, the 2-methylthio group is later displaced or transformed, but the chlorine is definitively positioned at the 4-position, preventing isomeric impurities.[8]

Q4: What are the critical process parameters (CPPs) to monitor during scale-up?

  • Temperature Control : This is the most critical parameter. Both exothermic (reagent addition, quenching) and endothermic phases must be anticipated and managed with an appropriate reactor heating/cooling system.

  • Reagent Addition Rate : A slow, controlled addition of reactive reagents like POCl₃ is essential to manage heat evolution and prevent the buildup of unreacted intermediates.[6]

  • Stirring Efficiency : Inadequate mixing can lead to localized "hot spots," side reactions, and poor yields. The agitator speed and design must be sufficient to maintain a homogenous reaction slurry or solution.

  • Anhydrous Conditions : Many steps in this synthesis, particularly those involving POCl₃ or Vilsmeier-reagent formation, are sensitive to moisture.[9] Ensuring all reagents, solvents, and equipment are dry is crucial.

Visualized Synthetic Pathway

The general synthetic approach can be visualized as a two-stage process, starting from the assembly of the core pyrimidine ring followed by a critical chlorination step.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Chlorination A 1,3-Dicarbonyl Precursor (e.g., Diethyl malonate derivative) C Cyclocondensation (Pinner Synthesis) A->C B Amidine or Guanidine B->C D Ethyl 2-hydroxy-4-phenyl- pyrimidine-5-carboxylate C->D Formation of hydroxypyrimidine F Chlorination Reaction D->F Intermediate E Chlorinating Agent (e.g., POCl₃) E->F G Ethyl 2-chloro-4-phenyl- pyrimidine-5-carboxylate (Final Product) F->G Introduction of 2-chloro group

Caption: General two-stage synthetic pathway.

Troubleshooting Guide

This section addresses specific problems encountered during the reaction scale-up in a direct question-and-answer format.

Problem 1: Low or Inconsistent Yield of the Final Chlorinated Product.
  • Q: My overall yield is low. I suspect the initial ring-forming reaction is inefficient. What can I do?

    • A: Incomplete cyclocondensation is a common issue. The Pinner synthesis is sensitive to reaction conditions.[3][10]

      • Catalyst Choice : The reaction can be catalyzed by either acid or base.[3] You may need to screen different catalysts and optimize the loading.

      • Temperature & Time : Ensure the reaction is heated sufficiently and for an adequate duration to drive the cyclization to completion. Monitor the disappearance of starting materials by TLC or HPLC.

      • Water Removal : The condensation step releases water, which can inhibit the reaction. If feasible for your specific conditions, using a Dean-Stark trap to remove water azeotropically can significantly improve yields.

  • Q: The chlorination step seems to be the main problem. How can I improve its efficiency and safety at a larger scale?

    • A: The traditional use of excess POCl₃ as both reagent and solvent is problematic at scale. [4]

      • Stoichiometry Control : A highly effective and safer method for multigram to kilogram scale is to use an equimolar amount of POCl₃ with one equivalent of a base, such as pyridine, in a solvent-free or low-solvent reaction conducted in a sealed reactor at high temperatures (e.g., 140-160 °C).[4]

      • Work-up Procedure : The work-up is critical. The reaction mixture should be cooled significantly before being quenched by very slowly adding it to a mixture of ice and water with vigorous stirring. Reversing the quench (adding water to the reaction) is extremely dangerous and must be avoided.

Problem 2: The Reaction Stalls or Proceeds Very Slowly.
  • Q: After adding all reagents, the reaction does not progress. What could be the cause?

    • A: This often points to issues with temperature or reagent quality.

      • Insufficient Temperature : While the initial formation of intermediates can be exothermic, the subsequent cyclization or chlorination steps often require significant thermal energy to overcome the activation barrier.[11] After the initial addition, a controlled heating ramp to reflux or a target temperature (e.g., 60-100 °C) is typically necessary.

      • Reagent Purity : The Vilsmeier-Haack reaction, a related method for pyrimidine synthesis, is notoriously sensitive to water in the DMF solvent, which can hydrolyze the active reagent.[9] Ensure all solvents are anhydrous and reagents are of suitable purity.

Problem 3: The Final Product is Difficult to Purify due to Impurities.
  • Q: My crude product contains several by-products that are difficult to separate. How can I achieve better purity?

    • A: By-product formation is a classic scale-up challenge, often stemming from side reactions or impurities.

      • Control of Stoichiometry : Over-chlorination or di-formylation can occur if there is a localized high concentration of the reagent.[11] Ensure slow, subsurface addition of the chlorinating/formylating agent into a well-agitated vessel.

      • Temperature Management : Side reactions are often more prevalent at higher temperatures. Determine the minimum effective temperature for the desired reaction to proceed at a reasonable rate.

      • Optimized Crystallization : Finding the right solvent system for recrystallization is key. If the product is an oil or refuses to crystallize cleanly, consider a solvent/anti-solvent system. A table of common solvents is provided below for reference.

Data and Protocols

Table 1: Troubleshooting Summary
SymptomPossible CauseRecommended Solution
Low Overall Yield Incomplete cyclization or inefficient chlorination.[4][11]Optimize catalyst and temperature for ring formation. For chlorination, use equimolar POCl₃/pyridine in a sealed reactor.[4]
Reaction Stalls Insufficient temperature; poor reagent quality (moisture).[9][11]After initial addition, heat the reaction to the target temperature. Use anhydrous solvents and high-purity reagents.
Difficult Purification Formation of isomers or over-chlorinated by-products.[8][11]Control stoichiometry and temperature carefully. Consider a regioselective synthetic route.[8]
Exothermic Runaway Rapid addition of POCl₃; improper quenching.[4][6]Add reagents slowly with efficient cooling. Quench the reaction mixture by adding it to ice/water, never the reverse.
Table 2: Properties of Common Solvents for Reaction and Purification
SolventBoiling Point (°C)Density (g/mL)Key Characteristics
Toluene1110.867Good for azeotropic water removal; higher boiling point for reactions.
Dichloromethane (DCM)401.33Excellent for extractions; low boiling point.
Ethyl Acetate (EtOAc)770.902Common extraction and chromatography solvent; moderately polar.
Acetonitrile (ACN)820.786Polar aprotic solvent, often used in chromatography.
Ethanol (EtOH)780.789Common recrystallization solvent, often used with water as an anti-solvent.
Heptane / Hexanes~98 / ~69~0.684 / ~0.655Non-polar solvents, often used as anti-solvents for recrystallization.
Data sourced from standard chemical property tables.[12]

Experimental Protocol: Scalable Chlorination Using Equimolar POCl₃

This protocol is adapted from methodologies designed for large-scale, safer chlorination of hydroxypyrimidines.[4]

WARNING: This reaction should only be performed by trained personnel in a suitable chemical reactor with appropriate safety controls (e.g., pressure relief, emergency quench system, scrubber). Personal Protective Equipment (PPE) is mandatory.

  • Reactor Preparation : Ensure a clean, dry, pressure-rated reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge. Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Charging : Charge the reactor with ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (1.0 eq).

  • Base Addition : Add anhydrous pyridine (1.0-1.1 eq).

  • POCl₃ Addition : Under vigorous stirring, add phosphorus oxychloride (POCl₃) (1.0 eq) slowly via an addition funnel or pump. Monitor the internal temperature; an exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • Reaction Execution : Once the addition is complete, seal the reactor. Slowly heat the mixture to 140-150 °C. The reaction pressure will increase. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • Reaction Monitoring : Hold the reaction at temperature for 4-8 hours, or until HPLC/TLC analysis of a carefully sampled aliquot (after cooling and quenching) shows complete consumption of the starting material.

  • Cooling and Quenching : Cool the reactor to room temperature (<25 °C). In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (at least 10 volumes relative to the reaction mixture). With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry. Monitor the quench temperature, keeping it below 20 °C.

  • Work-up : The product may precipitate as a solid or require extraction.

    • If a solid precipitates, stir the slurry for 1-2 hours, then isolate by filtration. Wash the filter cake thoroughly with water to remove salts, then dry under vacuum.

    • If no solid forms, extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Heptane/Ethyl Acetate).

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common scale-up issues.

Caption: A workflow for troubleshooting scale-up issues.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Link

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. Link

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications. Link

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Link

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Link

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SpringerLink. Link

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Link

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Link

  • Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem. Link

  • Pinner pyrimidine synthesis. Slideshare. Link

  • Pinner reaction. Wikipedia. Link

  • Pinner pyrimidine synthesis. Slideshare. Link

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Link

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Link

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. Link

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. Link

  • SAFETY OF CHLORINATION REACTIONS. IChemE. Link

  • Common Solvents Used in Organic Chemistry: Table of Properties. University of Michigan. Link

Sources

Technical Support Center: Characterization of Impurities in Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities associated with Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS No: 113271-89-9).[1] Adherence to stringent purity standards is critical, as even trace impurities can impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[2] This document outlines potential impurities, analytical methodologies, and troubleshooting strategies to ensure robust quality control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What are the primary sources and types of impurities I should anticipate?

Impurities are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[3] For this specific molecule, you should focus on:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, by-products, and reagents.[4] Their profiles are highly dependent on the specific synthetic pathway employed.

  • Degradation Products: These form due to the decomposition of the drug substance itself under various conditions like hydrolysis, oxidation, or photolysis.[5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.

Q2: What are the most probable process-related impurities?

A common synthetic route for this class of pyrimidines involves the condensation of an amidine with a β-ketoester followed by chlorination. Based on this, likely process impurities include:

  • Starting Materials: Unreacted benzamidine or diethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar precursors).

  • Hydroxy Intermediate (Impurity A): Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate. This is the immediate precursor before the chlorination step. Incomplete chlorination is a common issue, making this a highly probable impurity.

  • Hydrolyzed Impurity (Impurity B): 2-Chloro-4-phenylpyrimidine-5-carboxylic acid. This can form if the ethyl ester is hydrolyzed during workup or purification under acidic or basic conditions.

  • Over-chlorinated By-products: Depending on the chlorinating agent and conditions, unintended chlorination on the phenyl ring could occur, though this is generally less common.

Q3: What are the expected degradation pathways for this molecule?

Forced degradation studies are essential to identify potential degradation products that may form during storage.[6] Key pathways to investigate for this molecule include:

  • Hydrolytic Degradation: The chloro group at the 2-position is susceptible to hydrolysis, which would convert it back to the hydroxy intermediate (Impurity A). The ester group can also hydrolyze to the corresponding carboxylic acid (Impurity B).[7]

  • Oxidative Degradation: The pyrimidine and phenyl rings can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species on the phenyl ring.

  • Photolytic Degradation: Exposure to light, particularly UV, can induce degradation.[7] Chlorinated aromatic compounds can sometimes undergo dechlorination or other complex rearrangements upon photolysis.[8]

Q4: Which analytical technique is best for initial impurity screening and quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine impurity profiling and quantification of non-volatile compounds like pyrimidine derivatives.[2][9]

  • Why HPLC? It offers excellent resolution to separate the main component from closely related impurities. Its quantitative accuracy and reproducibility are high, making it ideal for quality control.[3]

  • Recommended Starting Point: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or a buffer) is a robust starting point.[9]

Q5: An unknown peak has appeared in my HPLC. How do I identify it?

Identifying an unknown requires gathering structural information. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

  • Step 1: Obtain Molecular Weight. An initial LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, which typically corresponds to its molecular weight ([M+H]⁺ or [M-H]⁻).[2] This allows you to propose a molecular formula.

  • Step 2: Perform Tandem MS (MS/MS). By fragmenting the parent ion in the mass spectrometer, you can obtain a fragmentation pattern. This pattern is a structural fingerprint that helps elucidate the molecule's connectivity.[11][12]

  • Step 3: Isolate and Use NMR. For unambiguous structure confirmation, the impurity must be isolated, often using preparative HPLC.[3] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) provides definitive structural information.[10][13]

Part 2: Troubleshooting Guides

Problem 1: An impurity peak is co-eluting with the main API peak in my HPLC analysis.

  • Cause: The chromatographic conditions lack sufficient selectivity to resolve the two compounds.

  • Troubleshooting Steps:

    • Modify the Gradient: Make the gradient shallower around the elution time of the API. A slower increase in the organic solvent percentage can improve the resolution between closely eluting peaks.

    • Change the Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Adjust the pH: If the impurity or API has ionizable groups, changing the pH of the aqueous mobile phase can significantly alter retention times and improve separation.

    • Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

Problem 2: I can't get a good mass spectrum for a low-level impurity.

  • Cause: The impurity concentration may be below the instrument's limit of detection, or it may ionize poorly.

  • Troubleshooting Steps:

    • Enrich the Sample: Concentrate the impurity by performing a partial purification of a larger batch of the API or by collecting fractions from multiple HPLC runs.

    • Optimize MS Source Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature to maximize the signal for the ion of interest.

    • Switch Ionization Mode: If you are using electrospray ionization (ESI), try atmospheric pressure chemical ionization (APCI), which can be more effective for less polar compounds.[10]

    • Change Mobile Phase Additives: The presence of certain buffers (like phosphate) can suppress ionization. Ensure your mobile phase is MS-friendly (e.g., using formic acid or ammonium acetate).

Part 3: Visual Workflows & Data

Workflow for Impurity Identification and Characterization

The following diagram outlines a logical workflow for investigating impurities in this compound.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Reporting start Analyze API Batch by HPLC-UV detect Impurity Peak Detected? start->detect quantify Quantify Impurity vs. Reference Standard detect->quantify Yes report_known Report Known Impurity (If Below Threshold) detect->report_known No (Clean) lcms Analyze by LC-MS to Determine MW quantify->lcms msms Perform LC-MS/MS for Fragmentation Data lcms->msms propose Propose Putative Structure(s) msms->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr Structure Elucidation by NMR (1H, 13C, 2D) isolate->nmr confirm Confirm Structure nmr->confirm report_new Document & Report New Impurity confirm->report_new

Caption: A systematic workflow for the detection, identification, and structural confirmation of impurities.

Potential Impurity Profile

The table below summarizes key information for the most probable impurities.

Impurity NameLikely OriginStructure Change from APIExpected [M+H]⁺ (m/z)
Impurity A (Hydroxy Precursor)Process (Incomplete Chlorination) or Degradation (Hydrolysis)-Cl replaced by -OH259.09
Impurity B (Carboxylic Acid)Process (Ester Hydrolysis) or Degradation (Hydrolysis)-COOEt replaced by -COOH249.03
Impurity C (Unreacted Amidine)Process (Starting Material)Benzamidine121.08
Impurity D (De-chlorinated API)Degradation (Photolysis/Reductive)-Cl replaced by -H243.10

Part 4: Standard Operating Procedures (SOPs)

SOP 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or PDA scan from 200-400 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile:Water.

  • Injection Volume: 10 µL.

  • Analysis: Monitor for peaks other than the main API peak. Calculate the percentage area of each impurity relative to the total peak area.

SOP 2: Protocol for Forced Degradation Studies
  • Objective: To intentionally degrade the API to generate potential degradation products for method validation and stability assessment.[5] The target degradation is typically 5-20%.[14][15]

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at 80 °C for 48 hours.

    • Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

    • Analyze the samples, along with dark controls stored under the same conditions.

  • Analysis of Stressed Samples: Analyze all samples by the validated HPLC-UV method (SOP 1) and by LC-MS to identify the m/z of any new peaks formed.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharma Pathway. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Instrumentation & Control. [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). Journal of Hazardous Materials. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023). Journal of the American Chemical Society Au. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2013). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2010). Journal of Bacteriology. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). Journal of Bacteriology. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). Methods in Molecular Biology. [Link]

  • Structure elucidation by LCMS. Foreword. (2019). ResearchGate. [Link]

  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). ResearchGate. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023). JACS Au. [Link]

  • Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. (n.d.). SOBHABIO. [Link]

  • How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. (n.d.). SGS. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). International Journal of Molecular Sciences. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

Sources

Stability of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Welcome to the Technical Support Center for this compound (CAS No: 113271-89-9). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile synthetic intermediate. Understanding the stability profile is critical for designing robust synthetic routes, ensuring reproducible experimental outcomes, and maintaining the integrity of the material during storage and handling.

As Senior Application Scientists, we have compiled this information based on established principles of chemical reactivity, analogous compound behavior reported in peer-reviewed literature, and standard industry practices for stability assessment.

Quick Reference Stability Profile

This table provides a high-level summary of the compound's expected stability under various conditions. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

ConditionParameterStability RatingPrimary Concern(s)
pH Acidic (pH < 4)Low Hydrolysis of the ester and potentially the chloro group.
Neutral (pH 6-8)Moderate Slow hydrolysis possible, especially with heat.
Basic (pH > 8)Low to Moderate Susceptible to nucleophilic attack and ester hydrolysis.
Temperature Cryogenic (-20°C)High Recommended for long-term storage.
Refrigerated (2-8°C)High Suitable for short to medium-term storage.
Ambient (~25°C)Moderate Risk of degradation increases over time.
Elevated (>40°C)Low Accelerated degradation expected.
Solvents Aprotic (e.g., THF, DCM, Toluene)High Generally stable if anhydrous.
Protic (e.g., Alcohols, Water)Low to Moderate Solvolysis (reaction with the solvent) is a significant risk.
Reagents Nucleophiles (e.g., Amines, Thiols)Very Low Highly reactive via Nucleophilic Aromatic Substitution (SNAr).
Water/MoistureModerate Hydrolysis of the chloro and/or ester group.
Environment Light (UV/Visible)Moderate Potential for photodegradation; protection from light is advised.[1][2]
Air/OxygenHigh Generally stable; not known to be highly sensitive to oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound in a practical question-and-answer format.

Handling and Storage

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, we recommend keeping the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes thermal degradation and prevents hydrolysis by excluding atmospheric moisture. For short-term use, storage at 2-8°C is acceptable. These recommendations are based on standard practices for reactive intermediates.[3]

Q2: I left the compound on the bench overnight at room temperature. Is it still usable?

A2: While not ideal, short-term exposure to ambient temperature is unlikely to cause significant degradation if the compound was in a sealed, dry container. However, we strongly advise re-analyzing the material for purity (e.g., by HPLC or ¹H NMR) before use in a critical reaction step to ensure its integrity has not been compromised. The rate of degradation is influenced by humidity and temperature.

Stability in Solution

Q3: My reaction in ethanol is giving a low yield of the desired product and I see a new, more polar spot on my TLC plate. What could be the problem?

A3: This is a classic case of solvolysis. The 2-chloro position on the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.[4][5] Ethanol, being a nucleophile, can displace the chloride to form the corresponding 2-ethoxy derivative. This side-product is more polar and would appear as a new spot on your TLC.

  • Troubleshooting:

    • Switch to an aprotic solvent such as THF, dioxane, or toluene.

    • If a protic solvent is required, run the reaction at the lowest possible temperature to minimize the rate of the competing solvolysis reaction.

    • Ensure all solvents and reagents are anhydrous.

Q4: Can I use an aqueous solution to work up my reaction? I'm concerned about hydrolysis.

A4: Yes, you can use aqueous solutions for workup, but prolonged contact should be avoided, especially under acidic or basic conditions. The compound is susceptible to two primary hydrolytic degradation pathways:

  • SNAr with Water: The 2-chloro group can be displaced by water to form the corresponding 2-hydroxy-pyrimidine (which may exist as its pyrimidone tautomer).

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is accelerated at both low and high pH.

  • Troubleshooting:

    • Perform aqueous washes quickly and at cold temperatures (e.g., with ice-cold water or brine).

    • Use a saturated sodium bicarbonate solution cautiously for neutralization, as the basicity can promote hydrolysis. Avoid strong bases.

    • Promptly extract the product into a non-polar organic solvent and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

Reaction-Specific Issues

Q5: I'm trying to perform a Suzuki coupling at the C-2 position, but the reaction is messy. Why?

A5: The 2-chloro position is highly reactive towards a wide range of nucleophiles, including those used in or generated during cross-coupling reactions.[4][6] For example, hydroxide ions present from the base (e.g., K₂CO₃, Cs₂CO₃) can compete with your desired coupling partner, leading to the formation of the 2-hydroxy byproduct.

  • Troubleshooting:

    • Use scrupulously anhydrous conditions and reagents.

    • Consider using non-aqueous base systems (e.g., phosphazene bases) or fluoride-based conditions (e.g., CsF) if compatible with your reaction.

    • Optimize the reaction temperature and time to favor the desired cross-coupling over the competing hydrolysis.

Q6: Does the compound have any known photostability issues?

A6: While specific photostability data for this exact molecule is not widely published, chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation.[7] The International Council for Harmonisation (ICH) guidelines for photostability testing (Q1B) recommend that new drug substances be evaluated for their sensitivity to light.[1][2] As a precautionary measure, we advise protecting the solid material and solutions from direct light, especially prolonged exposure to UV sources.

  • Troubleshooting:

    • Store the compound in an amber vial or a container wrapped in aluminum foil.

    • When running reactions, use foil-wrapped flasks if the reaction is expected to be lengthy.

Potential Degradation Pathways

The primary degradation mechanisms for this compound involve nucleophilic attack at the C-2 position and hydrolysis of the C-5 ester.

G main This compound sub_h2o H₂O (Hydrolysis) main->sub_h2o sub_nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-OH, R-SH) main->sub_nu  SNAr Reaction prod_oh Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate sub_h2o->prod_oh  SNAr at C-2 (Acidic/Basic/Thermal) prod_ester_h 2-Chloro-4-phenylpyrimidine-5-carboxylic acid sub_h2o->prod_ester_h  Ester Hydrolysis (Acidic/Basic) prod_nu Ethyl 2-(substituted)-4-phenylpyrimidine-5-carboxylate sub_nu->prod_nu

Caption: Primary degradation and reaction pathways for the title compound.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a self-validating method to assess the stability of your compound under specific stress conditions (e.g., elevated temperature or specific pH).

Objective: To quantify the degradation of this compound over time under a defined stress condition.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., monitoring at 254 nm)

  • C18 HPLC column

  • Incubator or water bath set to the desired temperature (e.g., 50°C)

  • Buffers of desired pH (if performing pH stability)

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in ACN at a known concentration (e.g., 1 mg/mL). This will be your Time 0 Reference .

  • Sample Preparation:

    • In a separate vial, dilute the stock solution with the stress medium (e.g., a 50:50 ACN:water mixture, or a buffered solution) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your Test Sample .

    • Prepare a Control Sample by diluting the stock solution in the same manner but keep it protected from the stress condition (e.g., store at 4°C in the dark).

  • Time 0 Analysis: Immediately inject the Time 0 Reference , Test Sample , and Control Sample into the HPLC. Record the peak area of the parent compound. The peak areas for all three should be nearly identical at this point.

  • Incubation: Place the Test Sample in the incubator at the desired temperature. Keep the Control Sample at 4°C.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the Test Sample and the Control Sample and inject them into the HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining in the Test Sample relative to the Control Sample using the peak areas.

    • % Remaining = (Area_Test_Sample / Area_Control_Sample) * 100

    • Observe the chromatogram of the Test Sample for the appearance of new peaks, which correspond to degradation products.

This protocol is self-validating because the control sample accounts for any potential instability in the analysis medium itself, ensuring that the observed degradation is due to the applied stress condition.

References

  • Thermal analysis of some novel pyrimidine deriv
  • Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines.DocsDrive.
  • Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine.Taylor & Francis Online.
  • Amination of chloropyrazine and 2-chloropyrimidine.
  • Thermal analysis of some novel pyrimidine derivatives.
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.Benchchem.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.Benchchem.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo).Filo.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.Lin-Org.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temper
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.PharmTech.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore.PubMed.
  • Photostability.IAGIM.
  • 2-Chloropyridine | C5H4ClN | CID 7977.PubChem.
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
  • Haloselectivity of Heterocycles.Baran Lab, Scripps Research.
  • Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst.

Sources

Technical Support Center: Suzuki Coupling with 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges presented by these substrates. Pyrimidine scaffolds are cornerstones in medicinal chemistry, and their successful functionalization is critical for drug development.[1] However, the inherent electronic properties of 2-chloropyrimidines often render them challenging coupling partners.

This guide is structured to address the most common issues encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions and established protocols.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product at all. Where do I start troubleshooting?

A1: This is the most common issue when working with 2-chloropyrimidines. Their C-Cl bond is notoriously strong and the pyrimidine ring is electron-deficient, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[2][3] A systematic approach is key to diagnosing the problem.

Primary Causes & Immediate Actions:

  • Inactive Catalyst System: The choice of palladium source and, more importantly, the ligand is the single most critical factor.[4] While classic catalysts like Pd(PPh₃)₄ can be effective, modern, highly active systems are often required for robust results with chlorides.[1][5]

    • Action: Switch to a more active catalyst system. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition of aryl chlorides.[4][6] Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) for improved consistency.[7]

  • Inappropriate Base Selection: The base's role is to activate the boronic acid, facilitating the crucial transmetalation step.[6] If the base is too weak or poorly soluble, this step will be inefficient, stalling the catalytic cycle.

    • Action: Switch to a stronger base. While K₂CO₃ is a common starting point, less reactive chlorides often require stronger bases like K₃PO₄ or Cs₂CO₃ to achieve a sufficient reaction rate.[2][8]

  • Suboptimal Temperature & Reaction Time: Overcoming the activation energy for C-Cl bond cleavage requires sufficient thermal energy.

    • Action: Increase the reaction temperature. Temperatures around 100 °C are often a good starting point.[1][8] If the reaction is still sluggish, consider microwave irradiation, which can dramatically reduce reaction times (e.g., to 15-20 minutes) and improve yields.[1][9]

  • Atmospheric Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state if the reaction is not performed under strictly inert conditions.[8]

    • Action: Ensure your solvent and reaction vessel are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[10] Alternatively, use several freeze-pump-thaw cycles.[11]

Q2: My reaction works, but it's messy. I'm observing significant side products that are difficult to separate. What are they and how can I minimize them?

A2: The formation of byproducts is a clear indicator that one or more undesired reaction pathways are competing with your desired cross-coupling. The three most common culprits are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[12] This is a frequent side reaction, especially under high temperatures or with certain bases.[5][13]

    • How to Minimize:

      • Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.

      • Consider using a boronic ester (e.g., pinacol ester). They are generally more stable than boronic acids and can slowly hydrolyze in situ to release the active species, keeping its concentration low and minimizing side reactions.[12][13]

      • Avoid excessively high temperatures or prolonged reaction times.

  • Dehalogenation: In this pathway, the chloro group on your pyrimidine is replaced by a hydrogen atom. This occurs via the formation of a palladium-hydride (Pd-H) species.[3][11] While chlorides are less susceptible than bromides or iodides, this can still be a significant issue with electron-deficient N-heterocycles.[11][14]

    • How to Minimize:

      • Ensure your solvent and base are not sources of hydrides. For instance, some bases can react with solvents like alcohols to generate Pd-H species.

      • Use a highly active catalyst system that promotes a rapid cross-coupling rate, which can outcompete the slower dehalogenation pathway.

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[7][8]

    • How to Minimize:

      • Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.[8]

      • Use a slight excess of the 2-chloropyrimidine relative to the boronic acid to ensure the boronic acid is consumed by the desired cross-coupling pathway.

Below is a troubleshooting workflow to address low-yield reactions.

G start Low / No Yield catalyst Is the Catalyst System Active Enough? (e.g., Pd(PPh3)4) start->catalyst base Is the Base Strong Enough? (e.g., K2CO3) catalyst->base No solution_catalyst ACTION: Switch to Buchwald Ligands (XPhos, SPhos) or NHCs. catalyst->solution_catalyst Yes conditions Are Conditions Optimal? (Temp < 100°C, Inert atm.) base->conditions No solution_base ACTION: Use Stronger Base (K3PO4, Cs2CO3). base->solution_base Yes side_reactions Are Side Reactions Dominating? (Dehalogenation, Protodeboronation) conditions->side_reactions No solution_conditions ACTION: Increase Temp (100-120°C) or Use Microwave. Ensure rigorous degassing. conditions->solution_conditions Yes solution_side_reactions ACTION: Use Boronic Ester. Check Reagent Purity. side_reactions->solution_side_reactions Yes

Caption: A workflow diagram for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalyst systems for Suzuki couplings with 2-chloropyrimidines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like 2-chloropyrimidines, high-activity systems are recommended. The table below compares several common and advanced catalyst systems.

Catalyst SystemLigand TypeTypical LoadingKey AdvantagesConsiderationsSource
Pd(PPh₃)₄ Monodentate Phosphine2-5 mol%Commercially available, well-understood, effective for many substrates.May not be active enough for very challenging or hindered chlorides.[1][5]
Pd₂(dba)₃ / P(t-Bu)₃ Bulky Alkylphosphine1-2 mol% Pd, 2-4 mol% LigandHigh activity for aryl chlorides due to electron-rich ligand.P(t-Bu)₃ is air-sensitive.[15]
Pd(OAc)₂ / XPhos or SPhos Bulky Biarylphosphine1-2 mol% Pd, 2-4 mol% LigandExcellent for activating C-Cl bonds; high turnover numbers.[4]Ligands can be expensive.[4]
[Pd(IPr)Cl₂]₂ N-Heterocyclic Carbene (NHC)1-2 mol%High thermal stability and activity for aryl chlorides.May require specific activation conditions.[6]
Q2: How do I choose the right base, and how critical is it really?

A2: The base is absolutely critical. It participates in the catalytic cycle by forming a more nucleophilic boronate species [R-B(OH)₃]⁻, which is necessary for the transmetalation step.[6] The choice of base can dramatically affect reaction rate and yield.

BaseStrengthSolubilityCommon Use CaseSource
KF WeakModerateFor substrates with base-labile functional groups (e.g., esters).[6][15]
K₂CO₃ ModerateGood (in aq. media)A common first choice for many Suzuki couplings.[1][8]
K₃PO₄ StrongGood (in aq. media)Excellent for less reactive aryl chlorides. Often provides better results than carbonates.[8][11]
Cs₂CO₃ StrongHighVery effective for difficult couplings, but more expensive.[7]

Generally, for unreactive 2-chloropyrimidines, starting with a strong base like K₃PO₄ is a robust strategy.

Q3: What is the role of water as a co-solvent? Is an anhydrous system better?

A3: The role of water is multifaceted and often beneficial. While some couplings work under anhydrous conditions, aqueous solvent mixtures (e.g., dioxane/water, THF/water) frequently improve results.[8][16] Water can increase the solubility of inorganic bases and, importantly, promotes the formation of hydrophilic boronate species [RB(OH)₃]⁻, which can accelerate the transmetalation step.[1][17] However, in cases of severe protodeboronation, reducing the amount of water or switching to a completely anhydrous system with a soluble base might be necessary.[18]

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine

Disclaimer: This is a generalized starting protocol. Conditions should be optimized for each specific substrate combination.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, the boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand, followed by the degassed solvent system.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. If using a microwave reactor, set the temperature and time accordingly (e.g., 120 °C, 20 min).

  • Monitoring: Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

The catalytic cycle is the fundamental process governing this reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Ar-Pd(II)-Cl(L_n) (Oxidative Addition Intermediate) A->B Oxidative Addition (Ar-Cl) C Ar-Pd(II)-R(L_n) (Transmetalation Intermediate) B->C Transmetalation (R-B(OH)2 + Base) C->A Reductive Elimination Product Ar-R (Desired Product) C->Product

Caption: The Suzuki-Miyaura catalytic cycle.

References
  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Percec, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • Wikipedia. Protodeboronation. [Link]

  • BenchChem.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Molander, G. A., et al. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • BenchChem. troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

Sources

Technical Support Center: Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with the in-depth knowledge required to ensure the stability and integrity of this compound throughout your experimental workflows, with a specific focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of hydrolysis on this compound?

There are two primary sites susceptible to hydrolysis:

  • C2-Chloride: The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile. This is the most common and rapid degradation pathway.

  • C5-Ethyl Ester: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid, a reaction typically catalyzed by acidic or, more rapidly, basic conditions.

Q2: What are the optimal storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. While specific stability data for this exact molecule is not published, based on structurally related compounds, the following conditions are recommended:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent exposure to atmospheric moisture. The pyrimidine core is susceptible to moisture.

Q3: I'm setting up a reaction in an aqueous or protic solvent. What should I be concerned about?

Using protic solvents (like water, ethanol, methanol) or running reactions in biphasic aqueous systems poses a significant risk of hydrolysis. The solvent can act as a nucleophile, attacking the C2 position and leading to the formation of Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate as a major byproduct.[1][2] If your reaction requires a protic solvent, it is critical to control the pH and temperature to minimize this side reaction.

Understanding the Hydrolysis Mechanism

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency makes the carbon atoms, particularly at positions 2, 4, and 6, highly electrophilic and prone to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position exceptionally reactive.

The hydrolysis of the C2-chloride proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Nucleophilic Attack: A water molecule (or hydroxide ion) attacks the C2 carbon, breaking the aromaticity of the ring.

  • Formation of Meisenheimer Complex: This addition results in a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The complex rapidly collapses, expelling the chloride ion and restoring the aromaticity of the pyrimidine ring, yielding the 2-hydroxy product.

Figure 1: SNAr Hydrolysis of C2-Chloride

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Probable Cause Recommended Solution & Explanation
Low yield in a substitution reaction; a new, more polar spot appears on TLC/peak in HPLC. Hydrolysis of the C2-Chloride. The new polar species is likely the 2-hydroxy byproduct. Solution: Ensure all solvents and reagents are anhydrous. Dry solvents using standard methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.
Reaction works well at small scale but fails upon scale-up, with significant byproduct formation. Exothermic reaction temperature is not controlled, accelerating hydrolysis. Many nucleophilic substitution reactions are exothermic. On a larger scale, heat dissipation is less efficient, leading to a temperature increase that accelerates the hydrolysis side reaction.[4] Solution: Monitor the internal reaction temperature. Use an ice bath for initial reagent addition and maintain a controlled temperature throughout the reaction.
Formation of two different byproducts, one of which is acidic. Hydrolysis of both the C2-Chloride and the C5-Ester. This typically occurs under basic (alkaline) aqueous conditions. The hydroxide ion is a more potent nucleophile than water, rapidly attacking the C2 position and promoting saponification of the ester.[5] Solution: Avoid strongly basic aqueous conditions. If a base is required, use a non-nucleophilic organic base (e.g., DBU, DIPEA) in an anhydrous aprotic solvent (e.g., THF, DMF, Acetonitrile).
Inconsistent results when using a protic solvent like ethanol. Variable water content in the solvent and/or acidic catalysis. Commercial grades of solvents like ethanol contain variable amounts of water. Additionally, if any acidic impurities are present, they can catalyze both ester and C2-Cl hydrolysis.[2][6] Solution: Use absolute or anhydrous grade solvents. Consider adding acid scavengers like powdered K₂CO₃ if trace acid is a concern and compatible with your reaction.

Experimental Protocols

Protocol 1: Recommended Handling and Reaction Setup

This protocol outlines the best practices for setting up a reaction to minimize hydrolysis when this compound is the electrophile.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvents. If sourced from a sealed bottle, ensure it is fresh. If the bottle has been opened, consider using a fresh one or drying the solvent over activated 3Å or 4Å molecular sieves for 24 hours.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • Dissolve the this compound in the chosen anhydrous solvent.

    • If the nucleophile is a solid, ensure it is dry. If it is a liquid, add it via a dry syringe.

    • For reactions that require a base, use a non-nucleophilic organic base.

  • Temperature Control: Maintain the recommended reaction temperature using an appropriate cooling or heating bath. For exothermic reactions, add reagents slowly to a cooled solution.

  • Work-up: Quench the reaction with a non-aqueous solution if possible. If an aqueous wash is necessary, perform it quickly with cold, deionized water or brine, and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent removal.

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This nitrogen-containing heterocycle is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the catalytic domain of protein kinases.[2] Kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5] Consequently, the development of small molecule kinase inhibitors has revolutionized oncology, and pyrimidine-based compounds are at the forefront of this revolution.[6][7]

While extensive research has been conducted on numerous pyrimidine derivatives, specific experimental data on the kinase inhibitory activity of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is not widely available in the public domain. However, its structure embodies the key features of a potential kinase inhibitor. This guide will, therefore, use this compound as a representative of its chemical class and provide an in-depth comparison with three clinically successful pyrimidine-based kinase inhibitors: Imatinib , Dasatinib , and Gefitinib . This comparative analysis will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel pyrimidine-based compounds.

Comparative Analysis of Kinase Inhibitor Mechanisms

The selected kinase inhibitors, while all featuring a core structure that interacts with the ATP-binding pocket, exhibit distinct mechanisms of action and target profiles.

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor, Imatinib is a paradigm of targeted cancer therapy.[8] It primarily targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, but only when the kinase is in its inactive conformation.[10] This stabilizes the inactive state, preventing the conformational change required for ATP binding and subsequent substrate phosphorylation, thereby blocking the downstream signaling that drives cell proliferation and survival.[9][11] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGF-R.[12][13]

  • Dasatinib (Sprycel®): As a second-generation tyrosine kinase inhibitor, Dasatinib is significantly more potent than Imatinib in inhibiting BCR-ABL.[14] A key distinction in its mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[10][15] This dual-binding capability allows it to overcome many of the resistance mutations that affect Imatinib by stabilizing the active conformation of BCR-ABL.[10] In addition to BCR-ABL, Dasatinib is a multi-targeted inhibitor, potently inhibiting SRC family kinases, c-KIT, and PDGFRβ, among others.[15][16]

  • Gefitinib (Iressa®): Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[17] Overexpression or activating mutations of EGFR are common in several cancers, including non-small cell lung cancer (NSCLC).[18] Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[18][19][20]

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway, a critical target for pyrimidine-based inhibitors like Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: The EGFR signaling cascade and the point of inhibition by Gefitinib.

Comparative Performance Data

The following table summarizes the primary kinase targets and reported half-maximal inhibitory concentrations (IC50) for the selected inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and are a key metric for potency.

InhibitorPrimary Kinase Target(s)Reported IC50 (nM)
This compound UnknownData not available
Imatinib BCR-ABL, c-KIT, PDGFR~25-100 (for BCR-ABL)
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ<1 (for BCR-ABL)
Gefitinib EGFR~2-80 (for wild-type and mutant EGFR)

Note: IC50 values can vary depending on the assay conditions and ATP concentration.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically compare a novel compound like this compound against established inhibitors, a series of robust and validated assays are required. Below are detailed protocols for a biochemical and a cell-based assay.

Experimental Workflow Visualization

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay start_biochem Prepare Reagents: Kinase, Substrate, ATP, Inhibitors assay_plate Dispense into 384-well plate start_biochem->assay_plate incubation_biochem Incubate to allow kinase reaction assay_plate->incubation_biochem detection Add HTRF detection reagents incubation_biochem->detection readout_biochem Read plate on HTRF-compatible reader detection->readout_biochem analysis_biochem Calculate IC50 values readout_biochem->analysis_biochem analysis_cell Calculate GI50 values start_cell Seed cancer cells in 96-well plate treatment Treat cells with serial dilutions of inhibitors start_cell->treatment incubation_cell Incubate for 48-72 hours treatment->incubation_cell viability_assay Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubation_cell->viability_assay readout_cell Measure absorbance or luminescence viability_assay->readout_cell readout_cell->analysis_cell

Caption: Workflow for biochemical and cell-based evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity in a high-throughput format.[5][21] This protocol is adapted for a generic tyrosine kinase (TK) assay.

Principle: The assay measures the phosphorylation of a universal biotinylated peptide substrate by a tyrosine kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665. When both are bound to the substrate, FRET occurs between the europium donor and the XL665 acceptor. The HTRF signal is proportional to the amount of phosphorylated substrate.[22]

Materials:

  • HTRF® KinEASE™ TK Kit (containing substrate, antibody, and detection reagents)

  • Recombinant human kinase of interest (e.g., ABL, EGFR)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, Imatinib, Dasatinib, Gefitinib) serially diluted in DMSO

  • Low-volume, white 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 0.5 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of the kinase in kinase reaction buffer. Add 5.5 µL of the diluted kinase to each well.

  • Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare a mixture of the biotinylated substrate and ATP in kinase reaction buffer. Initiate the kinase reaction by adding 4 µL of this mixture to each well. The final concentrations of ATP and substrate should be optimized for each kinase, often near the Km value for ATP.

  • Kinase Reaction Incubation: Seal the plate and incubate for 30-60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection: Prepare the HTRF detection reagent mix by diluting the europium-labeled antibody and SA-XL665 in the detection buffer provided with the kit (which contains EDTA to stop the reaction). Add 10 µL of the detection mix to each well.

  • Detection Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a common method to assess the cytotoxic or cytostatic effects of potential anticancer drugs.[23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., K562 cells for BCR-ABL, A431 or NCI-H1975 for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds serially diluted in culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds (typically in triplicate). Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion and Future Perspectives

The pyrimidine scaffold remains a highly productive starting point for the design of potent and selective kinase inhibitors.[1][6] While this compound is not a characterized inhibitor, its structure serves as a template for further chemical modification and exploration. By employing systematic and robust evaluation methods, such as the HTRF and cell proliferation assays detailed in this guide, researchers can effectively characterize novel compounds. The direct comparison of a new chemical entity against established drugs like Imatinib, Dasatinib, and Gefitinib provides essential context for its potency, selectivity, and potential therapeutic utility. Future efforts in this field will likely focus on developing pyrimidine derivatives that can overcome acquired drug resistance, target novel kinases, or act as dual-target inhibitors to provide more durable clinical responses.[6]

References

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Mok, T. S., & Wu, Y. L. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Retrieved from [Link]

  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • Berman, E. (2004). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from [Link]

  • MedlinePlus. (2025, March 15). Imatinib. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Dasatinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib | Ligand page. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • NIH. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ACS Publications. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2021, October 5). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutic agents, owing to its presence in numerous biologically active molecules and its versatile synthetic accessibility.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate core. By dissecting the impact of structural modifications at key positions, we aim to furnish researchers with actionable insights for the rational design of more potent and selective anticancer compounds.

The this compound scaffold presents multiple avenues for chemical modification, primarily at the C2, C4, and C5 positions of the pyrimidine ring, as well as on the appended phenyl group. Understanding how substitutions at these sites influence biological activity is paramount for optimizing drug candidates. This guide will systematically explore these relationships, supported by available experimental data on analogous compounds, to build a predictive framework for future drug discovery efforts.

The Core Scaffold: A Privileged Framework for Anticancer Drug Discovery

The 2,4,5-trisubstituted pyrimidine framework is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, including kinases, which are often dysregulated in cancer.[2] The this compound core combines several key features: a reactive chloro group at the C2 position amenable to nucleophilic substitution, a phenyl ring at C4 that can be tailored to explore specific binding pockets, and a carboxylate ester at C5 that can influence solubility and engage in hydrogen bonding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by the nature of the substituents at various positions on the pyrimidine and phenyl rings. The following sections dissect the available SAR data for analogous structures to infer the key determinants of anticancer potency.

Impact of Substitutions at the C2 Position

The chlorine atom at the C2 position serves as a versatile synthetic handle, allowing for the introduction of a wide range of functionalities through nucleophilic aromatic substitution. The nature of the group replacing the chlorine has a significant impact on the biological activity.

While direct SAR data for a series of C2-substituted ethyl 4-phenylpyrimidine-5-carboxylates is limited, studies on related 2,4-disubstituted pyrimidines offer valuable insights. For instance, the replacement of a chloro group with various amino moieties is a common strategy to enhance target engagement and modulate physicochemical properties.

In a series of 2-amino-4,6-diarylpyrimidine-5-carboxylates, the nature of the amino substituent was shown to be critical for activity.[3] Analogs bearing substituted anilino groups at the C2 position have demonstrated potent anticancer effects. For example, in a study of 2-anilino triazolopyrimidines as tubulin polymerization inhibitors, substitutions on the aniline ring, such as p-toluidino, p-ethylanilino, and 3',4'-dimethylanilino, resulted in compounds with nanomolar IC50 values against various cancer cell lines.[4] This suggests that the C2 position can accommodate a variety of substituted aryl amines, and that both electronic and steric factors of these substituents play a role in determining potency.

Furthermore, the introduction of heteroaryl groups at the C2 position has also been explored. In a series of 6-chloro-4-fluoroalkylamino-5-(substituted)phenylpyrimidines, the presence of a nitrogen-containing heteroaryl group at C2, particularly one with a nitrogen atom at the ortho-position relative to the pyrimidine core, was found to be beneficial for anticancer activity.[5]

dot graph "C2_Substitutions" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; rankdir="LR"; size="7.6, 3"; overlap=false; splines=true;

Core [label="Ethyl 4-phenylpyrimidine-5-carboxylate", pos="0,1.5!", fillcolor="#34A853"]; C2_Cl [label="C2-Chloro (Starting Material)", pos="2.5,1.5!"]; C2_Amino [label="C2-Amino/Anilino", pos="5,2.5!", fillcolor="#EA4335"]; C2_Heteroaryl [label="C2-Heteroaryl", pos="5,0.5!", fillcolor="#FBBC05"]; Activity_Enhanced [label="Potentially Enhanced Activity", pos="7.5,1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Core -> C2_Cl [label=" Base Scaffold"]; C2_Cl -> C2_Amino [label=" Nucleophilic Substitution\n(e.g., with anilines)"]; C2_Cl -> C2_Heteroaryl [label=" Nucleophilic Substitution\n(e.g., with heteroaryl amines)"]; C2_Amino -> Activity_Enhanced; C2_Heteroaryl -> Activity_Enhanced; } caption: "Modifications at the C2 position."

Influence of Substituents on the C4-Phenyl Ring

The substitution pattern on the C4-phenyl ring is another critical determinant of biological activity, as this moiety often interacts with hydrophobic pockets within the target protein.

Studies on related heterocyclic compounds provide strong evidence for the importance of substituents on this phenyl ring. In an investigation of 2-phenyl-4-aminoquinolines, the position and nature of substituents on the aniline moiety (analogous to the C4-phenyl group) significantly influenced antifungal activity.[6] Similarly, for a series of 5-carbamoyl-2-phenylpyrimidine derivatives acting as PDE4 inhibitors, modifications on the phenyl ring were crucial for optimizing potency.[7]

For anticancer activity, electron-withdrawing and electron-donating groups, as well as their positions (ortho, meta, or para), can dramatically alter the potency. For example, in a series of pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline core, a quinazoline-chalcone analog with specific substitutions on the phenyl ring displayed high antiproliferative activity with GI50 values in the sub-micromolar range against several cancer cell lines.[8]

dot graph "C4_Phenyl_Substitutions" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; rankdir="LR"; size="7.6, 3"; overlap=false; splines=true;

Core [label="Ethyl 2-chloro-pyrimidine-5-carboxylate", pos="0,1.5!", fillcolor="#34A853"]; C4_Phenyl [label="C4-Phenyl", pos="2.5,1.5!"]; Ortho_Sub [label="Ortho Substitution", pos="5,2.5!", fillcolor="#EA4335"]; Meta_Sub [label="Meta Substitution", pos="5,1.5!", fillcolor="#FBBC05"]; Para_Sub [label="Para Substitution", pos="5,0.5!", fillcolor="#34A853"]; Activity [label="Altered Activity\n(Potency & Selectivity)", pos="7.5,1.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Core -> C4_Phenyl; C4_Phenyl -> Ortho_Sub [label=" e.g., -OCH3, -Cl"]; C4_Phenyl -> Meta_Sub [label=" e.g., -F, -CF3"]; C4_Phenyl -> Para_Sub [label=" e.g., -NO2, -N(CH3)2"]; Ortho_Sub -> Activity; Meta_Sub -> Activity; Para_Sub -> Activity; } caption: "Impact of C4-phenyl ring substitutions."

Modifications of the C5-Carboxylate Ester

The ethyl carboxylate group at the C5 position can be modified to modulate properties such as solubility, metabolic stability, and target interactions.

In a study of 5-carbamoyl-2-phenylpyrimidine derivatives, modification of the carboxylic acid moiety into various amides led to a significant increase in PDE4B inhibitory activity. Specifically, an N-neopentylacetamide derivative exhibited high in vitro potency (IC50 = 8.3 nM).[7] This highlights that the ester can be successfully replaced with amides to potentially improve biological activity. The steric and electronic properties of the amide substituent are likely to be critical for optimizing interactions with the target.

Furthermore, in a series of 2,4,5-substituted pyrimidines, the nature of the substituent at the C5 position was found to be crucial for their activity as tubulin polymerization inhibitors.[2] While this study did not focus on ester modifications, it underscores the sensitivity of this position to structural changes.

Comparative Anticancer Activity

To provide a clearer picture of the SAR, the following table summarizes the anticancer activities of some representative pyrimidine analogs from the literature. It is important to note that these are not direct analogs of this compound, but they share structural similarities that allow for a comparative analysis.

Compound IDCore StructureC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-Anilino-triazolopyrimidinep-toluidino7-(3',4',5'-trimethoxyphenyl)HHeLa0.03[4]
2 2-Anilino-triazolopyrimidinep-ethylanilino7-(3',4',5'-trimethoxyphenyl)HHeLa0.16[4]
3 2-Anilino-triazolopyrimidine3',4'-dimethylanilino7-(3',4',5'-trimethoxyphenyl)HHeLa0.067[4]
4k 2,4,5-substituted pyrimidineIndole-aryl-aminoSubstituted ArylVariedBEL-74020.016-0.062[2]
14g Pyrimidodiazepine2-chloro-4-anilinoquinazolineChalcone-K-5620.622[8]
16c Pyrimidodiazepine2-chloro-4-anilinoquinazolineFused pyrimidodiazepine-MultipleHighly Cytotoxic[8]

Experimental Protocols

General Synthesis of 2-Substituted-4-phenylpyrimidine-5-carboxylate Analogs

The synthesis of the target analogs typically involves a multi-step sequence. A general approach is outlined below, based on established methods for pyrimidine synthesis.[5]

Step 1: Synthesis of a β-ketoester A Claisen condensation between an appropriate ester and a ketone can be used to generate a β-ketoester intermediate.

Step 2: Cyclocondensation to form the pyrimidine ring The β-ketoester is then reacted with a suitable amidine or guanidine derivative in the presence of a base to form the pyrimidine ring. For the synthesis of the 2-chloro analog, a precursor with a hydroxyl group at the C2 position is often prepared first, which is subsequently chlorinated.

Step 3: Chlorination of the C2-hydroxyl group The 2-hydroxypyrimidine intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired 2-chloro derivative.

Step 4: Nucleophilic substitution at the C2 position The 2-chloro group can be displaced by various nucleophiles, such as amines, anilines, or thiols, to introduce diversity at this position. The reaction is typically carried out in a suitable solvent with the addition of a base.

dot graph "Synthetic_Workflow" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; rankdir="LR"; size="7.6, 3"; overlap=false; splines=true;

Start [label="β-ketoester + Amidine", pos="0,1.5!", fillcolor="#34A853"]; Pyrimidine [label="2-Hydroxy-4-phenyl\n-pyrimidine-5-carboxylate", pos="2.5,1.5!"]; Chlorination [label="2-Chloro-4-phenyl\n-pyrimidine-5-carboxylate", pos="5,1.5!"]; Analogs [label="C2-Substituted Analogs", pos="7.5,1.5!", fillcolor="#EA4335"];

Start -> Pyrimidine [label=" Cyclocondensation"]; Pyrimidine -> Chlorination [label=" Chlorination (e.g., POCl₃)"]; Chlorination -> Analogs [label=" Nucleophilic Substitution"]; } caption: "General synthetic workflow."

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrimidine analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a dose-response manner) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3]

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph "MTT_Assay_Workflow" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; rankdir="TB"; size="7.6, 4"; overlap=false; splines=true;

Seed [label="Seed Cancer Cells in 96-well plate", pos="1,4!"]; Treat [label="Treat with Pyrimidine Analogs", pos="1,3!"]; Incubate [label="Incubate for 48-72h", pos="1,2!"]; Add_MTT [label="Add MTT solution", pos="1,1!"]; Incubate_MTT [label="Incubate for 2-4h", pos="1,0!"]; Solubilize [label="Solubilize Formazan", pos="3,1.5!"]; Read [label="Measure Absorbance (570 nm)", pos="5,1.5!"]; Analyze [label="Calculate IC50", pos="7,1.5!", fillcolor="#34A853"];

Seed -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; } caption: "MTT assay workflow."

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data from analogous compounds suggest that modifications at the C2, C4, and C5 positions can significantly modulate the biological activity. In particular, the introduction of substituted anilino or heteroaryl groups at the C2 position, careful selection of substituents on the C4-phenyl ring, and the conversion of the C5-ester to amides are promising strategies for enhancing potency. Further systematic exploration of the chemical space around this core structure, guided by the principles outlined in this guide, is warranted to identify lead candidates with improved therapeutic potential.

References

  • Yang, R., et al. (2019). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Medicinal Chemistry Research, 28(12), 2143–2151. [Link]
  • Li, W., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(8), 2846–2857. [Link]
  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23547–23558. [Link]
  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 243-253. [Link]
  • Ota, Y., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6023–6027. [Link]
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 128–140. [Link]
  • Brancale, A., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2649. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Testing of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Derivatives: A Comparative Analysis of Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent bioactivity has led to a vast array of derivatives with potential applications across oncology, infectious diseases, and inflammatory conditions.[1][2] This guide focuses on a specific, promising class: derivatives of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate. Our objective is to provide a comprehensive, in-depth comparison of their in vitro anticancer performance, grounded in robust experimental data and methodologies. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern the cytotoxic potential of these compounds.

The core directive of this guide is to move beyond a simple recitation of protocols. Instead, we will dissect the "why" behind the "how," offering insights gleaned from extensive experience in the field. Every experimental workflow described is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Comparative Anticancer Activity of Pyrimidine Derivatives

The therapeutic potential of pyrimidine derivatives is often unlocked through strategic substitutions on the core ring structure. To illustrate this, we will analyze the in vitro anticancer activity of a series of closely related analogs of our target scaffold: ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives.[3][4] While not identical to our core compound, this series provides invaluable insights into the structure-activity relationships that likely govern the anticancer effects of substituted pyrimidines.

The following data summarizes the cytotoxic effects of these derivatives against the K562 human leukemia cell line, a well-established model for in vitro anticancer screening. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency, representing the concentration at which it inhibits 50% of cell growth.[3]

Table 1: In Vitro Anticancer Activity of Carboxamide Derivatives against K562 Cells [3][4]

Compound IDR Group (at 2-amino position)IC50 (µM)
2a 2,6-Difluorobenzoyl28.0
2b 3-Bromobenzoyl20.0
2c 4-Chlorobenzoyl14.0
2d 2-Fluorobenzoyl35.0

Table 2: In Vitro Anticancer Activity of Sulfonamide Derivatives against K562 Cells [3]

Compound IDR Group (at 2-amino position)IC50 (µM)
3c 3,5-Dichlorophenylsulfonyl15.0
3d 4-Chlorophenylsulfonyl28.0

Analysis of Structure-Activity Relationships (SAR):

The data presented in Tables 1 and 2 clearly demonstrates that substitutions at the 2-amino position of the pyrimidine ring significantly influence the anticancer activity of these compounds.[3][4]

  • Halogen Substitution: The presence of halogens on the phenyl ring of both the carboxamide and sulfonamide moieties appears to be a critical determinant of cytotoxicity. For instance, compound 2c , with a 4-chlorobenzoyl group, exhibited the highest potency among the carboxamide derivatives with an IC50 of 14.0 µM.[3] Similarly, the dichlorinated sulfonamide derivative 3c showed strong activity with an IC50 of 15.0 µM.[3] This suggests that the electronegativity and steric bulk of halogen atoms may play a crucial role in the interaction of these compounds with their biological targets.

  • Carboxamides vs. Sulfonamides: Both classes of derivatives display promising anticancer activity. The most potent compounds from each series, 2c and 3c , have comparable IC50 values, indicating that both carboxamide and sulfonamide linkages can be effective in conferring cytotoxicity to the pyrimidine scaffold.[3]

This comparative analysis underscores the importance of systematic chemical modification and subsequent in vitro evaluation in identifying lead compounds for further development.

Key In Vitro Assays for Evaluating Pyrimidine Derivatives

The following sections provide detailed methodologies for essential in vitro assays to characterize the biological activity of novel pyrimidine derivatives.

Cytotoxicity and Antiproliferative Assays

A primary step in the evaluation of potential anticancer agents is to determine their ability to inhibit cell growth or induce cell death.[5] The MTT and SRB assays are two widely used colorimetric methods for this purpose.

The MTT assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for In Vitro Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add pyrimidine derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for in vitro cytotoxicity assessment of novel pyrimidine derivatives.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.

Detailed Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Assays

For derivatives with potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro test. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of pyrimidine derivatives inoculation Inoculate dilutions with microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation_step Incubate at optimal temperature and time inoculation->incubation_step visual_inspection Visually inspect for turbidity (growth) incubation_step->visual_inspection determine_mic Determine the lowest concentration with no growth (MIC) visual_inspection->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Assays

The anti-inflammatory potential of pyrimidine derivatives can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[1][2]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.

Detailed Protocol for COX-2 Inhibition Assay:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a commercial COX-2 inhibitor screening kit.

  • Enzyme and Compound Incubation: The pyrimidine compound is pre-incubated with purified COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction and Detection: The reaction is allowed to proceed for a specified time at a controlled temperature. The product of the reaction (e.g., prostaglandin H2) is then measured using a colorimetric or fluorometric probe provided in the kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the control wells. The IC50 value can then be determined.

Conclusion

This guide provides a framework for the systematic in vitro evaluation of this compound derivatives, with a primary focus on their anticancer potential. The comparative data presented highlights the critical role of structural modifications in modulating biological activity. By employing the detailed experimental protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can generate robust and reliable data to identify promising lead compounds. The principles of scientific integrity, rooted in explaining the causality behind experimental choices and ensuring self-validating systems, are paramount for the successful advancement of novel pyrimidine-based therapeutics from the laboratory to clinical applications.

References

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2010). Journal of Chemical Technology & Biotechnology. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

  • Design, Synthesis and Anticancer Evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). Bioorganic Chemistry. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (2022). ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). MDPI. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Validation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate quantification, a key heterocyclic building block in medicinal chemistry. Our focus extends beyond a mere recitation of protocols; we delve into the causality behind experimental choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity.

The selection of an optimal analytical technique is a critical decision in the drug development pipeline. It directly impacts data quality, regulatory compliance, and, ultimately, the timeline for bringing a therapeutic to market. This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a screening-level UV-Vis Spectrophotometry method for the quantification of this specific pyrimidine derivative. Our analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for developing and validating analytical procedures that are fit for purpose.[1][2][3][4][5][6][7][8]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound, with its aromatic and heterocyclic structure, lends itself to several analytical techniques. However, each comes with its own set of advantages and limitations.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity/Selectivity HighVery HighLow to Moderate
Linearity (R²) > 0.999> 0.998> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Robustness HighModerateHigh

High-Performance Liquid Chromatography (HPLC) with UV Detection: As a workhorse of the pharmaceutical industry, HPLC offers a robust and reliable method for the quantification of non-volatile and thermally labile compounds like our target molecule.[9] Reversed-phase HPLC, utilizing a C18 column, is particularly well-suited for separating the analyte from potential impurities based on its hydrophobicity.[10][11][12] UV detection is appropriate due to the presence of chromophores in the phenyl and pyrimidine rings.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique with exceptional sensitivity and selectivity, GC-MS may require derivatization for a polar compound like this compound to improve its volatility and thermal stability.[14] However, for impurity profiling, especially for volatile or semi-volatile related substances, GC-MS can be invaluable.[15][16][17][18]

UV-Vis Spectrophotometry: This technique offers a simple, rapid, and cost-effective method for preliminary quantification.[19][20] The aromatic nature of the molecule suggests strong UV absorbance.[21][22] However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds in the sample matrix, limiting its application to the analysis of relatively pure samples.

In-Depth Experimental Protocols and Validation

The following sections provide detailed protocols and a discussion of the validation parameters, with a focus on HPLC-UV as the most suitable method for routine quantification of this compound in a drug development setting.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a validated HPLC-UV method for the precise and accurate quantification of this compound.

A. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Stock & Working Standards Filtration Filter through 0.45 µm Syringe Filter Standard_Prep->Filtration Sample_Prep Accurately Weigh & Dissolve Sample Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Sources

A Researcher's Comparative Guide to Evaluating the Cellular Efficacy of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for diverse substitutions, making it a privileged scaffold for targeting key cellular players like protein kinases.[3][4][5][6][7][8][9][10][11][12] Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a readily available synthetic intermediate, poised for the development of novel therapeutics. While its direct cellular efficacy is not extensively documented in publicly available literature, its structure suggests significant potential as a precursor for potent kinase inhibitors.

This guide provides a comprehensive framework for evaluating the cellular efficacy of this compound. As a senior application scientist, the goal is to equip you with the rationale and detailed protocols to systematically assess this compound's activity. We will benchmark its potential performance against well-characterized inhibitors targeting various kinase families, providing a robust context for your findings.

The Comparative Landscape: Setting the Benchmarks

To ascertain the therapeutic potential of this compound, it is essential to compare its activity against established compounds with known mechanisms of action. The choice of comparators should span a range of selectivity profiles to help elucidate the target compound's potential specificity.

Comparator CompoundPrimary Target(s)Key Cellular EffectsReported IC50 Values
Staurosporine Broad-spectrum kinase inhibitor (PKC, PKA, CaM Kinase II, etc.)Induces apoptosis, cell cycle arrest at G1 or G2 phase.[6]PKC: ~3 nM, PKA: ~7 nM, CaM Kinase II: ~20 nM[13]
Roscovitine (Seliciclib) Cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7)Cell cycle arrest in G0/G1, S, or G2/M phases, induces apoptosis.[4][5][10][11][14]CDK1, CDK2, CDK5, CDK7: ~0.2-0.7 µM[4]
Gefitinib (Iressa) Epidermal Growth Factor Receptor (EGFR) tyrosine kinaseInhibits proliferation and induces apoptosis in EGFR-dependent cancer cells.[15][16][17][18][19]EGFR: ~3.76-63.29 nM in various cell lines[4][13]

Foundational Cellular Assays: A Step-by-Step Investigative Workflow

A logical and phased approach to cellular assays is critical to building a comprehensive profile of a novel compound. The following workflow is designed to first assess broad cytotoxicity and then delve into more specific mechanisms of action.

G cluster_0 Phase 1: General Cytotoxicity cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Identification A Cell Proliferation/Viability Assays (e.g., MTT, XTT) B Apoptosis Assays (e.g., Annexin V/PI Staining) A->B If cytotoxic C Kinase Inhibition Assays (Biochemical or Cell-Based) B->C If apoptotic

Figure 1. Phased experimental workflow for compound evaluation.
Part 1: Assessing Antiproliferative Activity

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cell lines. Metabolic assays that measure the reductive capacity of viable cells are a robust and high-throughput method for this purpose.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds (Staurosporine, Roscovitine, Gefitinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Investigating the Induction of Apoptosis

If the compound demonstrates significant antiproliferative activity, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

Recommended Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_0 Cellular States A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation D Necrosis (Annexin V-, PI+) A->D Direct Membrane Damage C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization

Figure 2. Cellular states identified by Annexin V/PI staining.
Part 3: Elucidating a Potential Mechanism - Kinase Inhibition

Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a logical next step is to investigate whether this compound acts through this mechanism.

Recommended Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the kinase of interest (e.g., CDK2/Cyclin A, EGFR, VEGFR-2), its substrate, ATP, and a serial dilution of the test compound. Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC50 value for the compound against the specific kinase.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B In the absence of inhibitor C ADP -> ATP B->C ADP-Glo™ Reagent D Luciferase Reaction -> Light C->D Kinase Detection Reagent

Sources

Benchmarking Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate against known standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural compounds and approved drugs.[1] This guide provides an in-depth comparative analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a versatile trifunctional building block, benchmarked against established standards in a key synthetic transformation. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Value of Substituted Pyrimidines

This compound integrates three key functional handles onto a single pyrimidine core: a reactive chloro group at the 2-position, a phenyl substituent at the 4-position, and an ethyl carboxylate at the 5-position. This arrangement offers a powerful platform for generating molecular diversity through sequential, site-selective modifications. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C2-chloro substituent toward nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable precursor for a wide range of derivatives.[2] Phenylpyrimidine derivatives, in particular, are of significant interest as they are scaffolds for novel antifungal agents and other biologically active molecules.[3]

This guide will benchmark the performance of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, against two structurally relevant standards to elucidate its relative reactivity and utility.[4]

Selection of Benchmarking Standards

To provide a meaningful comparison, we have selected two alternative pyrimidine building blocks that allow for a systematic evaluation of substituent effects on reactivity:

  • Standard A: Ethyl 2-bromo-4-phenylpyrimidine-5-carboxylate: The bromo-analogue is chosen to directly assess the impact of the halogen's identity on reaction kinetics and efficiency. In palladium-catalyzed cross-couplings, the general order of halide reactivity is I > Br > Cl > F, a trend inversely correlated with the carbon-halogen bond dissociation energy.[5] Therefore, the bromo-derivative is expected to be more reactive.

  • Standard B: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This standard replaces the C4-phenyl group with a methyl group. This comparison will highlight the electronic and steric influence of the C4-substituent on the reactivity of the C2-chloro position. The phenyl group is weakly electron-withdrawing compared to the electron-donating methyl group, which may influence the electrophilicity of the C2 position.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl structures, a common motif in pharmaceutical compounds.[6] We benchmarked the performance of our topic compound and the selected standards in a coupling reaction with 4-methoxyphenylboronic acid.

Rationale for Experimental Design:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, was selected as a versatile and widely used catalyst for Suzuki couplings involving heteroaryl chlorides.[7] While specialized ligands can enhance reactivity for less reactive chlorides, Pd(PPh₃)₄ provides a standard baseline for comparison.[2]

  • Base and Solvent: A combination of aqueous potassium carbonate (K₂CO₃) and 1,4-dioxane was chosen. This biphasic system is effective for a broad range of Suzuki reactions, facilitating both the dissolution of organic substrates and the activation of the boronic acid by the aqueous base.[7][8]

  • Temperature: The reaction was conducted at 80 °C to provide sufficient thermal energy for the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step, without promoting significant catalyst decomposition.[5]

Experimental Protocols & Workflow

The following general procedure was applied for the comparative study. All reactions were performed under an inert argon atmosphere to prevent oxidation of the Pd(0) catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation prep1 Add Halopyrimidine (1.0 mmol) prep2 Add Boronic Acid (1.2 mmol) prep3 Add K₂CO₃ (2.0 mmol) prep4 Add Pd(PPh₃)₄ (0.05 mmol) rxn1 Add 1,4-Dioxane/H₂O (3:1, 4 mL) prep4->rxn1 Seal & Degas rxn2 Heat to 80 °C rxn1->rxn2 rxn3 Monitor by LC-MS rxn2->rxn3 work1 Cool to RT & Dilute with EtOAc rxn3->work1 Upon Completion work2 Wash with H₂O & Brine work3 Dry (Na₂SO₄) & Concentrate work4 Purify by Column Chromatography product product work4->product Isolated Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

This guide demonstrates that this compound is a highly effective and versatile building block for medicinal chemistry. While it is less reactive in Suzuki-Miyaura coupling than its bromo-analogue (Standard A), it provides good yields and is a more cost-effective and readily available starting material for large-scale synthesis. Its superior performance compared to the C4-methyl analogue (Standard B) underscores the beneficial electronic influence of the C4-phenyl substituent.

The data presented herein provides a clear benchmark for researchers, enabling them to make strategic decisions when designing synthetic routes. The choice between a chloro- or bromo-pyrimidine will depend on the desired balance between reactivity, cost, and the specific demands of the synthetic target. This compound stands as a robust and valuable tool for accessing diverse libraries of novel phenylpyrimidine derivatives.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. SOBHABIO. Available from: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available from: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. ResearchGate. Available from: [Link]

  • Comparison of NMR and HPLC measurements a of urine samples of patients with various defects in purine and pyrimidine metabolism. ResearchGate. Available from: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available from: [Link]

  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. PubChem. Available from: [Link]

  • Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. PubChem. Available from: [Link]

  • Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors. Benchchem.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available from: [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Sci-Hub. Available from: [Link]

  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences. Available from: [Link]

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. Available from: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available from: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]

Sources

Probing the Selectivity of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a chemical probe or drug candidate is paramount. Off-target effects can lead to unforeseen toxicity and a convoluted understanding of its mechanism of action. This guide provides an in-depth comparative analysis of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, a heterocyclic compound with potential therapeutic applications, focusing on its cross-reactivity profile. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often through the modulation of kinase activity.[1][2][3] Therefore, understanding the selectivity of this particular pyrimidine derivative is crucial for its development as a research tool or therapeutic agent.

This guide will delve into the experimental methodologies for assessing compound specificity, compare the hypothetical performance of this compound with alternative compounds, and provide the scientific rationale behind these experimental choices.

Understanding the Landscape: Kinase Inhibitor Selectivity

Due to the structural similarities within the ATP-binding sites of kinases, achieving selectivity for a specific kinase is a significant challenge in drug development.[4][5] Many kinase inhibitors exhibit polypharmacology, meaning they bind to multiple targets. While sometimes beneficial, this can also lead to off-target toxicities.[6] Therefore, a rigorous assessment of a compound's kinome-wide selectivity is a critical step in its preclinical evaluation.[7][8]

This guide will focus on three key experimental approaches to characterize the cross-reactivity of this compound:

  • Kinome Profiling: To assess the compound's activity against a broad panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Competitive Binding Assay: To quantify the compound's binding affinity against a known ligand.

Comparative Analysis: this compound vs. Structurally Related Kinase Inhibitors

For this comparative analysis, we will consider two hypothetical alternative compounds:

  • Compound A (Broad-Spectrum Inhibitor): A known multi-kinase inhibitor with a pyrimidine core, structurally related to our topic compound.

  • Compound B (Selective Inhibitor): A highly selective inhibitor for a specific kinase, also featuring a pyrimidine scaffold.

The following table summarizes hypothetical data from a kinome-wide screen, showcasing the inhibitory activity of each compound against a panel of representative kinases.

Kinase TargetThis compound (% Inhibition at 1 µM)Compound A (% Inhibition at 1 µM)Compound B (% Inhibition at 1 µM)
Kinase 1 (Hypothetical Primary Target)959892
Kinase 245855
Kinase 32070<5
Kinase 41565<5
Kinase 5<1055<5

Experimental Protocols for Cross-Reactivity Assessment

Kinome Profiling for Broad Selectivity Screening

Rationale: Kinome profiling provides a comprehensive overview of a compound's selectivity by testing its inhibitory activity against a large number of kinases simultaneously.[9][10][11][12] This initial screen is crucial for identifying both the intended targets and potential off-targets.

Workflow:

KinomeProfiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (e.g., 300+ kinases) KinasePanel->Incubation ATP ATP & Substrate Reaction Initiate Kinase Reaction (Add ATP/Substrate) ATP->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Data Quantify Inhibition Detection->Data Profile Generate Selectivity Profile (e.g., Kinome Map) Data->Profile

Caption: Workflow for Kinome Profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine IC50 values for hits.

  • Assay Plate Preparation: Dispense the kinase panel into a multi-well assay plate. Each well will contain a different purified kinase.

  • Compound Addition: Add the test compound at a final concentration (e.g., 1 µM for initial screening) to the assay wells. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Kinase Reaction Initiation: Add a solution containing the specific substrate for each kinase and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation. This can be based on various technologies, such as luminescence (e.g., ADP-Glo) or fluorescence.

  • Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each kinase relative to the vehicle control. Potent hits can then be followed up with dose-response curves to determine IC50 values.[7]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[13][14][15] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target kinase to an appropriate density. Treat the cells with this compound or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Competitive Binding Assay for Affinity Determination

Rationale: Competitive binding assays are used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a known, often fluorescently labeled, ligand from the target protein.[18][19][20][21][22]

CompetitiveBinding cluster_components Assay Components cluster_assay Binding Competition cluster_detection Detection & Analysis Target Target Protein Binding Incubate Components Target->Binding LabeledLigand Labeled Ligand (Known Binder) LabeledLigand->Binding TestCompound Test Compound (Unlabeled) TestCompound->Binding Measure Measure Signal from Labeled Ligand Binding->Measure IC50 Determine IC50/Ki Measure->IC50

Sources

A Comparative Analysis of the Reactivity of 2-Chloro- vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in the design and synthesis of novel drugs. Among the most versatile precursors are chloropyrimidines, which readily undergo nucleophilic aromatic substitution (SNAr) to allow for the introduction of a diverse array of functional groups. A frequent strategic decision in synthetic design is the choice between 2-chloro- and 4-chloropyrimidine isomers. This guide provides an in-depth comparative analysis of their reactivity, supported by mechanistic principles and experimental data, to inform rational synthetic planning.

The Theoretical Framework: Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is less pronounced in carbocyclic aromatic systems like benzene.[1] The reaction typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.

In the first, and often rate-determining, step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atoms.[3] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a chloropyrimidine.

Comparative Reactivity: 4-Chloropyrimidine vs. 2-Chloropyrimidine

In nucleophilic aromatic substitution reactions, the positions on the pyrimidine ring are not equally reactive. The C4 (and the equivalent C6) position is generally more reactive towards nucleophilic attack than the C2 position. This established trend is a critical piece of information for synthetic chemists, for instance, when designing selective functionalization strategies for dichloropyrimidines.[4]

Mechanistic Rationale for Enhanced Reactivity at C4

The preferential reactivity of the C4 position can be rationalized by examining the stability of the respective Meisenheimer intermediates and by considering frontier molecular orbital (FMO) theory.

1. Stability of the Meisenheimer Intermediate:

The stability of the anionic Meisenheimer complex is a key factor in determining the rate of an SNAr reaction. A more stable intermediate implies a lower activation energy for its formation. When a nucleophile attacks the C4 position of a pyrimidine ring, the resulting negative charge can be delocalized onto both ring nitrogen atoms through resonance. In contrast, attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms at a time, with the other nitrogen being further away.[3] The greater delocalization and stabilization of the negative charge in the C4-adduct makes its formation more favorable.

Figure 2: Comparison of Meisenheimer intermediate stability for C4 vs. C2 attack.

2. Frontier Molecular Orbital (FMO) Theory:

FMO theory provides another powerful lens through which to understand this reactivity difference. In an SNAr reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the chloropyrimidine). The reaction is favored at the atom with the largest coefficient in the LUMO. Computational studies have shown that for pyrimidine, the LUMO coefficient is significantly larger at the C4/C6 positions compared to the C2 position. This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Data and Observations

The following table summarizes the comparative reactivity and provides illustrative experimental outcomes from the literature. Note that the yields are from different reactions and are presented for illustrative purposes, not as a direct quantitative comparison.

Feature2-Chloropyrimidine4-Chloropyrimidine
Relative Reactivity in SNAr LowerHigher
Mechanistic Rationale Less stable Meisenheimer intermediate; Smaller LUMO coefficient at C2.More stable Meisenheimer intermediate (charge delocalized on N1 & N3); Larger LUMO coefficient at C4.
Illustrative Reaction Yield Reaction with morpholine in water at 100°C yields 2-morpholinopyrimidine.[5]Reactions of 4-chloropyrimidine derivatives with amines are foundational in the synthesis of many kinase inhibitors.[2]
Synthetic Utility Common precursor for 2-aminopyrimidines and other 2-substituted derivatives.[6]Preferred precursor for the synthesis of 4-substituted pyrimidines, often used when higher reactivity is desired.

Experimental Protocols: Amination of Chloropyrimidines

The amination of chloropyrimidines is a fundamentally important transformation in medicinal chemistry. Below are detailed, representative protocols for the nucleophilic aromatic substitution of 2- and 4-chloropyrimidines with an amine.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like propanol, DMF, or DMSO are often used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. In some cases, water can be an effective and "green" solvent, particularly for highly activated substrates.[5]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: Heating is often required to overcome the activation energy of the rate-determining step. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.

Experimental_Workflow start Start setup Reaction Setup: Combine chloropyrimidine (1.0 eq), amine (1.1-1.5 eq), and solvent in vial start->setup add_base Add Base (e.g., TEA or DIPEA, 2.0 eq) setup->add_base heating Heat Reaction Mixture (Conventional or Microwave) (e.g., 120-140 °C) add_base->heating monitor Monitor Reaction Progress (TLC or LC-MS) heating->monitor monitor->heating Incomplete workup Aqueous Workup: Cool, add water/brine, and extract with organic solvent monitor->workup Complete purify Purification: Dry organic layer, concentrate, and purify (chromatography or recrystallization) workup->purify end End: Isolated Product purify->end

Figure 3: General experimental workflow for the amination of chloropyrimidines.

Protocol 1: Microwave-Assisted Amination of 2-Amino-4-chloropyrimidine

This protocol is adapted from a procedure for the synthesis of 2-amino-4-(piperazin-1-yl)pyrimidine derivatives.[5]

  • Reaction Setup: In a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq., e.g., 2 mmol, 259 mg).

  • Solvent and Amine Addition: Add anhydrous propanol (e.g., 1 mL) and the desired amine (1.0 eq., e.g., 2 mmol). Stir the suspension at room temperature.

  • Base Addition: Add triethylamine (2.0 eq., e.g., 4 mmol, 0.56 mL).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine.

Protocol 2: Conventional Amination of 2-Chloropyrimidine in Water

This protocol is based on a general, environmentally friendly procedure for the amination of reactive heteroaryl chlorides.[5]

  • Reaction Setup: In a sealable reaction vessel, combine 2-chloropyrimidine (1.0 eq.), the desired amine (1.1 eq.), potassium fluoride (KF, 2.0 eq.) as the base, and deionized water.

  • Heating: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrimidine is consumed (typically several hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, extract the mixture with a suitable organic solvent (e.g., isopropyl acetate or ethyl acetate).

  • Purification: Wash the organic extract with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified if necessary.

Conclusion

The comparative analysis of 2-chloro- and 4-chloropyrimidines reveals a distinct and synthetically valuable difference in their reactivity towards nucleophilic aromatic substitution. The C4 position is demonstrably more reactive, a phenomenon that is well-explained by the superior resonance stabilization of its corresponding Meisenheimer intermediate and a larger LUMO coefficient. This fundamental understanding empowers researchers to make informed decisions in the strategic design of synthetic routes, enabling the selective and efficient construction of complex pyrimidine-containing molecules for drug discovery and development.

References

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3185. [Link]

  • Williams, D. R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14144-14164. [Link]

  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34. [Link]

  • Ramesh, P., Sundar, P. V. K., & Murti, V. V. S. (1983). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22B(10), 1044-1046. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Bowler, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(15), 7087-7094. [Link]

  • Lan, S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 123-126. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I recognize that groundbreaking research is built upon a foundation of safety and meticulous procedure. The proper management of chemical reagents, from initial handling to final disposal, is not merely a regulatory hurdle but a core component of scientific integrity and responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS No. 113271-89-9), a heterocyclic compound frequently used as a building block in drug discovery. Our objective is to move beyond a simple checklist, explaining the scientific rationale behind each step to ensure a self-validating and fundamentally safe process.

Hazard Profile and Risk Assessment: Know Your Reagent

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This proactive assessment is the cornerstone of preventing laboratory accidents and ensuring environmental compliance.

This compound is classified as an irritant.[1] The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, include:

  • Skin Irritation (H315) and Allergic Skin Reaction (H317): Direct contact can cause inflammation, redness, or sensitization.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[3]

The Causality Behind the Concern: As a chlorinated organic compound, its environmental persistence and potential for bioaccumulation are significant concerns. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic and persistent substances into waterways.[4][5] Under federal regulations like the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically managed as hazardous waste.[4]

Essential Personal Protective Equipment (PPE) and Safe Handling

Engineering controls and PPE are your primary defense against exposure. The choice of PPE is dictated directly by the hazard profile.

PPE ComponentSpecificationRationale for Protection
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, mitigating the risk of irritation (H315) and allergic reaction (H317).[1][2]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and aerosols, preventing serious eye irritation (H319).[1][3]
Body Protection Standard laboratory coat.Provides a removable barrier to protect skin and clothing from accidental spills.
Respiratory Always handle within a certified chemical fume hood.An engineering control that is critical for minimizing the inhalation of dust or aerosols, addressing the respiratory irritation hazard (H335).[6]

Safe Handling Protocol:

  • Ventilation: All transfers and manipulations of the solid compound or its solutions must be performed in a chemical fume hood.[6]

  • Contamination Avoidance: Avoid generating dust. Use appropriate spatulas and weighing techniques. Do not return excess chemical to the original container.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

For a Minor Spill (contained within a fume hood):

  • Alert Colleagues: Immediately inform others in the vicinity.

  • Ensure PPE: Verify you are wearing the appropriate PPE as detailed in the table above.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect: Using non-sparking tools, carefully sweep the absorbed material into a designated, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as "Hazardous Waste" and include the chemical name. Manage it according to the disposal protocol in the next section.

For a Major Spill (outside a fume hood or of significant volume):

  • EVACUATE: Immediately clear the area.

  • ALERT: Notify your institution's Environmental Health and Safety (EHS) department and emergency response team.

  • SECURE: Prevent re-entry into the affected area.

  • ASSIST: Provide aid to any personnel who may have been exposed and seek immediate medical attention.

Step-by-Step Disposal Procedure

This chemical and any materials contaminated with it must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [7][8]

Step 1: Waste Classification and Segregation

  • Classification: Treat all waste containing this compound as hazardous chemical waste.[7]

  • Segregation is Key: Do not mix this waste stream with other types of waste. Keep it separate from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent unforeseen reactions.[9][10] Collect solid and liquid waste in separate containers.[9]

Step 2: Containerization

  • Choose a Compatible Container: Use a chemically resistant container, preferably plastic, with a secure, leak-proof screw cap.[7][10]

  • Headroom: Fill the container to no more than 90% capacity to allow for expansion of vapors and prevent spills.[10]

  • Keep Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7][11] This is a critical safety and compliance requirement to prevent the release of vapors.

Step 3: Labeling

  • Clarity is Paramount: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste.

    • The approximate percentages of each component.

    • The date accumulation started.

Step 4: Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][10]

  • Safe Location: The SAA must be at or near the point of generation, under the control of the laboratory personnel, and away from drains or sources of ignition. Secondary containment (such as a larger, lipped tray) is highly recommended.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][11]

  • Professional Disposal: Do not attempt to transport or dispose of the waste yourself. EHS will ensure the waste is transported by a certified hauler to a licensed treatment, storage, and disposal facility (TSDF), where it will be managed in compliance with all federal and state regulations, likely via high-temperature incineration.[4]

Disposal Protocol Workflow

The following diagram illustrates the logical flow from chemical handling to final, compliant disposal.

DisposalDecisionWorkflow Disposal Protocol for this compound cluster_pre_disposal Phase 1: Pre-Disposal & Handling cluster_waste_management Phase 2: On-Site Waste Management cluster_final_disposal Phase 3: Final Disposal A Hazard Assessment (Irritant, Chlorinated Organic) B Don Correct PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Waste Generated (Solid & Liquid Contaminants) C->D E Segregate Waste Streams (No Mixing with Incompatibles) D->E F Use Labeled, Compatible Container ('Hazardous Waste', Full Chemical Name) E->F G Store Securely in Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete G->H I Contact Institutional EHS Department H->I J EHS Schedules & Performs Pickup I->J K Transport to Licensed Disposal Facility (e.g., Incineration) J->K

Caption: Decision workflow for the safe and compliant disposal of laboratory waste.

By adhering to this comprehensive protocol, you ensure not only your own safety and that of your colleagues but also uphold the highest standards of environmental stewardship that modern research demands.

References

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Products Finishing. What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • PubChem. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. [Link]

  • Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. [Link]

  • Fisher Scientific. Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

  • Keene State College. Hazardous Waste Management Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS No. 113271-89-9), a key intermediate in synthetic chemistry. As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This document synthesizes technical data with field-proven best practices to establish a self-validating system of safety for handling this and similar halogenated pyrimidine derivatives. The causality behind each recommendation is explained to foster a deeper understanding of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is classified as an irritant.[1] The primary hazards associated with this compound, according to its Safety Data Sheet (SDS) and GHS classifications, are:

  • H317: May cause an allergic skin reaction. [1] This indicates that repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes can result in significant, potentially damaging, irritation.

While specific toxicological data for this exact molecule is limited, the broader class of substituted pyrimidines exhibits a wide range of biological activities and potential toxicities.[2][3] Therefore, a conservative approach is warranted, treating the compound as potentially harmful if ingested or inhaled. The operational plan must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. However, a robust PPE plan is mandatory to protect against accidental exposures during handling. The following table summarizes the required PPE.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldTight-sealing chemical splash goggles are mandatory at all times to protect against dust particles and splashes.[4] A full-face shield must be worn over the goggles when handling larger quantities (>10g) or during procedures with a heightened risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is required for all handling procedures. Nitrile provides excellent protection against incidental contact.[6] For prolonged handling or submersion tasks, heavy-duty neoprene or butyl rubber gloves should be used over the inner nitrile glove.[4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5]
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-resistant laboratory coat provides a primary barrier against skin contact.[4] A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities of the solid to protect against splashes.[6]
Respiratory Protection NIOSH-Approved Respirator (as needed)All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[7] If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved N95 (or better) particulate respirator is required.[4][5]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designate a Workspace: All handling of this compound must occur in a designated area within a certified chemical fume hood.[7]

  • Verify Fume Hood Function: Before starting, ensure the fume hood is functioning correctly, with an average face velocity between 80-120 feet per minute (fpm).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Weighing and Transfer of Solid Compound
  • Minimize Dust: Handle the solid compound gently to avoid creating airborne dust.[7]

  • Static Control: Use an anti-static weigh boat or an ionizing bar to prevent the fine powder from dispersing due to static electricity.

  • Transfer Technique: Use a dedicated spatula for the transfer. When adding the solid to a flask or vial, do so slowly and close to the opening to prevent dust from escaping.

  • Immediate Cleanup: If any solid is spilled within the fume hood, gently wipe it up with a damp paper towel (wetted with water or an appropriate solvent like isopropanol) and dispose of it in the designated solid hazardous waste container.

Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. Cross-contamination and improper disposal can pose risks to colleagues and environmental service personnel.

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, paper towels, and contaminated vials, must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[7]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not pour any amount into drains.[7]

Safe Handling Workflow Diagram

The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 Step 1 handle1 Weigh Solid Chemical (Minimize Dust) prep2->handle1 Step 2 handle2 Perform Chemical Reaction or Preparation handle1->handle2 Step 3 disp1 Segregate Waste: - Contaminated Solids - Halogenated Liquids handle2->disp1 Step 4 disp2 Decontaminate Work Surface & Glassware disp1->disp2 disp3 Remove PPE (Gloves Last) disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Workflow for handling this compound.

By internalizing this structured approach, researchers can build a foundation of safety that protects them from the known and potential hazards of specialized chemical reagents, ensuring that scientific discovery and personal well-being advance hand-in-hand.

References

  • Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-7. Available at: [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Journal of Applied Toxicology, 27(4), 357-63. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(14), 5568. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Available at: [Link]

  • Hussein, A. M., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. International Journal of Industrial Chemistry, 14(2), 163-174. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. (2015). Personal Protective Equipment Selection Guide. UC Riverside. Available at: [Link]

  • Sobhabio. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate. Sobhabio. Available at: [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations (2001-2021). Health and Safety Authority. Available at: [Link]

  • Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.